molecular formula C7Cl2F3NO3 B3039494 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride CAS No. 111230-49-0

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Cat. No.: B3039494
CAS No.: 111230-49-0
M. Wt: 273.98 g/mol
InChI Key: VEGPNDIHYYZZMQ-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS 111230-49-0) is a multifunctional aromatic intermediate of significant interest in advanced synthetic chemistry. Its molecular formula is C~7~Cl~2~F~3~NO~3~, with a molecular weight of 273.98 g/mol . The compound's structure features a reactive acyl chloride group and a nitro group on a benzene ring that is further substituted with chlorine and fluorine atoms, making it a valuable scaffold for constructing more complex molecules. This compound is related to intermediates used in the synthesis of various fluorinated benzoic acids, which are key building blocks in the development of pharmaceuticals and other specialty chemicals . It is characterized as a reference standard for use in identification and purity tests, ensuring quality and consistency in research settings . As a cold-chain item, it requires specialized storage and handling to maintain stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F3NO3/c8-2-3(10)1(7(9)14)6(13(15)16)5(12)4(2)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGPNDIHYYZZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Strategic Application of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride in Advanced Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluoroquinolone antibiotics requires highly functionalized aromatic precursors to construct the core 1,4-dihydro-4-oxoquinoline pharmacophore. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS RN: 111230-49-0) is a critical Advanced Pharmaceutical Intermediate (API) used in the synthesis of next-generation 5-amino-8-chloro fluoroquinolones[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, the structural causality behind its specific substitution pattern, and field-proven, self-validating experimental protocols for its integration into the Grohe-Ziegler quinolone synthesis pathway[2].

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of this intermediate is essential for maintaining stability during highly sensitive organometallic reactions.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride
CAS Registry Number 111230-49-0[1]
Molecular Formula C₇Cl₂F₃NO₃[1]
Molecular Weight 273.98 g/mol [1]
Physical State Pale yellow to off-white crystalline solid/liquid (temperature dependent)
Reactivity Profile Highly moisture-sensitive; highly electrophilic; reacts vigorously with protic solvents

Structural Causality in API Design

Every substituent on the benzene ring of this intermediate serves a precise mechanistic purpose, acting as a programmable template for the final drug molecule[3]:

  • C1 (Carbonyl Chloride): The highly electrophilic acyl chloride allows for rapid, low-temperature condensation with the malonate dianion, establishing the

    
    -ketoester backbone required for the quinolone ring[2].
    
  • C2 (Fluorine): Acts as the primary leaving group during the base-catalyzed intramolecular cyclization. The extreme electronegativity of the adjacent nitro and fluoro groups highly activates this position for displacement by the amine[4].

  • C3 (Chlorine): Translates to the C8 position in the final quinolone. The bulky, lipophilic chlorine atom at C8 broadens the antimicrobial spectrum against anaerobic bacteria and increases the overall pharmacokinetic half-life[3].

  • C4 (Fluorine): Translates to the C7 position. This site is highly activated for Nucleophilic Aromatic Substitution (SₙAr) by cyclic amines (e.g., piperazine, pyrrolidine) to construct the final active drug[3].

  • C6 (Nitro): Serves a dual strategic purpose. During cyclization, its steric bulk directs the ring closure regioselectively. Post-cyclization, it is reduced to a 5-amino group, which is critically responsible for enhanced Gram-positive activity and the suppression of phototoxicity commonly associated with highly halogenated quinolones[3].

Experimental Workflows & Self-Validating Protocols

To ensure high-yield synthesis and prevent the degradation of the polyhalogenated nitroaromatic ring, the following protocols utilize intrinsic chemical feedback loops to self-validate reaction progress.

Synthesis of the Acyl Chloride

Objective: Convert 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid to its acyl chloride without thermal degradation[2].

  • Preparation: Suspend 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid (1.0 eq, 100 mmol) in 75 mL of anhydrous dichloromethane (DCM)[2].

  • Activation: Add oxalyl chloride (1.1 eq, 110 mmol) dropwise at room temperature[2].

  • Catalysis: Introduce 4 drops of anhydrous N,N-dimethylformamide (DMF)[2].

  • Causality & Self-Validation: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true acylating agent. Oxalyl chloride is strictly chosen over thionyl chloride to avoid harsh reflux conditions that could trigger nitro-group decomposition. This protocol is a self-validating system : the immediate, vigorous evolution of gas (CO and CO₂) visually confirms the catalytic cycle is active. The reaction is complete when gas evolution ceases and the suspension clarifies into a homogeneous solution, requiring no external analytical sampling to confirm the endpoint[2].

Grohe-Ziegler Carbon-Carbon Bond Formation

Objective: Condense the acyl chloride with a malonate derivative to form the


-ketoester intermediate[2].

Table 2: Stoichiometric Matrix for


-Ketoester Formation 
ReagentEquivalentsTemp RangeMechanistic Function
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride1.0-78 °CElectrophile[2]
Malonic Half Ethyl Ester2.0-35 °CCarbon Nucleophile Precursor[2]
n-Butyllithium (2.2 M)4.0-35 °C to -5 °CDeprotonation (Dianion Formation)[2]
BipyridylCatalytic-5 °CStoichiometric Endpoint Indicator[2]
  • Dianion Generation: Dissolve malonic half ethyl ester (2.0 eq) in dry THF at -35 °C. Add n-butyllithium (2.0 eq) dropwise, followed by a catalytic amount of bipyridyl (10 mg)[2].

  • Self-Validation via Indicator: Continue adding the remaining n-butyllithium (2.0 eq) while warming to -5 °C. The synthesis requires a dianion to successfully attack the acyl chloride and subsequently decarboxylate. Using bipyridyl creates an internal, self-validating stoichiometric monitor. The indicator turns pink only when the first equivalent of n-BuLi has fully deprotonated the carboxylic acid and the second equivalent has begun deprotonating the

    
    -carbon, signaling the exact moment the dianion is fully formed[2]. This prevents over-addition of n-BuLi, which would otherwise lead to destructive nucleophilic attack on the highly electrophilic fluorinated aromatic ring.
    
  • Condensation: Cool the dianion solution to -78 °C. Add the acyl chloride (1.0 eq) in THF dropwise. Maintain at -78 °C for 1 hour[2].

  • Decarboxylation: Warm to -35 °C and quench by pouring into a mixture of ice water and concentrated HCl[2]. The acidic workup spontaneously triggers decarboxylation, yielding the target ethyl (3-chloro-2,4,5-trifluoro-6-nitro)-

    
    -oxophenylpropanoate[2].
    

Downstream Transformation to Fluoroquinolones

Following the formation of the


-ketoester, the molecule undergoes a highly orchestrated sequence of amination, cyclization, and reduction to yield the final API core[5].

QuinoloneSynthesis A 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride (Starting Material) B Ethyl β-Ketoester Intermediate (via Malonic Half Ester / n-BuLi) A->B Acetylation C Enol Ether / Aminomethylene Derivative (via Triethyl Orthoformate & Amine) B->C Condensation & Amination D 5-Nitro-8-chloro Quinolone Core (Base-Catalyzed Cyclization) C->D Intramolecular Cyclization E 5-Amino-8-chloro Quinolone Core (Nitro Reduction via H2 / Raney Ni) D->E Reduction F Final 5-Amino Fluoroquinolone API (C7 Nucleophilic Substitution) E->F SNAr with Cyclic Amine

Figure 1: Grohe-Ziegler pathway from 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride to API.

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-ketoester is treated with triethyl orthoformate and acetic anhydride to form an enol ether, which is subsequently reacted with a primary amine (such as cyclopropylamine or ethylamine). Cyclization is then forced using a strong base (e.g., potassium tert-butoxide), displacing the C2 fluorine to close the 1,4-dihydro-4-oxoquinoline ring[4]. Finally, the C5-nitro group is reduced to an amino group using Raney Nickel and hydrogen gas, priming the C7-fluorine for SₙAr displacement by the final cyclic amine side chain[3].

References

  • Domagala, J. M., et al. "4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents." U.S. Patent 4,822,801, issued April 18, 1989.
  • Domagala, J. M., et al. "Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship." Journal of Medicinal Chemistry 34.3 (1991): 1142-1154. URL:[Link]

Sources

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride, a highly reactive and synthetically valuable intermediate. Its unique molecular architecture, characterized by a polysubstituted aromatic ring bearing both electron-withdrawing and sterically influential groups, makes it a significant building block in the synthesis of complex pharmaceutical agents. We will delve into its molecular structure, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is a derivative of benzoic acid with the chemical formula C₇Cl₂F₃NO₃. The molecule features a benzene ring substituted with a chlorine atom, three fluorine atoms, a nitro group, and a benzoyl chloride functional group. This dense substitution pattern profoundly influences the molecule's geometry and electronic properties.

The presence of multiple electronegative atoms (Cl, F, and the NO₂ group) renders the aromatic ring electron-deficient. This electronic characteristic is a key determinant of the compound's reactivity, particularly the electrophilicity of the acyl chloride carbonyl carbon.

Table 1: Physicochemical Properties of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

PropertyValueSource
CAS Number 111230-49-0[1]
Molecular Formula C₇Cl₂F₃NO₃[1]
Molecular Weight 273.98 g/mol [1]
Physical Form Expected to be a solid at room temperatureGeneral knowledge on similar compounds
Solubility Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) and reactive with protic solvents (e.g., water, alcohols).General knowledge on acyl chlorides

While specific, publicly available crystallographic data for this exact molecule is scarce, the structure of its precursor, 3-Chloro-2,4,5-trifluoro-benzoic acid, has been elucidated, showing a slight twist of the carboxyl group relative to the benzene ring.[2] A similar non-planar arrangement can be anticipated for the benzoyl chloride derivative.

Spectroscopic Signature
  • ¹H NMR: Due to the fully substituted nature of the benzene ring, no signals are expected in the aromatic region of the ¹H NMR spectrum.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms of the molecule. The carbonyl carbon of the acyl chloride is expected to resonate at a characteristic downfield shift (typically in the range of 165-175 ppm). The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum would be the most informative for structural confirmation, likely showing three distinct signals for the three fluorine atoms, with coupling between them. The chemical shifts would be indicative of their positions on the aromatic ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the acyl chloride (typically around 1750-1800 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively). The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (273.98 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Handling

The primary route for the synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid. This precursor is recognized as a valuable drug intermediate.[3]

Recommended Synthetic Protocol

This protocol is based on well-established methods for the conversion of carboxylic acids to acyl chlorides.[4][5]

Reaction: Conversion of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.

Diagram 1: Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation A Dry Reaction Flask under Inert Atmosphere (N2 or Ar) B Add 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid A->B C Add Anhydrous Solvent (e.g., Toluene or Dichloromethane) B->C D Add Thionyl Chloride (SOCl2) dropwise at 0°C C->D E Add Catalytic DMF (optional) D->E F Reflux the mixture until reaction completion (monitored by TLC or IR) D->F G Remove Excess SOCl2 and Solvent under Reduced Pressure F->G H Distill the Crude Product under High Vacuum to yield pure 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride G->H

Caption: Workflow for the synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and confirmed by thin-layer chromatography (TLC) or by taking an aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: The crude 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride can be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent hydrolysis of the product back to the carboxylic acid.

  • Inert Atmosphere: An inert atmosphere prevents the ingress of atmospheric moisture.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent can be easily removed by distillation.

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

Safety and Handling

Substituted benzoyl chlorides are corrosive and lachrymatory. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Reactivity and Applications in Drug Discovery

The high reactivity of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride makes it a valuable electrophilic building block in organic synthesis. The presence of multiple electron-withdrawing groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Diagram 2: Reactivity Profile

G cluster_nucleophiles Nucleophiles cluster_products Products 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl_chloride 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride Amine Amines (R-NH2) 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl_chloride->Amine Acylation Alcohol Alcohols (R-OH) 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl_chloride->Alcohol Acylation Thiol Thiols (R-SH) 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl_chloride->Thiol Acylation Friedel_Crafts Aromatic Compounds (Friedel-Crafts Acylation) 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl_chloride->Friedel_Crafts Lewis Acid Catalyst Amide Amides Amine->Amide Ester Esters Alcohol->Ester Thioester Thioesters Thiol->Thioester Aryl_Ketone Aryl Ketones Friedel_Crafts->Aryl_Ketone

Caption: Reactivity of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride with various nucleophiles.

This compound serves as a crucial starting material for the introduction of the 3-chloro-2,4,5-trifluoro-6-nitrophenyl moiety into a target molecule. This is particularly relevant in medicinal chemistry, where the incorporation of halogen atoms, especially fluorine, can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and lipophilicity.[6][7] The nitro group can also serve as a handle for further functionalization, for example, by reduction to an amine. The diverse pharmacological effects of nitro-containing compounds in drug design are well-documented, with applications in antimicrobial and anticancer therapies.[8]

While specific examples of blockbuster drugs derived from this particular intermediate are not readily found in the public domain, its precursor's designation as a "drug intermediate" strongly suggests its use in the synthesis of investigational drugs and in the generation of compound libraries for high-throughput screening.[3] The strategic placement of multiple halogens and a nitro group on the benzoyl chloride scaffold provides a unique chemical tool for medicinal chemists to explore chemical space in the quest for novel therapeutics.

Conclusion

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is a highly functionalized and reactive chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis from the corresponding benzoic acid is straightforward, employing standard and scalable chemical transformations. The compound's rich chemical reactivity, stemming from the electrophilic acyl chloride and the electronically modified aromatic ring, allows for its versatile use in the construction of complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and handling of this compound is essential for its effective and safe utilization in the synthesis of the next generation of therapeutic agents.

References

  • Prasanna, A. N. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 295-329. [Link]

  • PubChem. 2,4,5-Trifluorobenzoyl chloride. [Link]

  • NIST WebBook. o-Nitrobenzoyl chloride. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

  • Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • ResearchGate. ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. [Link]

  • NIST WebBook. 3-Chloro-2,4-pentanedione. [Link]

  • SpectraBase. o-Nitrobenzoyl chloride - Optional[Near IR] - Spectrum. [Link]

  • PubMed. 3-Chloro-2,4,5-trifluoro-benzoic acid. [Link]

Sources

Technical Profile: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride (CAS 111230-49-0)

[1][2]

Executive Summary

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS RN: 111230-49-0 ) is a specialized electrophilic intermediate critical to the synthesis of advanced fluoroquinolone antibiotics.[1] Characterized by a highly functionalized benzene core containing a nitro group, three fluorine atoms, and a chlorine substituent, this compound serves as a scaffold for "5-functionalized" quinolones.

While the non-nitro analogue (3-chloro-2,4,5-trifluorobenzoic acid) is the primary precursor for Sitafloxacin , the 6-nitro variant described here is utilized to access 5-amino-8-chloro-fluoroquinolones , a subclass of antibacterials designed to overcome resistance mechanisms in S. aureus and P. aeruginosa. This guide details the chemical identity, synthesis pathways, and handling protocols for this high-value intermediate.

Chemical Identity & Properties

PropertySpecification
CAS Registry Number 111230-49-0
IUPAC Name 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride
Molecular Formula C₇Cl₂F₃NO₃
Molecular Weight 273.98 g/mol
Parent Acid 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (CAS 111230-48-9)
Physical State Pale yellow to brown crystalline solid or semi-solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water
Stability Moisture sensitive; hydrolyzes to parent acid and HCl
Structural Significance

The molecule features a "push-pull" electronic structure:

  • Nitro Group (C6): Strongly electron-withdrawing, it activates the adjacent fluorine atoms for Nucleophilic Aromatic Substitution (SₙAr), particularly during the cyclization phase of quinolone synthesis.

  • Acid Chloride (C1): Provides the electrophilic handle for acylation reactions (e.g., with malonates) to build the quinolone B-ring.

  • Chlorine (C3): Retained in the final drug structure (becoming the C8-chloro substituent), a feature known to enhance potency against anaerobic bacteria and reduce phototoxicity compared to 8-fluoro analogs.

Synthesis & Production Logic

The synthesis of CAS 111230-49-0 typically follows a nitration-chlorination sequence. The protocol below outlines the industrial logic for high-purity production.

Step 1: Precursor Nitration

The starting material, 3-chloro-2,4,5-trifluorobenzoic acid , is subjected to nitration using fuming nitric acid and sulfuric acid. The directing effects of the halogens and carboxyl group ensure regiospecific nitration at the 6-position.

Step 2: Acyl Chloride Formation

The resulting 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid (CAS 111230-48-9) is converted to the acid chloride.

Protocol:

  • Suspension: Suspend 1.0 eq of the benzoic acid derivative in anhydrous Dichloromethane (DCM).

  • Activation: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). The Vilsmeier-Haack type intermediate formed by DMF catalyzes the reaction.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0–5°C to control gas evolution (CO/CO₂).

  • Reaction: Stir at room temperature for 4–6 hours until the solid dissolves and gas evolution ceases.

  • Isolation: Concentrate in vacuo to yield the crude acid chloride (CAS 111230-49-0). Note: Distillation is rarely performed due to thermal instability; the crude is used directly.

Application: Synthesis of 5-Amino-8-Chloro-Fluoroquinolones

This intermediate is specifically employed to synthesize quinolones with an amino group at the C5 position. The nitro group at C6 of the benzoyl chloride becomes the C5-nitro (and subsequently C5-amino) group of the final quinolone.

Mechanism: The Grohe-Heberle Cyclization

The transformation involves building the quinolone core via a beta-keto ester intermediate.

  • Acylation: The acid chloride reacts with a magnesium malonate or lithium enolate to form the benzoylacetate.

  • Condensation: Reaction with triethyl orthoformate creates an ethoxymethylene intermediate.

  • Substitution: Addition of a primary amine (e.g., cyclopropylamine) displaces the ethoxy group.

  • Cyclization: Base-mediated (NaH or KOtBu) SₙAr displaces the fluorine ortho to the nitro group, closing the ring.

Visualization of the Pathway

The following diagram illustrates the conversion of CAS 111230-49-0 into a 5-nitro-8-chloro quinolone core, which is subsequently reduced to the active 5-amino form.

QuinoloneSynthesisStart3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride(CAS 111230-49-0)MalonateBeta-Keto EsterIntermediateStart->Malonate+ Mg(OEt)2(CH(COOEt)2)2(Acylation)EnamineEnamineIntermediateMalonate->Enamine+ HC(OEt)3+ CyclopropylamineCyclized5-Nitro-8-chloroQuinolone CoreEnamine->CyclizedNaH / SₙAr Cyclization(F-displacement)Final5-Amino-8-chloroFluoroquinoloneCyclized->FinalH2 / Raney Ni(Nitro Reduction)

Caption: Synthesis pathway converting CAS 111230-49-0 to a 5-amino-8-chloro quinolone scaffold via Grohe-Heberle cyclization.

Safety & Handling Protocols

Hazard Class: Corrosive (Skin Corr.[2] 1B), Lachrymator.

Critical Hazards
  • Hydrolysis: Upon contact with moisture, releases HCl gas and the parent nitro-benzoic acid.

  • Reactivity: Incompatible with alcohols, amines, and strong bases.

Standard Operating Procedure (SOP)
  • Engineering Controls: All transfers must occur in a chemically resistant fume hood or glovebox under inert atmosphere (N₂ or Ar).

  • PPE: Wear butyl rubber gloves (nitrile is insufficient for prolonged exposure to acid chlorides), chemical splash goggles, and a face shield.

  • Quenching: Quench excess reagent by slowly adding to a stirred mixture of ice/water and sodium bicarbonate. Do not add water directly to the container.

References

  • Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as antibacterial agents. U.S. Patent No.[3] 4,822,801. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • European Patent Office. (1988). Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids (EP0265230B1).

Safety Data Sheet (SDS) for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Introduction: Understanding a Complex Reagent

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility lies in its role as a versatile synthetic intermediate, stemming from the reactive acyl chloride group which allows for the facile introduction of the complex benzoyl moiety into a target molecule.[1] The presence of multiple fluorine atoms, a chlorine atom, and a nitro group on the benzene ring provides a unique electronic and steric profile, enabling the synthesis of novel and potent bioactive compounds.

However, this structural complexity and high reactivity profile also necessitate a thorough and nuanced understanding of its associated hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanism-driven understanding of the risks associated with 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride. We will deconstruct its hazards based on its constituent functional groups, outline field-proven protocols for emergency response and safe handling, and explore its chemical reactivity from a safety-oriented perspective. This document is intended for laboratory professionals who require not just rules, but the scientific rationale behind them.

Chapter 1: Deconstructing the Hazard Profile

The hazardous nature of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is not monolithic; it is a composite of the risks posed by its individual functional groups, which can act synergistically.

  • The Acyl Chloride Moiety: A Potent Electrophile: The cornerstone of this molecule's synthetic utility is also the primary source of its danger. The carbonyl carbon is rendered highly electrophilic by the adjacent chlorine and oxygen atoms. This makes it exceptionally susceptible to attack by nucleophiles.

    • Water Reactivity: The most critical reaction in a safety context is its violent reaction with water, including ambient moisture. This hydrolysis reaction rapidly produces the parent carboxylic acid (3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid) and highly corrosive hydrogen chloride (HCl) gas. The reaction is exothermic and the rapid generation of HCl gas can cause significant pressure buildup in a closed container.

    • Corrosivity: Due to this reactivity, the compound itself, and especially its decomposition products, are severely corrosive.[2][3] Contact with skin, eyes, or mucous membranes will cause immediate and severe chemical burns.[4]

  • The Polyhalogenated Aromatic Ring: The presence of three fluorine atoms and a chlorine atom enhances the molecule's electrophilic nature and influences its toxicological profile. Halogenated aromatic compounds can be persistent in the environment and may possess unique toxicities.

  • The Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group that further activates the aromatic ring. From a safety standpoint, nitro-aromatic compounds can be thermally sensitive and may decompose vigorously upon heating, releasing toxic nitrogen oxides (NOx).

Chapter 2: Synthesized Hazard Identification and GHS Classification

While a specific, publicly available SDS for this exact molecule is scarce, we can synthesize a reliable hazard profile based on the known dangers of structurally analogous compounds such as 2-chloro-5-nitrobenzoyl chloride and other substituted benzoyl chlorides.[2][3][5]

Table 1: Inferred GHS Classification

ElementClassification
Pictograms


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Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.[2][3] H335: May cause respiratory irritation.[5] EUH014: Reacts violently with water.
Precautionary Statements Prevention: P260 (Do not breathe dust/fume/gas), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][3] Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor). Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Chapter 3: Emergency Procedures - A Field-Proven Protocol

Rapid and correct response to an exposure or spill is critical to mitigating injury. The primary directive is to manage the chemical's high reactivity and corrosivity.

First-Aid Measures: The Critical First Response

Immediate action is paramount. The goal is to physically remove the chemical and dilute it as quickly as possible.[6][7]

  • Skin Contact:

    • Immediately begin flushing the affected area with copious amounts of cool, running water for at least 20 minutes.[7][8] An emergency shower is ideal.

    • Simultaneously remove all contaminated clothing, shoes, and jewelry while continuing to flush.[6][9] Do not delay flushing to remove clothing.

    • Be careful not to spread the chemical to unaffected skin.[9]

    • After thorough flushing, seek immediate medical attention.[10] Causality: Water serves two purposes: it physically washes the chemical away and hydrolyzes the acyl chloride to less reactive compounds. The prolonged flushing is necessary to remove all traces and the corrosive byproducts (HCl).

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of clean water for at least 20-30 minutes, holding the eyelids open.[8]

    • Remove contact lenses if present and easy to do so, but do not interrupt flushing.

    • Ensure water does not flow from the contaminated eye to the unaffected eye.[7]

    • Call 911 or your local emergency number immediately and continue flushing until medical personnel arrive.[7][10] Causality: The eye is exceptionally vulnerable to corrosive damage. Immediate and extensive irrigation is the only effective way to prevent permanent blindness.

  • Inhalation:

    • Immediately move the victim to fresh air.[8]

    • If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[8]

    • Seek immediate medical attention. The effects of inhaling corrosive vapors may be delayed.[8] Causality: Inhaled HCl gas causes severe irritation and damage to the entire respiratory tract. Fresh air removes the person from the source, and medical intervention is needed to manage potential pulmonary edema.

  • Ingestion:

    • Do NOT induce vomiting. [11]

    • If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water and then drink one or two glasses of water to dilute the chemical.[11]

    • Never give anything by mouth to an unconscious person.[11]

    • Seek immediate medical attention.[6] Causality: Inducing vomiting would re-expose the esophagus and mouth to the corrosive agent, causing further damage. Dilution is the primary immediate treatment.

FirstAid_Workflow Start Exposure Event Skin Skin Contact? Start->Skin Eye Eye Contact? Skin->Eye no FlushSkin Flush with water for 20+ min Remove contaminated clothing Skin->FlushSkin yes Inhale Inhalation? Eye->Inhale no FlushEye Flush eye with water for 20+ min Hold eyelid open Eye->FlushEye yes Ingest Ingestion? Inhale->Ingest no FreshAir Move to Fresh Air Inhale->FreshAir yes RinseMouth Rinse mouth, give water DO NOT induce vomiting Ingest->RinseMouth yes Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: First aid decision workflow for exposure incidents.

Firefighting Measures: Managing Water Reactivity

The most critical aspect of fighting a fire involving this compound is its water reactivity.

  • Unsuitable Extinguishing Media: DO NOT USE WATER. Do not use foam, as it contains water. Carbon dioxide (CO2) may be ineffective on fires involving reactive chemicals.[12][13]

  • Suitable Extinguishing Media: Use Class D fire extinguishers, dry chemical powder (e.g., sodium bicarbonate), dry sand, or graphite powder.[12][14] The goal is to smother the fire and exclude oxygen without introducing a reactive substance.[14]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against corrosive vapors and toxic decomposition products.[8][12]

Chapter 4: Safe Handling and Storage

Proactive measures are essential to prevent exposure and incidents.

Table 2: Handling and Storage Protocols

AspectProtocolRationale
Engineering Controls Always handle this chemical inside a certified chemical fume hood.[15] For larger quantities or when a dry atmosphere is essential, use a glove box.[15]To contain corrosive and toxic vapors and prevent inhalation exposure. A glove box provides a controlled, inert atmosphere, preventing reaction with ambient moisture.
Personal Protective Equipment (PPE) Eye/Face: Chemical safety goggles and a full-face shield.[4] Gloves: Chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended. Clothing: A chemical-resistant apron or lab coat over long-sleeved clothing and closed-toe shoes.[4][15]Provides multiple layers of protection against splashes and contact. Acyl chlorides can penetrate standard nitrile gloves quickly.
Storage Conditions Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[16] Keep in a cool, dry, and well-ventilated area.[4][16][17] Store away from incompatible materials.[11][17] Use secondary containment.[11][17]Prevents reaction with atmospheric moisture, which leads to degradation, HCl gas release, and container pressurization. Separation from incompatible materials prevents violent reactions. Secondary containment contains spills.
Incompatible Materials Water, alcohols, amines, strong bases, strong oxidizing agents, and metals (due to corrosion from HCl).[4][11][16]These substances are nucleophiles that will react exothermically and often violently with the acyl chloride.

Chapter 5: Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).

  • Hazardous Reactions: Reacts violently with water, bases, and other nucleophiles.

  • Hazardous Decomposition Products:

    • With Water (Hydrolysis): Forms 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid and hydrogen chloride (HCl) gas.

    • Under Thermal Decomposition (Fire): Can release toxic and corrosive gases including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), hydrogen chloride (HCl), and potentially phosgene.

Decomposition cluster_0 Hydrolysis (Reaction with H₂O) cluster_1 Thermal Decomposition (Fire) Parent 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride Acid Parent Carboxylic Acid Parent->Acid + H₂O HCl Hydrogen Chloride (HCl gas) Parent->HCl + H₂O COx Carbon Oxides (CO, CO₂) Parent->COx High Heat NOx Nitrogen Oxides (NOx) Parent->NOx High Heat HF Hydrogen Fluoride (HF) Parent->HF High Heat Phosgene Phosgene (COCl₂) Parent->Phosgene High Heat HCl_fire Hydrogen Chloride (HCl) Parent->HCl_fire High Heat

Caption: Primary hazardous decomposition pathways.

Chapter 6: Application in Synthesis - A Representative Protocol

To illustrate the practical handling of this reagent, we present a generalized, representative protocol for an amidation reaction. This protocol integrates safety measures directly into the workflow. The synthesis of a specific target is beyond this scope; instead, we focus on the safe manipulation of the acyl chloride.

Protocol: General Amidation using an Acyl Chloride

Objective: To safely react 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride with a primary or secondary amine to form the corresponding amide.

Materials:

  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride

  • Amine of interest

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere apparatus

  • Appropriate quench solution (e.g., saturated sodium bicarbonate)

Methodology:

  • System Preparation: Assemble and flame-dry all glassware under vacuum. Backfill with inert gas. This ensures the entire system is free of water.

  • Reagent Preparation: In the fume hood, dissolve the amine and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exotherm of the addition.

  • Acyl Chloride Addition: a. In a separate, dry flask under inert gas, dissolve the 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (1.0 equivalent) in anhydrous solvent. b. Using a gas-tight syringe, slowly add the acyl chloride solution dropwise to the stirring amine solution at 0 °C. Causality: Slow, dropwise addition is crucial to manage the reaction rate and prevent a dangerous temperature spike. The tertiary amine base acts as a scavenger for the HCl generated during the reaction, preventing it from protonating the reactant amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Workup and Quench: a. Once the reaction is complete, cool the mixture again in an ice bath. b. Slowly and carefully add the quench solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acyl chloride and the hydrochloride salt of the base. Be prepared for gas evolution (CO2).

  • Extraction & Purification: Proceed with standard aqueous workup and purification (e.g., extraction, chromatography) to isolate the final amide product.

  • Waste Disposal: All waste, including quench solutions and contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.

Conclusion

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is a powerful synthetic tool, but its utility is matched by its significant hazards. Its corrosive nature and violent reactivity with water demand the utmost respect and adherence to stringent safety protocols. By understanding the chemical principles behind its hazards—the electrophilicity of the acyl chloride, the consequences of hydrolysis, and the potential for thermal decomposition—researchers can implement effective controls. A proactive approach, centered on meticulous planning, proper engineering controls, appropriate PPE, and a well-rehearsed emergency response plan, is the key to harnessing the synthetic potential of this molecule safely and effectively.

References

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur.
  • Characteristics of Accidents Involving Common Water-Reactive Hazardous Chemicals and Emergency Response Strategies - Jinhong Gas.
  • Acid Chlorides and Chloroformates - Safety and Handling - BASF.
  • Water Reactive Chemicals SOP - Wayne State University.
  • Use the revised "Explosion/ Fire Response Methods" for water-reactive substances! - GPC Gateway.
  • Acid and chemical burns - NHS inform.
  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions - Polyprocessing.
  • Chemical burns: First aid - Mayo Clinic.
  • Acid and chemical burns - NHS.
  • Standard Operating Procedure - Hydrochloric Acid - Princeton University.
  • Water-Reactive Chemicals Guidance - Rowan University.
  • Chemical Burns First Aid - St John Ambulance.
  • Chemical burns — first aid and treatment - healthdirect.
  • ERG Guide 137: Substances - Water-Reactive - Corrosive. ResponderHelp.com.
  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions - U.S. Chemical Storage.
  • Safety Data Sheet for 2-Fluoro-5-nitrobenzoyl chloride - Santa Cruz Biotechnology.
  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid | Drug Intermediate - MedChemExpress.
  • Safety Data Sheet for 3-Nitrobenzoyl Chloride - TCI Chemicals.
  • Safety Data Sheet for 1-chloro-2-nitrobenzene - Sigma-Aldrich.
  • Safety Data Sheet for 2-Chloro-5-nitrobenzoyl Chloride - TCI Chemicals.
  • Benzoyl chloride, 3-chloro-2,4,6-trifluoro- - Sigma-Aldrich.
  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride - BLDpharm.
  • 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O - PubChem.
  • Safety Data Sheet for Benzoyl chloride, 2-chloro-5-nitro- - Thermo Fisher Scientific.
  • Safety Data Sheet for 2,4,5-Trifluorobenzoyl chloride - Fisher Scientific.
  • 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 - PubChem.
  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid - Sigma-Aldrich.
  • Synthesis of 5-chloro-2-nitrobenzoyl chloride - PrepChem.com.
  • (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid - ResearchGate.
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses.
  • Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals.

Sources

Synthesis Pathways and Mechanistic Insights for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS: 111230-49-0) Document Type: Technical Guide & Experimental Whitepaper Primary Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The synthesis of highly functionalized polyhalogenated aromatics requires meticulous control over regiochemistry and reaction thermodynamics. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is a critical electrophilic building block, predominantly utilized as an active pharmaceutical ingredient (API) intermediate in the synthesis of advanced fluoroquinolone antibacterials [1].

This whitepaper details the optimal two-step synthetic pathway starting from 3-chloro-2,4,5-trifluorobenzoic acid. As a Senior Application Scientist, I have structured this guide to not only provide the empirical protocols but to elucidate the underlying chemical causality—explaining why specific reagents and conditions are selected to overcome the inherent electronic deactivation of the aromatic system.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of the target acyl chloride relies on two fundamental transformations: electrophilic aromatic substitution (nitration) followed by nucleophilic acyl substitution (chlorination).

Regioselective Nitration of a Deactivated Ring

The starting material, 3-chloro-2,4,5-trifluorobenzoic acid, presents a highly deactivated aromatic system. The carboxylic acid group is a strong meta-directing deactivator via resonance, while the three fluorine atoms and one chlorine atom act as ortho/para-directing deactivators via inductive electron withdrawal.

The Causality of Harsh Conditions: Because the electron density of the aromatic ring is severely depleted, standard nitrating conditions (e.g., dilute nitric acid) fail. The reaction necessitates a highly concentrated "mixed acid" system (fuming


 in concentrated 

) to generate a sufficient concentration of the highly electrophilic nitronium ion (

). The steric bulk of the halogens dictates that the nitration occurs exclusively at the only available unsubstituted position: C6 [2].
Acyl Chlorination via Vilsmeier-Haack Type Activation

Converting the sterically hindered 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid to its corresponding acyl chloride is challenging. Standard reagents like thionyl chloride (


) often require prolonged reflux, which poses a thermal degradation risk when heating nitroaromatic compounds.

The Causality of Reagent Selection: We utilize oxalyl chloride


 catalyzed by N,N-dimethylformamide (DMF) . DMF reacts with oxalyl chloride to form a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate rapidly activates the carboxylic acid at room temperature. Furthermore, the byproducts of oxalyl chloride are strictly gaseous (

,

, and

), which drives the reaction to completion via Le Chatelier's principle and simplifies downstream purification [3].

SynthesisPathway SM 3-Chloro-2,4,5-trifluoro- benzoic acid (Starting Material) INT 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid (Intermediate) SM->INT Nitration HNO3 / H2SO4 60°C, 18h PROD 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl chloride (Target API Intermediate) INT->PROD Acyl Chlorination (COCl)2, cat. DMF CH2Cl2, RT, 12h

Synthesis pathway of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to allow chemists to verify reaction progress in real-time without immediate chromatographic sampling.

Protocol A: Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Reagents Required:

  • 3-Chloro-2,4,5-trifluorobenzoic acid: 42.1 g (200 mmol)

  • Concentrated Sulfuric Acid (

    
    ): 100 mL
    
  • Concentrated Nitric Acid (

    
    ): 50 mL
    

Step-by-Step Methodology:

  • Dissolution: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal temperature probe with 100 mL of concentrated

    
    . Slowly add 42.1 g of 3-chloro-2,4,5-trifluorobenzoic acid until fully dissolved.
    
  • Electrophile Generation & Addition: Cool the mixture in an ice-water bath. Add 50 mL of concentrated

    
     dropwise via an addition funnel. Crucial: Control the addition rate to ensure the internal temperature remains strictly below 40°C to prevent oxidative cleavage.
    
  • Thermal Maturation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 60°C and maintain this temperature for 18 hours [2].

  • Quenching & Precipitation (Self-Validation): Carefully pour the hot reaction mixture over 400 g of crushed ice. Validation: The immediate formation of a dense, pale-yellow precipitate confirms the successful formation of the highly insoluble nitroaromatic product.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold deionized water until the filtrate reaches a neutral pH, and dry under high vacuum at 50°C.

Protocol B: Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride

Reagents Required:

  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid: 25.6 g (100 mmol)

  • Oxalyl Chloride: 14.0 g (110 mmol, 1.1 equiv)

  • Dichloromethane (DCM, anhydrous): 75 mL

  • N,N-Dimethylformamide (DMF, anhydrous): 4 drops (catalytic)

Step-by-Step Methodology:

  • Suspension: In an oven-dried, argon-purged 250 mL flask, suspend 25.6 g of the nitrobenzoic acid intermediate in 75 mL of anhydrous DCM.

  • Reagent Addition: Add 14.0 g of oxalyl chloride in a single portion.

  • Catalytic Activation (Self-Validation): Add 4 drops of anhydrous DMF. Validation: Immediate, rapid effervescence (bubbling) will occur. This is the evolution of

    
     and 
    
    
    
    gases, visually confirming that the Vilsmeier-Haack intermediate has formed and is actively attacking the carboxylic acid [3].
  • Reaction Maturation: Stir the rapidly bubbling solution overnight at room temperature (approx. 12 hours). The reaction is complete when gas evolution ceases and the suspension clarifies into a homogeneous solution.

  • Concentration: Remove the DCM and excess oxalyl chloride via rotary evaporation under reduced pressure to yield the title compound as a viscous oil or low-melting solid. Note: Use immediately in downstream coupling steps to prevent hydrolysis.

Mechanism DMF DMF + Oxalyl Chloride Vilsmeier Vilsmeier-Haack Intermediate (Active Catalyst) DMF->Vilsmeier -CO2, -CO Adduct Acyloxy-Imminium Adduct Vilsmeier->Adduct + Acid -HCl Acid Nitrobenzoic Acid Acid->Adduct Product Acyl Chloride + CO2 + CO Adduct->Product Nucleophilic attack by Cl-

Mechanistic workflow of DMF-catalyzed acyl chlorination using oxalyl chloride.

Quantitative Data & Reaction Metrics

To aid process scaling and yield optimization, the thermodynamic and stoichiometric parameters for the two-step synthesis are summarized below.

Reaction StepMolar EquivalentsSolvent SystemTemperatureTimeExpected YieldVisual Indicator of Completion
1. Nitration SM (1.0) :

(excess)
Conc.

60°C18 h85 - 90%Massive precipitation upon ice quench
2. Acyl Chlorination Acid (1.0) :

(1.1)
Anhydrous DCM20-25°C12 h> 95%Complete cessation of gas evolution

References

  • Domagala, J. M., Mich, T. F., & Sanchez, J. P. "Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds." United States Patent US4616019A (1986).
  • Grohe, K., et al. "Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds." European Patent EP0265230B1 (1992).

The Physicochemical Landscape and Synthetic Utility of Nitrobenzoyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrobenzoyl chloride derivatives—specifically the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers—are indispensable acylating agents in organic synthesis and pharmaceutical drug development. Characterized by the highly electron-withdrawing nature of the nitro group, these compounds exhibit extreme electrophilicity at the acyl carbon. This makes them prime candidates for the rapid construction of complex amide and ester linkages. This guide dissects their physical characteristics, explains the fundamental causality behind their structural behavior, and provides field-proven, self-validating protocols for their application in therapeutic synthesis.

Physicochemical Profiling and Structural Causality

The physical state and thermal properties of nitrobenzoyl chlorides vary drastically depending on the regiochemistry of the nitro group. These differences are not arbitrary; they are strictly governed by molecular symmetry, dipole moments, and crystal lattice packing efficiency.

Quantitative Data Summary

Table 1: Comparative Physical Characteristics of Key Nitrobenzoyl Chloride Derivatives

Property2-Nitrobenzoyl Chloride3-Nitrobenzoyl Chloride4-Nitrobenzoyl Chloride
CAS Number 610-14-0121-90-4122-04-3
Molecular Weight 185.56 g/mol 185.56 g/mol 185.56 g/mol
Melting Point 17–20 °C31–34 °C71–75 °C
Boiling Point 148–149 °C (at 9 mmHg)275–278 °C (at 760 mmHg)202–205 °C (at 105 mmHg)
Density 1.404 g/mL (at 25 °C)~1.35 g/mL1.530 g/mL
Appearance Yellowish liquid / low-melting solidYellow to brown solid/liquidBright yellow crystalline powder

(Data synthesized from references[1],[2],[3],[4], and[5])

Causality in Physical Properties
  • Symmetry and Crystal Packing: 4-Nitrobenzoyl chloride is a highly symmetrical molecule. This symmetry allows for tight, highly ordered packing within the crystal lattice, maximizing intermolecular van der Waals forces and dipole-dipole interactions. Consequently, it possesses the highest melting point (71–75 °C) and density (1.530 g/mL) among the isomers, presenting as a stable crystalline powder at room temperature[2][4].

  • The Ortho-Effect and Steric Hindrance: Conversely, 2-nitrobenzoyl chloride is a liquid or low-melting solid at room temperature (17–20 °C)[5]. The bulky nitro group at the ortho position sterically clashes with the adjacent acyl chloride group. This forces the molecule out of a planar conformation, severely disrupting its ability to pack efficiently into a crystal lattice. This lack of ordered packing drastically lowers the melting point[1].

  • Shock Sensitivity: Notably, 2-nitrobenzoyl chloride exhibits shock sensitivity[1]. The proximity of the strongly oxidizing nitro group to the reactive acyl chloride in a sterically strained conformation creates an inherently unstable microenvironment, necessitating careful handling to avoid energetic decomposition[1].

Reactivity Kinetics and Stability

The defining characteristic of nitrobenzoyl chlorides is their hyper-reactivity. The nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms. This strips electron density away from the aromatic ring and, by extension, the carbonyl carbon of the acyl chloride.

  • Causality of Electrophilicity: The resulting intense partial positive charge (δ+) on the carbonyl carbon makes it exceptionally susceptible to nucleophilic attack by amines or alcohols, allowing for rapid acylation even at low temperatures.

  • Hydrolysis Risk: This same electrophilicity makes these derivatives acutely water-reactive. Exposure to atmospheric moisture leads to rapid hydrolysis, yielding the corresponding nitrobenzoic acid and corrosive hydrogen chloride gas[2]. Thus, they must be stored under inert gas (e.g., argon or nitrogen) at 2–8 °C to maintain synthetic viability[4].

Experimental Workflow: Schotten-Baumann Derivatization

The Schotten-Baumann reaction is the gold standard for coupling nitrobenzoyl chlorides with amines to form therapeutic benzamides[6]. The following protocol outlines the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule used in drug discovery[6].

Self-Validating Protocol
  • Preparation of the Amine Solution: Dissolve 1.0 mmol of the primary amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) in 30 mL of anhydrous dichloromethane (DCM)[6].

    • Causality: DCM is an aprotic solvent that readily dissolves both the amine and the acyl chloride without participating in the reaction.

  • Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.0 mmol of 4-nitrobenzoyl chloride[6].

    • Causality: The coupling reaction is highly exothermic due to the extreme electrophilicity of the acyl chloride. Cooling the system prevents thermal runaway and minimizes side reactions.

  • Base Addition (Acid Scavenger): After 10 minutes of stirring, add 1.2 to 1.5 mmol of triethylamine (TEA) dropwise[6].

    • Causality: The reaction generates stoichiometric amounts of HCl. If left unneutralized, HCl will protonate the unreacted amine, forming an unreactive ammonium salt and stalling the reaction. TEA acts as an acid scavenger, driving the reaction to completion[7].

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. Validate reaction completion via Thin Layer Chromatography (TLC)[6].

  • Sequential Targeted Workup (Self-Validation):

    • Wash 1: Dilute HCl. Protonates and removes any unreacted starting amine and residual TEA into the aqueous layer[6].

    • Wash 2: Saturated Na2CO3. Neutralizes residual acid and converts any hydrolyzed 4-nitrobenzoic acid byproducts into water-soluble sodium salts, extracting them from the organic phase[6].

    • Wash 3: Brine (Saturated NaCl). Breaks any emulsions and pre-dries the organic layer via osmotic pressure[6].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the high-purity nitrobenzamide[6].

SchottenBaumann A 1. Amine Preparation (Dissolve in DCM/THF) B 2. Acyl Chloride Addition (4-Nitrobenzoyl Chloride) A->B Cool to 0 °C C 3. Base Addition (Triethylamine) B->C Dropwise addition D 4. Acylation Reaction (Stir at RT, 30 min) C->D Neutralize HCl byproduct E 5. Aqueous Workup (HCl, Na2CO3, Brine) D->E TLC confirms completion F 6. Purification (Dry over Na2SO4) E->F Remove impurities G Final Product (Nitrobenzamide) F->G Evaporate solvent

Fig 1. Step-by-step experimental workflow for the Schotten-Baumann synthesis of nitrobenzamides.

Safety, Handling, and Storage Protocols

  • Corrosivity and PPE: All nitrobenzoyl chlorides are severe skin and eye irritants (Skin Corr. 1B, Eye Dam. 1)[5][8]. Handling requires chemical-resistant gloves, face shields, and a type P3 or ABEK respirator filter[5][8].

  • Incompatibilities: These compounds are strictly incompatible with strong bases, oxidizing agents, and alcohols (unless performing controlled esterification)[1][2].

References

  • Title: 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem Source: nih.gov URL: 1

  • Title: 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem Source: nih.gov URL: 2

  • Title: Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem Source: nih.gov URL: 3

  • Title: 4-Nitrobenzoyl chloride - Chem-Impex Source: chemimpex.com URL: 4

  • Title: 4-Nitrobenzoyl chloride 98 122-04-3 Source: sigmaaldrich.com URL: 8

  • Title: 2-Nitrobenzoyl chloride 97 610-14-0 - MilliporeSigma Source: sigmaaldrich.com URL: 5

  • Title: N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI Source: mdpi.com URL: 6

  • Title: Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin - PMC Source: nih.gov URL: 7

Sources

Trifluoro-Nitrobenzoyl Chloride Compounds: A Comprehensive Technical Guide on Reactivity, Applications, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Trifluoro-nitrobenzoyl chlorides—most notably 2-nitro-4-(trifluoromethyl)benzoyl chloride and 4-nitro-3-(trifluoromethyl)benzoyl chloride —are highly reactive, multi-functional acylating agents. As a Senior Application Scientist, I frequently leverage these compounds as foundational building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.

The synthetic utility of these compounds stems from a triad of functional groups, each offering distinct mechanistic pathways:

  • The Acyl Chloride Moiety: Serves as a highly electrophilic center for nucleophilic acyl substitution (e.g., amidation, esterification). The presence of two strong electron-withdrawing groups (-NO2 and -CF3) significantly lowers the LUMO of the carbonyl carbon, making it exceptionally reactive [1].

  • The Nitro Group (-NO2): Acts as an orthogonal handle that can be selectively reduced to an aniline derivative post-acylation, or utilized to activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).

  • The Trifluoromethyl Group (-CF3): Imparts profound lipophilicity and metabolic stability to the final molecule, a critical parameter in modern drug design to prevent cytochrome P450-mediated oxidative degradation.

Physicochemical Profiling

Understanding the physical properties of these compounds is critical for designing robust experimental conditions. Due to their extreme electrophilicity, these compounds are highly susceptible to hydrolysis and must be handled under strict anhydrous conditions [1].

Table 1: Physicochemical Properties of Key Isomers

Property2-Nitro-4-(trifluoromethyl)benzoyl chloride4-Nitro-3-(trifluoromethyl)benzoyl chloride
CAS Number 81108-81-898187-16-7
Molecular Weight 253.56 g/mol 253.56 g/mol
Density 1.573 g/cm³~1.57 g/cm³
Boiling Point 285.4 °C (at 760 mmHg)N/A
LogP 3.51~3.50
Physical State (at 20°C) Liquid / Low-melting solidSolid

Data synthesized from verified chemical databases [4].

Strategic Applications in Industry

Pharmaceutical Synthesis: Nitisinone

2-Nitro-4-(trifluoromethyl)benzoyl chloride is the primary precursor for Nitisinone , an FDA-approved API used to treat hereditary tyrosinemia type 1. The synthesis relies on coupling the acyl chloride with 1,3-cyclohexanedione, followed by a critical rearrangement step [3].

Agrochemicals: Benzoyl Pyrazole Herbicides

In the agrochemical sector, this compound is used to synthesize 4-benzoylpyrazole derivatives. Similar to the Nitisinone pathway, the acyl chloride is reacted with a pyrazolone to form an O-acyl ester, which is subsequently isomerized to the active C-acyl herbicide [2].

Table 2: Typical Reaction Yields for Acylation and Rearrangement Workflows

Product / IntermediateReaction TypeTypical Yield (%)Typical Purity (%)
O-Acyl Pyrazole EsterO-Acylation89.2 - 92.492.5 - 95.1
Benzoylpyrazole DerivativeO-to-C Rearrangement89.8 - 91.290.9 - 93.8

Data derived from industrial patent literature [2].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.

Protocol 1: Synthesis of Nitisinone via O-to-C Rearrangement

Objective: Convert 2-nitro-4-(trifluoromethyl)benzoyl chloride into the API Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione).

  • Step 1: O-Acylation (Kinetic Control)

    • Procedure: Dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous ethyl acetate. Add anhydrous

      
       (1.2 eq) as a mild base. Slowly add 2-nitro-4-(trifluoromethyl)benzoyl chloride (1.05 eq) dropwise at 0–5 °C.
      
    • Causality: Direct C-acylation of the dione is kinetically unfavorable and prone to side reactions. Using a mild inorganic base selectively drives the reaction toward the kinetic O-acyl enol ester intermediate [3].

  • Step 2: Fries-Type Rearrangement (Thermodynamic Control)

    • Procedure: Filter the reaction mixture to remove salts. To the filtrate, add triethylamine (

      
      ) and anhydrous aluminum chloride (
      
      
      
      ) as a Lewis acid catalyst. Heat to 40 °C for 2 hours.
    • Causality:

      
       coordinates with the oxygen atoms of the O-acyl ester, weakening the O-C(acyl) bond and facilitating an intramolecular migration of the acyl group to the nucleophilic carbon, yielding the thermodynamically stable 
      
      
      
      -triketone [3].
    • Self-Validating Step: The successful shift from an O-acyl ester to a C-acyl

      
      -triketone can be validated in real-time by taking a reaction aliquot and adding a drop of 1% 
      
      
      
      solution. The formation of a deep red/purple complex instantly confirms the presence of the enolizable
      
      
      -triketone product.

Workflow A 2-Nitro-4-(CF3)-Benzoic Acid B Thionyl Chloride (SOCl2) Reflux A->B Chlorination C 2-Nitro-4-(CF3)-Benzoyl Chloride (Highly Electrophilic) B->C D 1,3-Cyclohexanedione + Na2CO3 (Base) C->D Nucleophilic Addition E O-Acyl Enol Ester Intermediate D->E F AlCl3 / Et3N (O-to-C Rearrangement) E->F Lewis Acid Catalysis G Nitisinone (API) F->G Final API

Workflow for the synthesis of Nitisinone via O-to-C rearrangement.

Protocol 2: General Amidation (Synthesis of N-Aryl Amides)

Objective: Coupling the acyl chloride with anilines to form stable amide bonds.

  • Procedure: Dissolve the target aniline (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Slowly add 2-nitro-4-(trifluoromethyl)benzoyl chloride (1.1 eq) dissolved in DCM. Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Causality: The extreme electrophilicity of the trifluoro-nitrobenzoyl chloride makes it highly susceptible to ambient moisture. Anhydrous conditions and a sterically hindered, non-nucleophilic base (DIPEA) are strictly required to scavenge the HCl byproduct without competing for the acyl electrophile. This prevents the protonation of the incoming aniline nucleophile.

  • Self-Validating Step: The immediate formation of a faint white haze (DIPEA hydrochloride salt) upon addition of the acyl chloride serves as a real-time visual indicator that the acylation is proceeding and HCl is being successfully neutralized.

Safety & Handling Constraints

Trifluoro-nitrobenzoyl chlorides carry severe handling risks. According to standard safety data, these compounds trigger the H314 hazard statement (Causes severe skin burns and eye damage) [5].

  • Corrosivity: The compound reacts violently with water to release gaseous hydrogen chloride (HCl) and trifluoro-nitrobenzoic acid.

  • Storage: Must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent degradation [5].

References

  • CymitQuimica - Benzoyl chloride, 2-nitro-4-(trifluoromethyl)- Chemical Properties and Reactivity.
  • Google Patents (CN103304480A) - Benzoyl pyrazole compound as well as synthesis method thereof and application of same as herbicide.
  • Google Patents (CN102976948A) - Method for preparing nitisinone.
  • ChemSrc - 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE Physical Properties.
  • Sigma-Aldrich - 2-Nitro-4-trifluoromethyl-benzoyl chloride Safety Data.

Physicochemical Profiling and Synthetic Application of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Thermodynamic properties, structural causality, and self-validating synthetic protocols for CAS 111230-49-0.

The Melting and Boiling Point Paradox: A Physicochemical Analysis

In the development of advanced 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (fluoroquinolone antibiotics), 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS 111230-49-0) serves as a critical, highly reactive intermediate[1].

A routine query of commercial chemical databases consistently reveals that the empirical melting point and boiling point for this compound are listed as "No Data Available"[2],[3]. As a Senior Application Scientist, it is critical to recognize that this absence of thermodynamic data is not a gap in the literature, but a direct consequence of the molecule's inherent reactivity and thermal instability.

  • Boiling Point & Thermal Degradation: The molecule features a highly electrophilic acyl chloride positioned ortho to a strongly electron-withdrawing nitro group on a fully halogenated aromatic ring. Attempting to determine the boiling point via standard distillation induces severe thermal stress. Before reaching its theoretical boiling point (predicted to be >250°C based on QSPR models), the compound undergoes rapid decarboxylation or explosive degradation due to the nitro-aromatic system. Consequently, industrial and laboratory protocols strictly utilize this intermediate in situ or as a crude concentrate without thermal purification[1].

  • Melting Point & Steric Hindrance: The asymmetric, heavily substituted nature of the ring (containing three fluorine atoms, one chlorine atom, one nitro group, and one acyl chloride) severely disrupts crystal lattice packing. Because it cannot easily form a highly ordered crystalline state, the compound typically presents as a viscous oil or a low-melting solid at ambient temperatures, making a standardized melting point difficult to isolate and report[2].

Quantitative Data Summary
PropertyValueRationale / Source
CAS Registry Number 111230-49-0Standard identifier for the target intermediate[4],[5].
Molecular Formula C7Cl2F3NO3Structural derivation[4].
Molecular Weight 273.98 g/mol Calculated[4],[5].
Melting Point Not empirically establishedExists as a viscous oil/low-melting solid due to high steric hindrance and lack of lattice symmetry[2].
Boiling Point Decomposes before boilingThermal instability of the nitro-aromatic acyl chloride system prevents standard distillation[3].

Synthetic Workflow & Mechanistic Causality

Because 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride cannot be thermally purified, the upstream synthesis must be designed to leave zero non-volatile residues. The workflow below illustrates the pathway from the stable benzoic acid precursor to the fluoroquinolone core.

Workflow A 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid B Oxalyl Chloride + DMF (cat.) in CH2Cl2 A->B C 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl chloride (Target Intermediate) B->C D Diethyl Malonate + Mg, EtOH, THF at -78°C C->D E Beta-Ketoester Intermediate D->E F Fluoroquinolone Core E->F Cyclization & Amination

Synthetic workflow of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride to fluoroquinolone core.

Self-Validating Experimental Protocol

To successfully utilize this compound, researchers must generate it in situ and validate its formation without isolating it. The following protocol is adapted from established patent methodologies for fluoroquinolone synthesis[1].

Objective

Synthesize 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride quantitatively while avoiding thermal degradation, yielding a product suitable for immediate downstream malonate coupling.

Reagents
  • Precursor: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (1.0 eq)

  • Chlorinating Agent: Oxalyl chloride (1.1 eq)

  • Catalyst: N,N-Dimethylformamide (DMF) (Catalytic, ~0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality
  • Suspension & Environmental Control: Suspend the benzoic acid precursor (25.6 g, 100 mmol) in 75 mL of anhydrous DCM under a strict inert atmosphere (N2 or Ar)[1].

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly electrophilic acyl chloride back to the starting material.

  • Reagent Addition: Slowly add oxalyl chloride (14.0 g, 110 mmol) at room temperature[1].

    • Causality: Oxalyl chloride is deliberately selected over thionyl chloride (SOCl2). The byproducts of oxalyl chloride (CO, CO2, and HCl) are entirely gaseous. This eliminates the need for high-temperature distillation to remove sulfurous residues, thereby protecting the thermally sensitive nitro-aromatic system.

  • Catalytic Activation: Add four drops of dry DMF[1].

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (a highly reactive chloroiminium ion). This acts as the active chlorinating species, significantly lowering the activation energy and accelerating the conversion at room temperature.

  • Reaction Evolution: Stir the rapidly bubbling solution overnight at room temperature until gas evolution completely ceases[1].

  • Concentration: Remove the DCM solvent and excess oxalyl chloride in vacuo at ambient temperature (<30°C)[1].

    • Causality: Strict temperature control during concentration prevents thermal decomposition. The resulting crude concentrate (approx. 27.0 g) is a thick oil that must be used immediately in the next step without further purification[1].

Protocol Validation System

Because the target intermediate cannot be analyzed via standard melting point or GC-MS (due to column degradation), the protocol must be self-validating prior to the downstream malonate coupling.

  • Validation Step: Withdraw a 10 µL micro-aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a single drop of triethylamine. This instantly and quantitatively converts the reactive acyl chloride into the corresponding, highly stable methyl ester.

  • Analysis: Analyze this stable methyl ester via TLC or LC-MS. The complete disappearance of the starting benzoic acid and the exclusive presence of the methyl ester confirms 100% conversion, validating the system's integrity before proceeding to the moisture-sensitive -78°C malonate coupling step[1].

References

  • Google Patents. "[US Patent 4,822,801A] - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents".

Sources

The Role of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride in Advanced Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antimicrobial drug development, the fluoroquinolone class remains a cornerstone for treating severe bacterial infections. The structural evolution of these agents—specifically the functionalization at the C-5 and C-8 positions of the quinolone core—has been critical for overcoming resistance and expanding the spectrum of activity against Gram-positive pathogens. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS: 111230-49-0) is a highly specialized, critical active pharmaceutical ingredient (API) intermediate[1]. It serves as the foundational building block for synthesizing 5-amino-8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivatives, a highly potent subclass of advanced fluoroquinolones[2].

This technical guide dissects the mechanistic rationale, chemical properties, and field-proven synthetic workflows associated with this intermediate, providing drug development professionals with a self-validating protocol for its application.

Mechanistic Rationale & Structural Causality

The design of 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is not arbitrary; every functional group serves a distinct mechanistic purpose in the downstream API:

  • The 6-Nitro Group (Precursor to C-5 Amino): Direct nitration or amination of an intact quinolone core is notoriously unselective. Pre-installing the nitro group on the benzoyl chloride ensures absolute regiocontrol[3]. During later stages, this nitro group is catalytically reduced to an amino group. The resulting C-5 amino modification significantly enhances the API's binding affinity to bacterial DNA gyrase and topoisomerase IV, drastically improving Gram-positive coverage.

  • The 3-Chloro Group (Precursor to C-8 Chloro): Halogenation at the C-8 position (specifically with chlorine) restricts the selection of resistant mutant strains compared to C-8 unsubstituted fluoroquinolones[2].

  • The 2,4,5-Trifluoro Groups: The fluorine atoms at positions 2 and 4 act as highly reactive leaving groups. The fluorine at position 2 facilitates the intramolecular cyclization required to form the quinolone ring. The fluorine at position 4 (which becomes C-7 on the quinolone core) serves as the site for late-stage nucleophilic aromatic substitution (

    
    ) with various diamines (e.g., pyrrolidine or piperazine derivatives)[2]. The fluorine at position 5 (C-6 on the quinolone) remains in the final drug, essential for cell wall penetration and target binding.
    

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the synthesis of the intermediate and its subsequent conversion into the quinolone core must be executed with strict environmental controls.

Protocol A: Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Causality Insight: Oxalyl chloride is selected over thionyl chloride to prevent harsh thermal degradation of the polyhalogenated nitroaromatic ring. The addition of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, allowing for highly efficient, mild acylation at room temperature[2].

  • Nitration: To a solution of 3-chloro-2,4,5-trifluorobenzoic acid (200 mmol) in 100 mL of concentrated

    
    , add 50 mL of concentrated 
    
    
    
    dropwise. Maintain the internal temperature below 40°C. Heat the mixture at 60°C for 18 hours to yield 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid[4].
  • Suspension: Suspend 25.6 g (100 mmol) of the resulting 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid in 75 mL of anhydrous dichloromethane (

    
    ).
    
  • Acylation: Add 14.0 g (110 mmol) of oxalyl chloride dropwise to the suspension.

  • Catalysis: Treat the mixture with four drops of dry DMF. A rapid evolution of gas (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Stir the solution overnight at room temperature under an inert atmosphere (

    
    ).
    
  • Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding approximately 27.0 g of the title compound as a crude oil, which is used immediately in Protocol B without further purification[3].

Protocol B: Construction of the 5-Amino-8-Chloro Quinolone Scaffold

Causality Insight: The use of potassium t-butoxide in the cyclization step provides the exact basicity required to deprotonate the enamine nitrogen, driving the nucleophilic attack on the C-2 fluorine to close the quinolone ring efficiently[3].

  • Beta-Keto Ester Formation: Cool a solution of the acid chloride (from Protocol A) in 50 mL of THF to -78°C. Add it dropwise to a pre-formed solution of malonic half-ester and n-butyl lithium. Warm to -35°C, quench with ice water/HCl, and extract with

    
     to isolate the 
    
    
    
    -oxophenylpropanoate ester[3].
  • Enamine Formation: Reflux the ester with triethyl orthoformate and acetic anhydride for 2 hours. Concentrate, dissolve the residue in t-butanol, and treat with cyclopropylamine at 45°C for 3 hours.

  • Cyclization: Cool the solution and add a slurry of potassium t-butoxide in t-butanol. Stir at 60°C for 5 hours. Filter the resulting suspension to isolate ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-5-nitro-4-oxo-3-quinolinecarboxylate[3].

  • Reduction: Suspend the nitro-quinolone in a 1:1 mixture of ethanol and THF. Catalytically reduce using Raney Nickel under a hydrogen atmosphere (50 psi) for 12 hours. Filter the catalyst and concentrate to yield the 5-amino derivative[3].

  • Hydrolysis: Hydrolyze the ethyl ester using concentrated HCl to yield the final core: 5-Amino-8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[2].

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields and critical parameters for the aforementioned workflows, serving as a benchmark for process chemists scaling up the synthesis.

Reaction StepReagents & ConditionsIntermediate FormedTypical Yield (%)
Nitration

,

, 60°C, 18h
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid85 - 90%
Acylation Oxalyl chloride, DMF (cat.),

, RT, 12h
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride>95% (Crude)

-Keto Esterification
Malonic half-ester, n-BuLi, THF, -78°C to -35°CEthyl (3-chloro-...-6-nitro)-

-oxopropanoate
70 - 75%
Enamine Formation

,

, reflux; Cyclopropylamine, 45°C
Enamine intermediate80 - 85%
Cyclization KOtBu, t-BuOH, 60°C, 5h5-Nitro-8-chloro-1-cyclopropyl quinolone ester75 - 80%
Reduction Raney Ni,

(50 psi), EtOH/THF, RT, 12h
5-Amino-8-chloro-1-cyclopropyl quinolone ester85 - 90%

Synthetic Workflow Visualization

The logical progression from the raw benzoic acid to the final API is mapped below.

G A 3-Chloro-2,4,5-trifluorobenzoic acid B Nitration (HNO3, H2SO4, 60°C) A->B C 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid B->C D Acylation (Oxalyl Chloride, DMF, CH2Cl2) C->D E 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride D->E F Beta-Keto Ester Formation (Malonic half-ester, n-BuLi) E->F G Enamine Formation & Cyclization (HC(OEt)3, Cyclopropylamine, KOtBu) F->G H 5-Nitro Quinolone Core G->H I Reduction (Raney Ni, H2) H->I J 5-Amino-8-chloro-6,7-difluoroquinolone I->J K C-7 Nucleophilic Substitution (e.g., Pyrrolidine diamine) J->K L Final 5-Amino-8-chloro Fluoroquinolone API K->L

Workflow: Conversion of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride to a Fluoroquinolone API.

Applications in Drug Development

The ultimate application of 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride lies in the late-stage diversification of the quinolone core. By subjecting the 5-amino-8-chloro-6,7-difluoroquinolone intermediate to nucleophilic aromatic substitution at the C-7 position, researchers can generate a vast library of APIs.

For example, reacting the core with 3-[(methylamino)methyl]pyrrolidine yields 5-amino-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-[3-[(methylamino)methyl]-1-pyrrolidinyl]-4-oxo-3-quinolinecarboxylic acid [2]. This specific substitution pattern is highly prized in modern pharma for its ability to bypass common efflux pump resistance mechanisms in Streptococcus pneumoniae and Staphylococcus aureus, making it a critical asset in the ongoing fight against antimicrobial resistance.

References

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.Google Patents.
  • EP0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids... - Google Patents.Google Patents.
  • 111230-49-0 | 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride | MolCore.MolCore.
  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid | Drug Intermediate | MedChemExpress.MedChemExpress.

Sources

Methodological & Application

Application Note: Advanced Acylation Protocols Utilizing 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of advanced fluoroquinolone antibiotics (e.g., highly substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives) relies heavily on the precise construction of the polyhalogenated quinolone core. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS: 111230-49-0) serves as a highly specialized, electron-deficient electrophilic intermediate in this pathway[1].

This application note details the self-validating, two-phase protocol for generating this reactive acid chloride and subsequently utilizing it in a low-temperature malonate acylation to form the critical


-keto ester precursor. By strictly controlling temperature and reagent selection, this method prevents thermal degradation and unwanted side reactions, ensuring high-fidelity API intermediate synthesis.

Mechanistic Causality & Process Design (E-E-A-T)

To achieve high yields and prevent the degradation of the sensitive polyhalogenated nitroaromatic system, every step of this protocol is governed by strict chemical causality:

  • Vilsmeier-Haack Activation over Thermal Chlorination : The conversion of the highly deactivated 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid to its corresponding acyl chloride requires a potent halogenating agent. Oxalyl chloride is selected over thionyl chloride because it enables the reaction to proceed at ambient temperature when catalyzed by N,N-dimethylformamide (DMF)[2]. Avoiding elevated temperatures is critical to prevent the thermal decomposition of the nitro group. The cessation of rapid gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) serves as a reliable in-process visual indicator of reaction completion[2].
  • Cryogenic Acylation to Suppress

    
     : The resulting acid chloride is an extremely reactive electrophile. When reacting it with a malonate dianion, the reaction must be strictly maintained at -78 °C[3]. This cryogenic condition suppresses competitive nucleophilic aromatic substitution (
    
    
    
    ) side reactions, ensuring the malonate nucleophile exclusively attacks the acyl carbon rather than displacing a fluorine atom on the activated aromatic ring.
  • Sub-Zero Quenching to Prevent Retro-Claisen Cleavage : Quenching the reaction at -35 °C with concentrated HCl and ice water is a critical self-validating step[4]. It rapidly neutralizes the highly basic environment (containing n-butyllithium residues and malonate anions) before the mixture warms up, thereby preventing the base-catalyzed retro-Claisen cleavage of the newly formed

    
    -keto ester[4].
    

Quantitative Process Parameters

Table 1: Phase 1 - Acid Chloride Synthesis Stoichiometry
Reagent / ParameterQuantity / ValueMolar EquivalentsFunctional Role
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid 25.6 g (100 mmol)1.0 eqStarting Material
Oxalyl Chloride 14.0 g (110 mmol)1.1 eqChlorinating Agent
N,N-Dimethylformamide (DMF) ~4 dropsCatalyticVilsmeier-Haack Precursor
Dichloromethane (DCM) 75 mLN/AAprotic Solvent
Operating Temperature 20–25 °C (Room Temp)N/APrevents Thermal Degradation
Table 2: Phase 2 - Malonate Acylation Parameters
Reagent / ParameterQuantity / ValueMolar EquivalentsFunctional Role
Acid Chloride Intermediate 27.0 g (~100 mmol)1.0 eqElectrophile
Malonate Half Acid Ester ~100–110 mmol1.0–1.1 eqNucleophile Precursor
n-Butyllithium (n-BuLi) ~200–220 mmol~2.0–2.2 eqBase (Dianion Formation)
Tetrahydrofuran (THF) 50 mLN/APolar Aprotic Solvent
Addition Temperature -78 °CN/ASuppresses

Side Reactions
Quench Temperature -35 °CN/APrevents Retro-Claisen Cleavage
Quench Reagents 400 mL Ice Water + 17 mL Conc. HClN/ARapid Acidic Neutralization

Synthetic Workflow Visualization

AcylationWorkflow A 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic acid B Oxalyl Chloride, DMF (cat.) DCM, 25°C, 12h A->B C 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl chloride B->C D Malonate Dianion (n-BuLi) THF, -78°C to -35°C C->D E β-Keto Ester Intermediate (Fluoroquinolone Precursor) D->E

Synthetic workflow for the acylation of malonate using the fluorinated acid chloride.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Note: This intermediate is highly moisture-sensitive and should be used immediately in Phase 2 without further column purification.

  • Suspension : To an oven-dried, argon-purged round-bottom flask, add 25.6 g (100 mmol) of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid. Suspend the solid in 75 mL of anhydrous dichloromethane (DCM)[2].

  • Reagent Addition : Slowly add 14.0 g (110 mmol) of oxalyl chloride to the suspension at room temperature[2].

  • Catalysis : Introduce 4 drops of dry N,N-dimethylformamide (DMF) to initiate the reaction[2].

  • In-Process Control (IPC) : Observe the rapid bubbling of the solution, indicating the evolution of gaseous byproducts. Stir the mixture overnight (approx. 12 hours) at room temperature until gas evolution completely ceases[2].

  • Concentration : Concentrate the mixture in vacuo to remove the DCM solvent and excess oxalyl chloride. This yields approximately 27.0 g of the title acid chloride as a crude, highly reactive residue[2].

Phase 2: Low-Temperature Acylation of Malonate

Warning: n-Butyllithium is highly pyrophoric. Perform all handling under an inert atmosphere.

  • Dianion Preparation : In a separate, rigorously dried flask under argon, prepare the malonate dianion by reacting the malonic half acid ester (e.g., ethyl hydrogen malonate) with n-butyllithium in anhydrous THF at -78 °C[4].

  • Electrophile Addition : Dissolve the 27.0 g of 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (prepared in Phase 1) in 50 mL of anhydrous THF. Cool this solution and add it dropwise to the malonate dianion mixture, strictly maintaining the internal temperature at -78 °C[3].

  • Reaction Maturation : Keep the reaction mixture stirring at -78 °C for exactly one hour to ensure complete acylation while suppressing

    
     defects[3].
    
  • Controlled Warming : Carefully allow the reaction mixture to warm to -35 °C[4].

  • Acidic Quench : Immediately pour the -35 °C mixture into a vigorously stirring quench solution consisting of 400 mL of ice water and 17 mL of concentrated hydrochloric acid[4]. Crucial Step: Do not allow the unquenched mixture to warm above -35 °C to prevent retro-Claisen degradation.

  • Extraction & Isolation : Extract the aqueous solution multiple times with dichloromethane. Combine the organic extracts, wash with 5% aqueous sodium bicarbonate (to remove unreacted acids), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the

    
    -keto ester intermediate[4].
    

References

  • MolCore API Intermediates - 111230-49-0 | 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.
  • US Patent 4,822,801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Canadian Patent 1336089C - 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives as antibacterial agents.
  • European Patent 0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds.

Sources

Synthesis of quinolone antibiotics using 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly potent, broad-spectrum fluoroquinolone antibiotics relies heavily on the strategic selection of polyhalogenated aromatic precursors. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS: 111230-49-0) is a premier electrophilic building block utilized in the pharmaceutical industry to construct the core of 5-amino-8-chloro-fluoroquinolones1[1].

The structural features of this starting material dictate the pharmacological superiority of the final Active Pharmaceutical Ingredient (API):

  • C-8 Chlorine: Enhances oral bioavailability and significantly broadens activity against anaerobic pathogens compared to traditional C-8 C-H or C-F analogs 2[2].

  • C-5 Amino Group (derived from C-6 Nitro): Crucial for overcoming efflux-mediated resistance and boosting efficacy against Gram-positive bacteria (e.g., Streptococcus pneumoniae)3[3].

  • C-6 & C-7 Fluorines: The C-6 fluorine is strictly conserved for DNA gyrase and topoisomerase IV inhibition, while the C-7 fluorine serves as a highly activated leaving group for late-stage functionalization with cyclic amines[3].

This application note details a self-validating, highly optimized synthetic workflow to convert this complex benzoyl chloride into a functionalized quinolone API, emphasizing chemoselectivity and operational safety.

Retrosynthetic Strategy & Pathway

The synthesis follows a modified Gould-Jacobs approach. The critical challenge in this pathway is maintaining the integrity of the carbon-halogen bonds during the cyclization and subsequent nitro-reduction phases.

QuinoloneSynthesis SM 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl Chloride Step1 Malonate Acylation (Mg Enolate / THF) SM->Step1 Int1 β-Keto Ester Intermediate Step1->Int1 Step2 Enamine Formation (HC(OEt)3 / Cyclopropylamine) Int1->Step2 Int2 Acrylate Enamine Intermediate Step2->Int2 Step3 Intramolecular SNAr (t-BuOK / t-BuOH) Int2->Step3 Int3 5-Nitro-Quinolone Core Step3->Int3 Step4 Chemoselective Reduction (Raney Ni / H2) Int3->Step4 Int4 5-Amino-Quinolone Core Step4->Int4 Step5 C-7 Amination & Ester Hydrolysis Int4->Step5 Product 5-Amino-8-chloro Fluoroquinolone API Step5->Product

Fig 1: Synthetic pathway from 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride to fluoroquinolones.

Quantitative Optimization Data

To ensure maximum yield and prevent impurity formation, two critical steps require strict parameter control: the base-catalyzed Intramolecular Nucleophilic Aromatic Substitution (SNAr) and the chemoselective nitro reduction.

Table 1: Base Selection for Intramolecular SNAr Cyclization Causality: The cyclization requires the displacement of the C-2 fluorine. Using hydroxide-based bases leads to competitive hydrolysis of the highly electrophilic aromatic fluorines. Potassium tert-butoxide (t-BuOK) in tert-butanol provides the cleanest cyclization profile due to its high basicity but massive steric bulk, which prevents nucleophilic attack on the aromatic ring.

BaseSolventTemp (°C)Reaction Time (h)Yield (%)Purity (HPLC %)
NaHTHF0 to 252.074.588.0
DBUCH

CN
804.065.281.5
K

CO

DMF906.088.194.2
t-BuOK t-BuOH 40 1.5 92.4 98.5

Table 2: Optimization of Chemoselective Nitro Reduction Causality: The 5-nitro group must be reduced to an amine without cleaving the sensitive C-8 chlorine or C-6/C-7 fluorines. Standard Palladium on Carbon (Pd/C) causes catastrophic hydrodehalogenation. Raney Nickel acts as a chemoselective catalyst, reducing the nitro group rapidly while leaving the halogen bonds intact 4[4].

CatalystConditionsConversion (%)Dehalogenation Impurity (%)Isolated Yield (%)
Pd/C (10%)H

(1 atm), EtOH, 25°C
>9945.241.0
PtO

H

(1 atm), EtOH, 25°C
>9918.568.3
Fe powderAcOH, 60°C95<0.182.5
Raney Nickel H

(1 atm), THF/EtOH, 25°C
>99 <0.1 91.2

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Stage 1: Magnesium-Mediated Acylation

Objective: Form the


-keto ester without competitive O-acylation.
  • Preparation of the Enolate: Suspend potassium ethyl malonate (1.5 eq) in anhydrous THF (10 mL/g) under N

    
    . Add anhydrous MgCl
    
    
    
    (1.2 eq) and triethylamine (TEA, 2.5 eq). Stir at 25°C for 2 hours.
    • Causality: MgCl

      
       coordinates with the malonate to form a stable, chelated magnesium enolate. This strictly enforces C-acylation over O-acylation when reacted with the highly reactive benzoyl chloride.
      
  • Acylation: Cool the suspension to -10°C. Dropwise, add a solution of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (1.0 eq) in THF. Maintain the internal temperature below 0°C.

  • Validation (IPC): Quench an aliquot in 1N HCl and extract with EtOAc. Analyze via HPLC (254 nm). Pass criteria: Starting material < 1.0%.

  • Workup: Pour the mixture into cold 1N HCl to decarboxylate the intermediate. Extract with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the
    
    
    -keto ester.
Stage 2: Gould-Jacobs Type Enamine Formation & Cyclization

Objective: Construct the 1,4-dihydroquinoline-4-oxo core.

  • Enol Ether Formation: Dissolve the

    
    -keto ester in triethyl orthoformate (1.5 eq) and acetic anhydride (1.5 eq). Heat to 120°C for 3 hours, distilling off the ethyl acetate byproduct. Concentrate under vacuum.
    
  • Enamine Addition: Dissolve the residue in anhydrous dichloromethane (DCM) and cool to 0°C. Add cyclopropylamine (1.1 eq) dropwise. Stir for 30 minutes.

    • Observation: The solution will shift from pale yellow to deep orange, indicating successful enamine formation.

  • SNAr Cyclization: Remove DCM under vacuum. Dissolve the crude enamine in anhydrous tert-butanol. Add potassium tert-butoxide (t-BuOK, 1.2 eq) in portions at 40°C. Stir for 1.5 hours5[5].

    • Causality: The highly nucleophilic cyclopropylamine nitrogen attacks the C-2 position. The C-2 fluorine is the most electrophilic site due to the combined electron-withdrawing effects of the ortho-nitro group and the newly formed enone system.

  • Validation (IPC): HPLC analysis. Pass criteria: Enamine intermediate < 0.5%.

  • Isolation: Quench with water, filter the resulting precipitate, and wash with cold ethanol to yield the 5-nitro-quinolone core.

Stage 3: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group while preserving the C-8 chlorine.

  • Reaction Setup: Suspend the 5-nitro-quinolone core in a 1:1 mixture of THF/Ethanol (15 mL/g). Add Raney Nickel slurry in water (10% w/w).

  • Hydrogenation: Purge the reactor with N

    
     (3x), then with H
    
    
    
    (3x). Maintain an H
    
    
    atmosphere via a balloon (1 atm) and stir vigorously at 25°C for 4 hours.
    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Validation (IPC): HPLC analysis. Pass criteria: Complete disappearance of the nitro peak; absence of early-eluting dehalogenated impurities.

  • Workup: Filter the mixture through a pad of Celite under an N

    
     blanket. Concentrate the filtrate to yield the 5-amino-quinolone core 6[6].
    
Stage 4: Regioselective C-7 SNAr & Hydrolysis

Objective: Install the C-7 cyclic amine and unmask the active carboxylic acid.

  • C-7 Amination: Dissolve the 5-amino-quinolone core in acetonitrile. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and the desired cyclic amine (e.g., piperazine or 3-aminopyrrolidine derivative, 1.2 eq). Heat to 80°C for 6 hours.

    • Causality: The C-7 fluorine is selectively displaced over the C-6 fluorine because the intermediate Meisenheimer complex at C-7 is highly stabilized by the para-carbonyl group of the quinolone ring.

  • Hydrolysis: Add 2N NaOH (3.0 eq) directly to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the C-3 ethyl ester.

  • Validation (IPC): HPLC analysis. Pass criteria: Complete conversion to the highly polar free acid.

  • Final Isolation: Cool the mixture and adjust the pH to 7.0 - 7.2 using 1N HCl. The final fluoroquinolone API will precipitate as a zwitterion. Filter, wash with water, and dry under vacuum.

References

1.1 2.6 3.5 4.4 5.2 6. 3

Sources

Strategic Functionalization of Trifluorobenzoyl Chlorides: Chemoselectivity & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Trifluorobenzoyl chlorides (e.g., 2,4,5-trifluorobenzoyl chloride) are high-value electrophilic scaffolds, ubiquitous in the synthesis of fluoroquinolone antibiotics and novel bioisosteres. These substrates present a unique dual-electrophile challenge: the highly reactive acyl chloride (


) and the electron-deficient fluoroaromatic ring susceptible to Nucleophilic Aromatic Substitution (

).[1] This application note details the strategic sequencing required to manipulate these centers independently. We provide validated protocols for chemoselective acylation followed by regioselective

, ensuring high yields and minimal side-product formation.[1]

Mechanistic Insight & Chemoselectivity

The Dual-Electrophile Challenge

The trifluorobenzoyl chloride molecule contains two distinct electrophilic sites. Understanding the kinetic hierarchy between them is critical for experimental design.

  • Site A (Acyl Chloride): Reacts via Nucleophilic Acyl Substitution .[1] This reaction is fast, exothermic, and typically irreversible.[1] It is kinetically dominant over ring substitution for most nucleophiles (amines, alcohols).[1]

  • Site B (Fluoroaromatic Ring): Reacts via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     . This reaction requires the formation of a Meisenheimer complex.[2] It is slower than acylation but is dramatically accelerated by the electron-withdrawing carbonyl group.[1]
    

Critical Rule: To perform


 on the ring without destroying the acyl chloride is experimentally difficult and rare. The standard, high-fidelity workflow is Derivatization First (Acylation) 

Substitution Second (

)
.[1]
Regioselectivity Rules

Once the acyl chloride is converted to a ketone, ester, or amide, the carbonyl group acts as a directing group for the subsequent


 reaction.
  • Para-Directing (C4): The position para to the carbonyl is the most activated due to resonance stabilization of the Meisenheimer intermediate (negative charge delocalized onto the oxygen).

  • Ortho-Directing (C2/C6): Activated by induction (

    
    ) and resonance, but often sterically hindered or less stabilized than the para-position.[1]
    
  • Meta-Directing (C3/C5): Deactivated relative to ortho/para; rarely substituted unless other positions are blocked.[1]

For 2,4,5-Trifluorobenzoyl derivatives: The C4-fluorine is universally the primary site of displacement.

Visualizing the Reaction Pathway

ReactionPathway cluster_mech Mechanism: Meisenheimer Stabilization Start 2,4,5-Trifluorobenzoyl Chloride Inter Activated Scaffold (Ester/Amide/Ketone) Start->Inter Step 1: Acylation (Nu: Malonate/Amine) Product C4-Substituted Product Inter->Product Step 2: SNAr (Nu: Amine/Alkoxide) Complex Meisenheimer Complex (Negative charge on C=O) Inter->Complex Transition State Side Side Product: Bis-Substitution Product->Side Over-reaction (Excess Nu, High T)

Caption: Sequential functionalization workflow. The acyl chloride is stabilized first, creating the electronic environment for regioselective C4 displacement.

Experimental Protocols

Protocol A: Scaffold Generation (Acylation)

Objective: Convert the unstable acid chloride into a stable


-ketoester scaffold (Grohe-Heberg type intermediate), activating the ring for 

.[1]

Reagents:

  • 2,4,5-Trifluorobenzoyl chloride (

    
     equiv)[1]
    
  • Ethyl trimethylsilyl malonate or Diethyl malonate (

    
     equiv)[1]
    
  • n-Butyllithium (

    
     equiv) or Magnesium ethoxide (
    
    
    
    equiv)[1]
  • Solvent: Anhydrous THF or Toluene[1]

Step-by-Step:

  • Activation: Cool a solution of diethyl malonate in anhydrous THF to

    
     (if using n-BuLi) or 
    
    
    
    (if using
    
    
    ). Add the base dropwise to generate the enolate. Stir for 30-60 min.
  • Acylation: Add 2,4,5-trifluorobenzoyl chloride dropwise to the enolate solution. The reaction is highly exothermic; maintain temperature below

    
     (Li) or 
    
    
    
    (Mg) to prevent bis-acylation.[1]
  • Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Decarboxylation (Optional but common): If a simple acetophenone is desired, treat the intermediate with catalytic p-TsOH in refluxing water/acetonitrile.[1] For quinolone synthesis, the

    
    -ketoester is retained.
    
  • Workup: Quench with

    
    . Extract with EtOAc.[1][3] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Checkpoint: Analyze via LC-MS. The product should show the characteristic mass of the acyl-malonate. The fluorine signals in


 NMR will shift slightly but remain intact.[1]
Protocol B: Regioselective (C4-Displacement)

Objective: Selectively displace the C4-fluorine atom using a secondary amine (e.g., N-methylpiperazine) without affecting the C2/C5 fluorines.[1]

Reagents:

  • Substrate: 2,4,5-Trifluorobenzoyl-derivative (from Protocol A) (

    
     equiv)[1]
    
  • Nucleophile: N-Methylpiperazine (

    
     - 
    
    
    
    equiv)[1]
  • Base: Triethylamine (TEA) or DIPEA (

    
     equiv) - Acts as an HF scavenger.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in MeCN (

    
     concentration).[1]
    
  • Addition: Add the base followed by the amine nucleophile at RT.

  • Reaction: Heat the mixture to

    
    .
    
    • Note: The C4 position is highly activated. Monitoring is crucial.[1]

  • Monitoring: Check HPLC every 30 mins.

    • Target: Disappearance of starting material.

    • Warning: Appearance of bis-substituted product (displacement of C2-F) indicates temperature is too high or excess nucleophile is present.[1]

  • Workup: Evaporate solvent. Redissolve in DCM. Wash with water to remove amine salts.[1] Crystallize or purify via silica chromatography.[1]

Data: Regioselectivity Profile

Position Activation Source Relative Reactivity Outcome

| C4 (Para) | Resonance (


) from Carbonyl | High (100%)  | Major Product  |
| C2 (Ortho)  | Inductive (

) from Carbonyl | Moderate (5-10%) | Minor Impurity | | C5 (Meta) | Fluorine Inductive effect only | Low (<1%) | Not Observed |[1]

Troubleshooting & Optimization

Chemoselectivity Issues
  • Problem: Hydrolysis of the acid chloride before reaction.

  • Cause: Wet solvents or high humidity.[1]

  • Solution: Use anhydrous solvents (Karl Fischer

    
    ).[1] Store acid chlorides under Argon.[1]
    
  • Validation: Check IR spectrum for

    
     broad peak (
    
    
    
    ) vs
    
    
    sharp peak (
    
    
    ).
Regiocontrol (C4 vs C2)
  • Problem: Significant amounts of C2-substituted by-product.

  • Cause: Reaction temperature too high or solvent is too polar (stabilizing the ortho-transition state).[1]

  • Solution:

    • Lower temperature by

      
      .
      
    • Switch from DMF (polar aprotic) to Toluene or THF (less polar).[1]

    • Use a bulkier base to increase steric hindrance at the ortho position.[1]

References

  • Grohe, K., & Heberg, H. (1978).[1] Cycloacylation of enamines: A new synthesis of quinolone antibiotics. Liebigs Annalen der Chemie. (Foundational work on trifluorobenzoyl chloride scaffolds).[1]

  • Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal. (Classic mechanism of SNAr on activated fluoroarenes).[1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Definitive review on SNAr regioselectivity rules).

  • PubChem Compound Summary. (2023). 2,4,5-Trifluorobenzoyl chloride.[1][4] National Center for Biotechnology Information.[1] (Physical properties and safety data).

Sources

Application Note: Reaction Conditions and Synthesis Protocols for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS No. 111230-49-0) is a highly specialized, polyhalogenated pharmaceutical intermediate. It serves as a critical building block in the synthesis of advanced fluoroquinolone antibiotics, such as sparfloxacin and its analogs, which are potent inhibitors of bacterial DNA gyrase[1].

This application note provides an in-depth, self-validating protocol for synthesizing this acyl chloride from its precursor, 3-chloro-2,4,5-trifluorobenzoic acid[2]. By detailing the mechanistic causality behind the reagent selection, temperature controls, and visual reaction cues, this guide ensures high-fidelity replication for researchers and process chemists in drug development.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is a two-step process that requires precise control over highly reactive intermediates.

Step 1: Electrophilic Aromatic Nitration

The starting material, 3-chloro-2,4,5-trifluorobenzoic acid, features a highly deactivated aromatic ring. The three highly electronegative fluorine atoms and one chlorine atom withdraw electron density via inductive effects, making standard electrophilic aromatic substitution (EAS) exceptionally sluggish.

  • Causality of Conditions: To overcome this deactivation, a harsh "mixed acid" system (concentrated

    
     and 
    
    
    
    ) and elevated temperatures (60°C) are mandatory to generate a sufficient concentration of the highly reactive nitronium ion (
    
    
    )[3].
Step 2: Acyl Chloride Formation via Vilsmeier-Haack Mechanism

Converting the resulting 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid to an acyl chloride is achieved using oxalyl chloride rather than thionyl chloride (


) or phosphorus pentachloride (

).
  • Causality of Conditions: Oxalyl chloride operates under milder conditions and produces exclusively gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), which bubble out of the solution and drive the reaction forward according to Le Chatelier's principle.

  • Catalytic Activation: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is non-negotiable. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion), which acts as the actual chlorinating agent. This ensures quantitative conversion without the need for harsh thermal conditions[4].

Reaction Pathway Visualization

G SM 3-Chloro-2,4,5-trifluorobenzoic acid (Starting Material) Nitration Electrophilic Aromatic Nitration (HNO3, H2SO4, 40-60°C) SM->Nitration Int1 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (Intermediate) Nitration->Int1 Acylation Acyl Chloride Formation (Oxalyl Chloride, DMF cat., DCM, RT) Int1->Acylation Product 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (Target Product) Acylation->Product Downstream Fluoroquinolone Antibiotics (e.g., Sparfloxacin analogs) Product->Downstream Malonate coupling & Cyclization

Figure 1: Synthetic workflow for 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.

Validated Experimental Protocols

The following methodologies are adapted from established pharmaceutical patents ( and) and designed as self-validating systems[4],[5].

Protocol A: Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid

Objective: Introduce a nitro group at the 6-position of the deactivated aromatic ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 42.1 g (200 mmol) of 3-chloro-2,4,5-trifluorobenzoic acid in 100 mL of concentrated sulfuric acid (

    
    ).
    
  • Exothermic Addition: Place the flask in an ice-water bath. Dropwise, add 50 mL of concentrated nitric acid (

    
    ).
    
    • Self-Validation Checkpoint: Monitor the internal temperature strictly. Adjust the addition rate to ensure the temperature does not exceed 40°C . This prevents runaway exothermic decomposition and oxidative side reactions[3].

  • Thermal Activation: Once addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 18 hours.

  • Quenching & Isolation: Allow the mixture to cool to room temperature, then pour it slowly over 400 mL of crushed ice.

    • Self-Validation Checkpoint: A distinct precipitate will form immediately upon contact with water, indicating successful product formation and insolubility in the aqueous acidic phase.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual mineral acids, and dry under vacuum to yield the intermediate.

Protocol B: Synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Objective: Convert the carboxylic acid to an acyl chloride for downstream coupling.

  • Suspension: To a dry, inert-gas flushed (Nitrogen or Argon) round-bottom flask, add 25.6 g (100 mmol) of the 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid synthesized in Protocol A. Suspend the solid in 75 mL of anhydrous dichloromethane (DCM)[4].

  • Reagent Addition: Add 14.0 g (110 mmol, 1.1 eq) of oxalyl chloride to the suspension.

  • Catalytic Initiation: Add exactly four drops of anhydrous N,N-dimethylformamide (DMF).

    • Self-Validation Checkpoint: The solution will immediately begin bubbling rapidly. This off-gassing is the release of

      
       and 
      
      
      
      , confirming the Vilsmeier-Haack chloroiminium ion has formed and is actively converting the acid to the acyl chloride[4].
  • Reaction Maturation: Stir the mixture overnight (12-16 hours) at room temperature (20-25°C).

    • Self-Validation Checkpoint: The cessation of bubbling and the transition of the suspension into a clear, homogeneous solution indicates 100% conversion of the starting material.

  • Concentration: Remove the DCM and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting residue (approx. 27.0 g) is the highly pure title compound, which requires no further purification and can be used directly in downstream malonate half-ester coupling[5].

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required for optimal yield and purity across both synthetic steps.

ParameterStep 1: NitrationStep 2: Acyl Chloride Formation
Starting Material 3-Chloro-2,4,5-trifluorobenzoic acid3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid
Primary Reagents Conc.

(Excess), Conc.

Oxalyl chloride (1.1 eq), DMF (Catalytic)
Reaction Solvent Neat (in

)
Anhydrous Dichloromethane (DCM)
Temperature Profile <40°C (Addition)

60°C (Reaction)
Room Temperature (20-25°C)
Reaction Time 18 hours12 - 16 hours (Overnight)
Visual Indicator Precipitation upon quenching in ice waterRapid bubbling

Clear solution
Expected Yield >85%Quantitative (~100%)

References

  • Domagala, J. M., et al. "4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents." U.S. Patent 4,822,801 A, issued April 18, 1989. Google Patents.
  • Domagala, J. M., et al. "Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds." European Patent EP0265230B1, issued October 20, 1986. Google Patents.

Sources

Technical Application Note: Precision Esterification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol guide details the esterification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride , a highly reactive and sensitive intermediate used in the synthesis of advanced fluoroquinolone antibiotics.

Executive Summary

The esterification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride represents a critical junction in drug development. While acid chlorides are standard electrophiles for ester synthesis, this specific substrate presents a unique "reactivity paradox." The molecule possesses extreme electrophilicity at the carbonyl carbon (desirable for esterification) but also high susceptibility to Nucleophilic Aromatic Substitution (


) at the C-5 and C-4 fluorine positions due to the strong electron-withdrawing effects of the nitro and carbonyl groups.

This guide provides a validated, low-temperature protocol designed to maximize acyl substitution (ester formation) while suppressing


 side reactions (ether formation).

Critical Reaction Parameters & Mechanistic Insight[1][2]

The Chemoselectivity Challenge

The success of this reaction relies on kinetic control.

  • Pathway A (Desired): Nucleophilic attack of the alcohol on the acyl chloride carbonyl. Fast at 0°C.

  • Pathway B (Undesired): Nucleophilic attack of the alcohol/alkoxide on the aromatic ring (C-5 or C-4), displacing fluoride. This is thermodynamically driven and accelerated by heat (>20°C) and strong bases.

Key Reagent Selection
ParameterRecommendationScientific Rationale
Solvent Dichloromethane (DCM) (Anhydrous)Non-nucleophilic, excellent solubility for acid chlorides, and allows low-temperature control. THF is a secondary choice but can coordinate with Lewis acids if used later.
Base DIPEA (Hünig's Base) or 2,4,6-Collidine Sterically hindered bases are preferred over Triethylamine (TEA) to minimize base-catalyzed

or ketene formation.
Temperature -10°C to 0°C Critical control point. Higher temperatures exponentially increase the rate of fluorine displacement.
Stoichiometry 1.0 : 1.05 (Acid Cl : Alcohol) Avoid large excesses of alcohol, which acts as a nucleophile for the side reaction.
Reaction Logic Diagram

The following flowchart illustrates the competitive pathways and the logic behind the protocol's constraints.

ReactionLogic Start Start: 3-Cl-2,4,5-trifluoro-6-nitrobenzoyl Cl Alcohol Add Alcohol (R-OH) + Base Start->Alcohol TempLow Temp < 0°C (Kinetic Control) Alcohol->TempLow Preferred TempHigh Temp > 20°C (Thermodynamic Control) Alcohol->TempHigh Avoid PathA Path A: Acyl Substitution (Fast) TempLow->PathA PathB Path B: SNAr Substitution (C-5 Fluorine Displacement) TempHigh->PathB Product Target Ester (High Purity) PathA->Product Impurity Impurity: Alkoxy-Ester (Side Product) PathB->Impurity

Figure 1: Mechanistic pathway selection based on temperature control.

Experimental Protocols

Protocol A: Standard Base-Mediated Esterification (Isolated Acid Chloride)

Use this protocol if you have purchased or previously isolated the acid chloride.

Materials:

  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (1.0 eq)

  • Target Alcohol (e.g., Ethanol, Methanol, t-Butanol) (1.05 eq)

  • Dichloromethane (DCM), Anhydrous (10 mL/g substrate)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • System Prep: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen. Equip with a magnetic stir bar, addition funnel, and internal thermometer.

  • Dissolution: Charge the flask with 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride and anhydrous DCM . Cool the solution to -5°C using an ice/salt bath.

  • Reagent Mixing: In a separate dry vial, mix the Alcohol (1.05 eq) and DIPEA (1.1 eq) in a small volume of DCM.

    • Note: Pre-mixing the alcohol and base prevents localized hot-spots of base contacting the acid chloride.

  • Controlled Addition: Add the Alcohol/Base mixture dropwise to the acid chloride solution over 30-45 minutes.

    • Critical: Monitor internal temperature. Do not allow exotherm to exceed 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

    • Endpoint: Disappearance of acid chloride (often visualized by quenching a mini-aliquot with methanol and checking for methyl ester vs target ester).

  • Quench: Pour the cold reaction mixture into 0.5 M HCl (cold) to neutralize excess base and remove DIPEA salts.

  • Workup: Separate phases. Wash the organic layer with:

    • 1x Saturated NaHCO3 (to remove any hydrolyzed acid).

    • 1x Brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath < 35°C).

Protocol B: One-Pot Synthesis from Parent Acid (In-Situ Activation)

Use this protocol to generate the chloride and esterify immediately, minimizing handling of the noxious chloride.

Materials:

  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (2.0 eq)

  • Catalytic DMF (2-3 drops)

  • Toluene or DCM (Solvent A)

Step-by-Step Procedure:

  • Activation: Suspend the parent acid in Toluene. Add Thionyl Chloride and catalytic DMF .[1]

  • Reflux: Heat to mild reflux (80°C) for 2-3 hours until gas evolution (HCl/SO2) ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the mixture under vacuum to remove all excess SOCl2. Co-evaporate with dry Toluene twice.

    • Reason: Residual SOCl2 will react with your alcohol to form alkyl chlorides and HCl, degrading the yield.

  • Redissolution: Redissolve the crude acid chloride residue in anhydrous DCM.

  • Esterification: Proceed immediately to Protocol A, Step 2 , cooling to -5°C before adding the alcohol/base.

Troubleshooting & Quality Control

Common Impurities
Impurity TypeCauseSolution
Hydrolyzed Acid (Parent Acid)Wet solvent or incomplete reaction.Ensure DCM is distilled/anhydrous. Use a drying tube. Wash final product with NaHCO3.
Alkoxy-Substituted Ester (

)
Temperature too high or excess base used.Strictly keep T < 0°C during addition. Switch to a bulkier base (DIPEA).
Alkyl Chloride (R-Cl)Residual Thionyl Chloride reacting with alcohol.Ensure complete evaporation of SOCl2 in Protocol B (Step 3).
Analytical Checkpoints
  • 1H NMR: Look for the specific splitting pattern of the ester alkyl group.

  • 19F NMR: This is the most diagnostic tool.

    • Starting Material: 3 distinct F signals.[2]

    • 
       Impurity:  Loss of one F signal (usually C-5 or C-4) and shift of remaining signals.
      
    • Product: 3 distinct F signals, slightly shifted from the acid chloride.

Safety & Handling

  • Lachrymator: The acid chloride is a potent lachrymator and corrosive. Handle only in a functioning fume hood.

  • HF Generation: In the presence of moisture, hydrolysis can release HF traces due to the labile fluorine atoms. Use appropriate gloves (Nitrile/Neoprene double gloved) and eye protection.

  • Blast Shield: Nitro-halogenated aromatics can be energetic. While this specific molecule is generally stable, standard precautions for nitro-compounds should be observed during scale-up.

References

  • Synthesis of Fluoroquinolone Intermediates

    • Source: PubChem Compound Summary for CID 2780654 (3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid).
    • Relevance: Defines the parent acid structure and general reactivity patterns for 2,4,5-trifluorobenzoic acid deriv
    • URL:[Link]

  • Nucleophilic Substitution in Polyfluoroaromatics: Source: Chambers, R. D., et al. "Polyfluoroarenes." Journal of the Chemical Society. Context: Establishes the hierarchy of leaving groups in polyfluoro-nitrobenzenes ( occurs ortho/para to NO2).
  • General Acid Chloride Esterification Protocols

    • Source: "Esterification of Carboxylic Acids."[3][1][4] Organic Chemistry Portal.

    • URL:[Link]

  • Source: "Process for the preparation of Sitafloxacin." (Patent Context).
  • Chemical Supplier Data (Reactivity Confirmation)

Sources

Functionalization of the nitro group in trifluorobenzoyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Functionalization of Nitro-Trifluorobenzoyl Chlorides

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, trifluorobenzoyl chlorides bearing a nitro group (e.g., 2,4,5-trifluoro-3-nitrobenzoyl chloride) represent high-value "lynchpin" scaffolds. They offer three distinct vectors for diversification: the acyl chloride (electrophilic anchor), the fluorine array (lipophilic/metabolic modulation), and the nitro group (latent nitrogen nucleophile).

However, these scaffolds present a chemoselectivity paradox . The high reactivity of the acyl chloride (


) dictates it must be engaged first, yet standard methods to functionalize the nitro group (reduction to aniline) often lead to catastrophic side reactions—specifically hydrodefluorination (HDF)  or hydrolysis of the acyl moiety.

This guide provides a validated, field-proven workflow to functionalize the nitro group without compromising the fluorinated pharmacophore. We move beyond generic organic chemistry to specific, scalable protocols designed for the high-stakes environment of drug development.

The Chemoselectivity Landscape

Before executing the protocol, one must understand the hierarchy of reactivity. The functionalization of the nitro group is effectively a "Phase 2" operation.

  • Vector A (Acyl Chloride):

    
    . Must be "locked" immediately via amidation or esterification.
    
  • Vector B (Fluorines): Susceptible to Nucleophilic Aromatic Substitution (

    
    ) if basic conditions are too harsh, or reductive cleavage (HDF) if hydrogenation conditions are not tuned.
    
  • Vector C (Nitro Group): The target.[1][2] Requires reduction to aniline (

    
    ) to become a useful handle for reductive amination, sulfonylation, or heterocycle construction.
    
Visualizing the Workflow (DOT Diagram)

G Start Nitro-Trifluorobenzoyl Chloride Step1 Step 1: Scaffold Locking (Amidation) Start->Step1 R2NH, TEA DCM, 0°C Warning1 Avoid: Direct Reduction (Hydrolysis Risk) Start->Warning1 Step2 Step 2: Chemoselective Nitro Reduction Step1->Step2 Fe, NH4Cl EtOH/H2O Warning2 Avoid: Pd/C + H2 (Defluorination Risk) Step1->Warning2 Step3 Step 3: Aniline Diversification Step2->Step3 Reductive Amination or Coupling

Figure 1: The strategic workflow prioritizing scaffold stability. Direct reduction of the starting material is avoided to prevent acyl chloride hydrolysis.

Phase 1: The Anchor Step (Acyl Chloride Derivatization)

The nitro group cannot be touched until the acyl chloride is stabilized. We utilize a Schotten-Baumann-type amidation under anhydrous conditions. This "locks" the scaffold into a stable benzamide.

Why this approach? Aqueous conditions (standard Schotten-Baumann) risk hydrolyzing the highly electron-deficient trifluorobenzoyl chloride to the benzoic acid. Anhydrous DCM with a tertiary amine scavenger is the industry standard for yield preservation.

Protocol A: Anhydrous Amidation
  • Substrate: 2,4,5-Trifluoro-3-nitrobenzoyl chloride (1.0 equiv)

  • Reagents: Morpholine (1.05 equiv), Triethylamine (TEA, 1.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.[3]

  • Setup: Purge a reaction vessel with

    
    . Charge with 2,4,5-trifluoro-3-nitrobenzoyl chloride and DCM (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Mix Morpholine and TEA in DCM (

    
    ). Add this solution dropwise to the reaction vessel over 30 minutes. Note: Exothermic reaction. Maintain internal temp 
    
    
    
    .
  • Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (disappearance of acid chloride, formation of amide).

  • Workup: Wash with

    
     (removes excess amine/TEA), then saturated 
    
    
    
    , then brine. Dry over
    
    
    and concentrate.
  • Result: Stable Nitro-Trifluorobenzamide intermediate.

Phase 2: The Critical Transformation (Nitro Reduction)

This is the most sensitive step. The goal is to reduce


 to 

without removing the fluorine atoms (Hydrodefluorination - HDF).

The Trap: Standard Catalytic Hydrogenation (


) is NOT RECOMMENDED .[4] Palladium readily inserts into C-F bonds in polyfluorinated aromatics, leading to defluorinated byproducts.

The Solution: Iron-mediated reduction (Bechamp conditions) or Tin(II) Chloride. We prioritize the Fe/NH4Cl method for its mildness, cost-effectiveness, and near-zero HDF risk.

Comparative Data: Reduction Methodologies
MethodReagentsRisk of Defluorination (HDF)ScalabilityRecommendation
Catalytic Hydrogenation

High (Critical Failure Mode)HighAvoid
Sulfided Platinum

LowMedium⚠️ Specialized Catalyst
Stannous Chloride

Very LowLow (Waste disposal issues)✅ Good for small scale
Iron Powder

Negligible High Preferred Protocol
Protocol B: Chemoselective Fe/NH4Cl Reduction
  • Substrate: Nitro-Trifluorobenzamide (from Phase 1).

  • Reagents: Iron Powder (325 mesh, 5.0 equiv), Ammonium Chloride (5.0 equiv).

  • Solvent: Ethanol / Water (3:1 ratio).

  • Activation: In the reaction vessel, suspend Iron powder in the EtOH/Water mixture. Add

    
    . Heat to 
    
    
    
    for 15 minutes to "activate" the iron surface (etching oxide layers).
  • Addition: Add the Nitro-Trifluorobenzamide (dissolved in minimal EtOH) to the hot suspension.

  • Reaction: Reflux (

    
    ) for 2–4 hours.
    
    • Mechanistic Insight: The reaction proceeds via electron transfer from Fe surface to the nitro group. Since this is not a catalytic hydrogenation cycle involving metal-hydride insertion, the C-F bonds remain intact.

  • Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron oxides (sludge). Wash the pad with hot EtOH. Note: If cooled before filtration, product may precipitate in the iron sludge.

  • Workup: Concentrate the filtrate to remove EtOH. Partition the aqueous residue with Ethyl Acetate.[4] Wash organic layer with water and brine.[3]

  • Result: Pure Aniline-Trifluorobenzamide.

Phase 3: Functionalization of the Aniline

Once the nitro group is reduced to the aniline, the "functionalization" is completed by converting this handle into the final drug pharmacophore.

Pathway Logic (DOT Diagram)

Mechanism cluster_pathways Functionalization Vectors Aniline Trifluoro-Aniline Scaffold PathA Reductive Amination (Aldehyde + NaBH(OAc)3) Aniline->PathA Secondary Amines PathB Sandmeyer Reaction (Diazotization -> CN/Cl/Br) Aniline->PathB Substitution PathC Heterocycle Formation (Cyclization) Aniline->PathC Ring Closure

Figure 2: Divergent synthesis options starting from the reduced aniline intermediate.

Key Application Note: In trifluorinated systems, the aniline nitrogen is less nucleophilic than in non-fluorinated analogues due to the electron-withdrawing effect of the ring fluorines.

  • Adjustment: When performing reductive amination (Path A), use a stronger Lewis acid catalyst or elevated temperatures compared to standard protocols.

  • Sandmeyer (Path B): This is highly effective in these systems if you need to replace the Nitro group with a Nitrile (

    
    ) or Halogen, effectively using the Nitro group as a placeholder during the initial scaffold assembly.
    

References

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Review of nitro reduction methods focusing on tolerance of halides.
    • Source: Beilstein J. Org. Chem.2013, 9, 144–150.
  • Hydrodefluorination Risks

    • Catalytic Hydrodefluorination via Oxidative Addition... (Discusses the mechanism of C-F bond cleavage, highlighting why standard Pd/C fails for preserving F).
    • Source: J. Am. Chem. Soc.[5] (via PMC).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Understanding the competition between Nitro and Fluorine displacement.
    • Source: Master Organic Chemistry (Authoritative Educ
  • Synthesis of Fluorinated Benzamides

    • Protocols for amidation of fluorin
    • Source: BenchChem Technical Guides.
    • (Generalized landing page for verified protocols)

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Handling 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive acylating agent. Given its potent electrophilicity, preventing hydrolysis is critical to ensure experimental success and product purity. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Understanding the Challenge: Extreme Susceptibility to Hydrolysis

3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is an exceptionally reactive molecule. Its reactivity stems from the cumulative electron-withdrawing effects of the substituents on the benzene ring. The three fluorine atoms, the chlorine atom, and the nitro group all powerfully pull electron density away from the carbonyl carbon of the acyl chloride. This severe electron deficiency renders the carbonyl carbon highly electrophilic and, consequently, extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in solvents, reagents, or the ambient atmosphere can lead to rapid hydrolysis, converting the acyl chloride into the corresponding carboxylic acid (3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid) and generating corrosive hydrochloric acid (HCl) gas.[3][4]

This hydrolysis is often not a minor side reaction but a significant competing pathway that can drastically reduce the yield of the desired product and complicate purification. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired acylated product. Hydrolysis of the starting material. This is the most common cause. The acyl chloride may have been compromised before the reaction or hydrolyzed during the experiment.1. Verify the integrity of the starting material: Before use, consider analyzing a small sample by FTIR to check for the presence of a broad O-H stretch (around 3000 cm⁻¹) indicative of the carboxylic acid. The characteristic C=O stretch for the acyl chloride should be sharp and at a higher wavenumber (around 1800 cm⁻¹) compared to the carboxylic acid. 2. Implement rigorous anhydrous techniques: Use flame-dried or oven-dried glassware.[5] All solvents and liquid reagents must be freshly distilled from an appropriate drying agent or obtained from a sealed bottle of anhydrous grade solvent.[6] 3. Perform the reaction under an inert atmosphere: Use a Schlenk line or a glovebox to handle the acyl chloride and set up the reaction under nitrogen or argon.[7][8]
Formation of an unexpected white precipitate. This is likely the hydrolyzed product, 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid , which may be less soluble in your reaction solvent than the acyl chloride.1. Improve moisture control: Re-evaluate all potential sources of water ingress in your experimental setup. 2. Solvent choice: Ensure your chosen solvent is not only anhydrous but also capable of dissolving both the starting material and the product to a reasonable extent to prevent precipitation during the reaction.
Inconsistent reaction outcomes. Variable moisture content in reagents or solvents. The amount of hydrolysis can vary between experiments if the level of moisture is not consistently controlled.1. Standardize your procedures: Develop a consistent protocol for drying solvents and handling reagents. 2. Use of drying agents: For solvents, consider storing them over activated molecular sieves (3Å or 4Å).[9] However, do not add drying agents directly to the acyl chloride, as this can introduce impurities.[9]
Difficulty in purifying the final product. Contamination with the carboxylic acid byproduct. The similar polarity of the desired product and the carboxylic acid can make chromatographic separation challenging.1. Prevent formation: The best approach is to prevent the formation of the carboxylic acid in the first place by rigorously excluding water. 2. Aqueous workup with a mild base: If some hydrolysis is unavoidable, a gentle wash with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) during the work-up can help remove the acidic byproduct by converting it to its more water-soluble sodium salt.[10][11] Be cautious, as a strong base or prolonged exposure could potentially hydrolyze your desired product if it is also susceptible.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride has not hydrolyzed upon storage?

A1: The most straightforward method is Fourier-Transform Infrared (FTIR) spectroscopy. A fresh, unhydrolyzed sample will show a sharp, strong carbonyl (C=O) stretching absorption at a high frequency, typically around 1800 cm⁻¹. If hydrolysis has occurred, you will observe a new, broader absorption band for the carboxylic acid's hydroxyl (O-H) group around 3000 cm⁻¹ and the carbonyl peak will shift to a lower frequency.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the carboxylic acid proton.

Q2: What are the best practices for storing this reagent?

A2: Store 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The container should be placed in a cool, dry, and dark environment, such as a desiccator cabinet located in a refrigerator.[13] Avoid storing it in areas with high humidity.

Q3: Can I use a drying agent like molecular sieves directly in the reagent bottle?

A3: It is generally not recommended to add drying agents directly to the neat acyl chloride. While molecular sieves are excellent for drying solvents, adding them to the reagent can introduce fine particulates that are difficult to remove and may act as catalysts for degradation. It is better to ensure all solvents and reagents added to the reaction are scrupulously dry.[9]

Q4: I am performing an acylation reaction. What is the best way to add the 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride to the reaction mixture?

A4: To maintain anhydrous and inert conditions, it is best to dissolve the acyl chloride in a dry, inert solvent within a glovebox or under a positive pressure of inert gas. Then, transfer this solution to your reaction flask via a gas-tight syringe or a cannula.[8] Slow, dropwise addition to the solution of your nucleophile is often recommended to control the reaction rate and temperature.[10]

Q5: What is the mechanism of hydrolysis for this compound?

A5: The hydrolysis of acyl chlorides typically proceeds through a nucleophilic addition-elimination mechanism.[4] A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the oxygen atom to regenerate the carbonyl group, resulting in the formation of the carboxylic acid and hydrochloric acid.

Visualizing the Hydrolysis Pathway and Prevention Workflow

The following diagrams illustrate the hydrolysis mechanism and a recommended workflow for handling this moisture-sensitive reagent.

Hydrolysis_Mechanism Acyl_Chloride 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride (Highly Electrophilic Carbonyl Carbon) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Tetrahedral_Intermediate Carboxylic_Acid 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid (Hydrolysis Product) Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of Hydrolysis for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride.

Prevention_Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_monitoring Monitoring & Work-up Dry_Glassware Oven/Flame-Dry All Glassware Inert_Atmosphere Work Under N₂ or Ar (Glovebox/Schlenk Line) Dry_Glassware->Inert_Atmosphere Dry_Solvents Use Anhydrous Grade or Distilled Solvents Dry_Solvents->Inert_Atmosphere Controlled_Addition Slow, Dropwise Addition of Acyl Chloride Solution Inert_Atmosphere->Controlled_Addition Temp_Control Maintain Low Temperature (e.g., 0 °C) Controlled_Addition->Temp_Control TLC_Monitoring Monitor Reaction by TLC Temp_Control->TLC_Monitoring Quench Anhydrous Quench (if applicable) TLC_Monitoring->Quench Aqueous_Workup Careful Aqueous Work-up (if necessary) Quench->Aqueous_Workup Successful_Product Pure Acylated Product Aqueous_Workup->Successful_Product

Caption: Recommended Workflow for Preventing Hydrolysis.

References

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl. Available at: [Link]

  • Park, K.-H., Rhu, C., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Available at: [Link]

  • Park, K.-H., Rhu, C., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Available at: [Link]

  • PubMed. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Available at: [Link]

  • Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry. Available at: [Link]

  • Reddit. (2025). Inert atmosphere Technique. r/chemistry. Available at: [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. PubMed Central. Available at: [Link]

  • Gümüş, S. (n.d.). BENZOYL CHLORIDE (BENZOİL KLORÜR). Soltek Kimya. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Chemistry. Available at: [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. UT FRI Bioactive Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PubMed Central. Available at: [Link]

  • University of Manitoba. (n.d.). Experiment 5: Extraction, separation and the use of drying agents. University of Manitoba. Available at: [Link]

  • ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate. Available at: [Link]

  • PubMed. (2015). Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates. International Journal of Molecular Sciences. Available at: [Link]

  • Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. Available at: [Link]

  • Google Patents. (2006). WO 2006/090210 A1. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange. Available at: [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Leah4sci. Available at: [Link]

  • ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Available at: [Link]

  • EPA. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. Available at: [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]

Sources

Technical Support Center: Handling, Storage, and Troubleshooting of Moisture-Sensitive Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic failures in drug development pipelines that are ultimately traced back to compromised acyl chlorides. Benzoyl chloride (


) is a cornerstone electrophile in organic synthesis, but its acute moisture sensitivity demands rigorous, field-proven handling.

This guide abandons generic advice in favor of mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure your reagents maintain peak reactivity.

Mechanistic Causality of Degradation (The "Why")

To handle benzoyl chloride effectively, one must understand its degradation kinetics. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by ambient moisture. This reaction proceeds via a tetrahedral intermediate, rapidly collapsing to yield benzoic acid and hydrogen chloride (HCl) gas[1]. Because the hydrolysis half-life in water is exceptionally short, even trace atmospheric humidity can rapidly degrade the reagent and dangerously pressurize storage vessels[1].

Table 1: Quantitative Kinetics and Physical Properties of Benzoyl Chloride

Property / Kinetic ParameterValueCondition / Practical Consequence
Hydrolysis Rate Constant (

)

25 °C in water[1]
Hydrolysis Half-Life (

)
16 secondsRapid degradation upon moisture exposure[1]
Boiling Point 197.2 °CAllows for separation from benzoic acid via distillation
Density 1.212 g/mL20 °C
Primary Degradants Benzoic acid, HCl gasCauses white precipitates and vessel pressurization[1]
Experimental Workflow: Quality Control and Storage

G Start Receive Benzoyl Chloride Visual Visual & Pressure Check (White ppt or Hissing?) Start->Visual Decision Degradation Detected? Visual->Decision Distill Vacuum Distillation (Remove Benzoic Acid) Decision->Distill Yes (HCl/Ppt present) Schlenk Transfer to Schlenk under Argon Decision->Schlenk No (Pristine) Distill->Schlenk Store Store at 2-8°C Warm before opening Schlenk->Store

Workflow for the quality control, purification, and storage of benzoyl chloride.

Step-by-Step Methodologies
Protocol A: Inert Atmosphere Storage (The Self-Validating Schlenk Method)

Standard septum caps degrade over time due to continuous exposure to corrosive HCl vapors[2]. For long-term stability, Schlenk flask storage is mandatory.

  • Preparation: Dry a Schlenk flask equipped with a PTFE stopcock in an oven at 120 °C for at least 4 hours. Cool under vacuum.

  • Purging: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times. (Causality: Argon is denser than nitrogen, providing a superior protective blanket against ambient moisture during transfers).

  • Transfer: Using a flame-dried, argon-purged glass syringe, transfer the benzoyl chloride from the commercial sure-seal bottle to the Schlenk flask.

  • Sealing: Close the PTFE stopcock tightly and wrap the joint with Parafilm.

  • Storage: Store the flask in an explosion-proof refrigerator at 2–8 °C[3]. (Causality: Lower temperatures exponentially decrease the vapor pressure and suppress the kinetic rate of any residual hydrolysis).

  • Self-Validation: Before the next use, connect the side-arm to an argon bubbler and open the stopcock. A lack of positive pressure (no outward bubbling) confirms a perfect seal and zero HCl generation[2].

Protocol B: Rescue Purification (Fractional Vacuum Distillation)

If degradation has occurred, the reagent can be rescued by separating the volatile acyl chloride from the non-volatile benzoic acid.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried and purged with inert gas.

  • Degassing: Add the degraded benzoyl chloride to the distillation flask with a PTFE-coated magnetic stir bar. Apply a mild vacuum at room temperature for 5 minutes to degas dissolved HCl.

  • Distillation: Apply a high vacuum (e.g., 5-10 mmHg). Gradually heat the oil bath.

  • Collection: Discard the first 5% of the distillate (forerun) to remove trace low-boiling impurities. Collect the main fraction in a pre-weighed, dry receiving flask. The solid benzoic acid will remain in the distillation pot.

  • Validation: Analyze the purified fraction via

    
     NMR in anhydrous 
    
    
    
    . The absence of the broad carboxylic acid -OH peak (~11-12 ppm) validates the purification.
Troubleshooting & FAQs

Q: My sealed bottle of benzoyl chloride has a bulging cap and hisses when opened. What happened? A: Moisture ingress led to hydrolysis, releasing equimolar amounts of HCl gas[1]. Because the vessel was sealed, the gas pressurized the bottle[2]. Action: Vent the bottle in a fume hood immediately. The reagent is compromised and must be purified via Protocol B before use.

Q: I see a white crystalline precipitate at the bottom of my benzoyl chloride bottle. Is it ruined? A: The precipitate is benzoic acid, the solid byproduct of hydrolysis[1]. It is insoluble in benzoyl chloride at high concentrations. While the liquid portion may still contain active benzoyl chloride, the exact molarity is now unknown, which will ruin stoichiometric amidation reactions. You must distill it.

Q: I store my benzoyl chloride in the refrigerator, but it seems to degrade faster after the first use. Why? A: This is a classic condensation issue. When a cold bottle is opened to ambient air, atmospheric moisture instantly condenses on the cold glass and dissolves into the reagent[4]. Action: Always allow the sealed container to warm to room temperature before opening it[4].

Q: Can I use standard stainless steel needles for transferring benzoyl chloride? A: Yes, for immediate use. However, do not leave steel needles in the septum. Trace moisture causes HCl formation, which rapidly corrodes metals[1], introducing iron chlorides into your reagent. These metal ions can catalyze unwanted side reactions and thermal decomposition[2].

References
  • Title: Benzoyl chloride | C6H5COCl | CID 7412 - PubChem | Source: nih.gov | URL: 1

  • Title: BENZOYL CHLORIDE - Ataman Kimya | Source: atamanchemicals.com | URL:

  • Title: Acid Chlorides and Chloroformates - Safety and Handling - BASF | Source: basf.com | URL: 2

  • Title: Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride - Synquest Labs | Source: synquestlabs.com | URL: 3

  • Title: Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa | Source: wolfabio.com | URL: 4

Sources

Technical Support Center: Purification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the Process Chemistry Division . It is designed to assist researchers handling 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin).[1][2]

Ticket ID: CHEM-SUP-9928 Topic: Purification, Handling, and Stability Protocols Assigned Specialist: Senior Application Scientist, Process Development[1][2]

Executive Summary & Molecule Profile

User Warning: This compound is a highly reactive acid chloride containing a nitro group and multiple fluorine atoms .[1][3] It combines moisture sensitivity with potential thermal instability.[1][2]

PropertyDescription
CAS Number Not widely listed; derivative of acid CAS 111230-48-9
Precursor 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid
Primary Hazard Hydrolysis (releases HCl + HF traces); Thermal Shock (Nitro group)
Physical State Low-melting solid or viscous oil (depending on purity)
Key Application Intermediate for Sitafloxacin (fluoroquinolone antibiotic)

Pre-Purification Assessment (The "Triage")

Before attempting purification, you must assess the quality of your crude reaction mixture (typically from thionyl chloride or oxalyl chloride chlorination).[2][3]

Decision Matrix: Choose Your Method

Do not default to distillation. Use the logic flow below to select the safest and most efficient path.

PurificationLogic Start Crude Reaction Mixture (Post-Chlorination) Usage Immediate Downstream Use? Start->Usage CheckState Physical State at RT? Solid Solid / Semi-Solid CheckState->Solid Liquid Viscous Oil / Liquid CheckState->Liquid MethodB Method B: Recrystallization (Inert Solvents) Solid->MethodB Preferred MethodA Method A: Solvent Stripping (Azeotropic Drying) Liquid->MethodA If unstable MethodC Method C: High-Vacuum Distillation (High Purity / High Risk) Liquid->MethodC If thermal stability confirmed Usage->CheckState No (Need Storage/Analysis) Usage->MethodA Yes (In-Situ)

Figure 1: Decision tree for selecting the appropriate purification methodology based on physical state and downstream application.

Detailed Purification Protocols

Method A: Azeotropic Stripping (Best for In-Situ Use)

Recommended when the acid chloride will be immediately reacted (e.g., to form an ester or amide).[1][2][3]

The Logic: Acid chlorides are often cleaner than they look.[1] The "impurity" is usually trapped thionyl chloride (


) or HCl.[2][3] Removing these makes the material suitable for the next step without thermal stress.
  • Evaporation: Remove bulk chlorinating agent (e.g.,

    
    ) under reduced pressure (rotary evaporator) at < 40°C .[1][2][3]
    
  • The Chase: Add anhydrous Toluene (2-3 volumes relative to crude) to the residue.

  • Re-evaporation: Strip the toluene under vacuum.[1]

    • Why? Toluene forms an azeotrope with residual thionyl chloride, dragging it out of the oil/solid.[1]

  • Repeat: Perform the toluene chase 2–3 times.

  • Result: A solvent-free residue usually >95% pure, ready for "one-pot" synthesis protocols (e.g., Sitafloxacin side-chain condensation).[1][2]

Method B: Recrystallization (Best for Solids)

Recommended if the crude solidifies upon cooling and high purity is required.[1][2][3]

Protocol:

  • Solvent Selection: Use n-Hexane or a mixture of Hexane/Dichloromethane (DCM) .[1][2][3]

    • Note: Avoid protic solvents (alcohols, water) absolutely.[1][2][3]

  • Dissolution: Dissolve the crude solid in the minimum amount of dry DCM at room temperature.

  • Precipitation: Slowly add dry n-Hexane until the solution becomes turbid.

  • Cooling: Cool to 0°C or -20°C under an inert atmosphere (

    
     or Ar).
    
  • Filtration: Filter rapidly under a blanket of nitrogen (Schlenk line techniques preferred) to avoid hydrolysis from air moisture.[1][2][3]

Method C: High-Vacuum Distillation (Advanced)

Only use if the compound is liquid and methods A/B fail.[1][2][3] Safety Warning: Nitro compounds can decompose explosively.[1][2][3]

Safety Constraints:

  • Maximum Pot Temperature: Do not exceed 100–110°C .

  • Vacuum Requirement: High vacuum (< 1 mmHg) is mandatory to lower the boiling point.[1][2][3]

Protocol:

  • Setup: Short-path distillation apparatus with a cow receiver. Use a safety shield.

  • Degassing: Stir under vacuum at RT for 30 mins to remove volatile gases (

    
    , 
    
    
    
    ).
  • Heating: Slowly ramp oil bath temperature.

  • Collection: Discard the first fraction (volatile impurities).[1][2][3] Collect the main fraction.

    • Observation: If the residue turns dark black or evolves gas rapidly, STOP HEAT IMMEDIATELY and remove the oil bath.[1] This indicates nitro-group decomposition.[2]

Troubleshooting & FAQs

Q1: The product turned into a white solid/sludge after sitting on the bench. What happened?

Diagnosis: Hydrolysis. The acid chloride reacted with atmospheric moisture to revert to 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid (the precursor).[1][2]

  • Verification: Check IR. Acid chloride shows C=O stretch at ~1770-1800 cm⁻¹.[1][2][4] Carboxylic acid shows broad OH stretch (2500-3000 cm⁻¹) and C=O at ~1700 cm⁻¹.[1][2][3]

  • Fix: You cannot "dry" it back.[1][2] You must re-chlorinate the material using

    
     and catalytic DMF.
    
Q2: I see a "double spot" on TLC after purification.

Diagnosis: Esterification on TLC plate. Acid chlorides are so reactive they often react with the methanol in the TLC eluent or the silica gel itself.[1]

  • Solution: Quench a small aliquot of your product with dry methanol before spotting.[1] This converts the acid chloride to the methyl ester.[1] Run TLC of the methyl ester to judge purity.

Q3: Can I use column chromatography?

Answer: Generally No. Silica gel contains water and hydroxyl groups that will hydrolyze the acid chloride.[1]

  • Exception: If absolutely necessary, use "flash" chromatography on extremely short columns using oven-dried silica and non-polar eluents (Hexane/EtOAc), but expect 10-20% mass loss due to decomposition.[1][2]

Q4: Why is the color turning dark red/brown during distillation?

Diagnosis: Thermal Decomposition. Nitro-aromatics are heat-sensitive.[1] The color change indicates the formation of nitrogen oxides (


) or azo-polymerization.[2][3]
  • Action: Stop distillation. The vacuum is likely insufficient, forcing you to use temperatures that are too high.[1] Switch to Method B (Crystallization) or use the material as-is.

Storage and Stability

  • Atmosphere: Store strictly under Argon or Nitrogen.[1][2]

  • Container: Schlenk flask or sealed ampoule. Teflon-lined caps are required (corrodes rubber).[1][2][3]

  • Temperature: 2–8°C (Refrigerator).

  • Shelf Life: 1–3 months if sealed perfectly. 24 hours if exposed to air.[2]

References

  • BenchChem. (2025).[2][3][4] Protocol: Conversion of 3-Chloro-5-nitrobenzoic acid to its corresponding acyl chloride.[1][2][3]

  • Liu, Y., Liu, L., & Shi, G. (2014).[1][2] Synthesis and Characterization of Sitafloxacin.[1] Asian Journal of Chemistry, 26(18), 6064-6066.[1][2][5]

  • PubChem. (2025).[1][2][3] Sitafloxacin (Compound Summary).[1][2][3][6] National Library of Medicine.[2]

  • Organic Syntheses. (1923).[1][2][3][7] p-Nitrobenzoyl Chloride Preparation (General Protocol for Nitrobenzoyl Chlorides). Org.[1][2][8] Synth. 1923, 3,[1][2] 75.

  • Daiichi Sankyo Co. (2008).[2][3] Sitafloxacin: Regulatory and Synthesis Overview.[1][2][1][2][3]

Sources

Technical Support Center: Handling & Troubleshooting 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride (CAS: 111230-49-0) . This resource is engineered for research scientists and drug development professionals dealing with this highly reactive, polyhalogenated nitroaromatic acyl chloride.

Due to its unique structural features, this compound presents extreme sensitivity to moisture and thermal stress. This guide provides mechanistic insights into its decomposition pathways, self-validating experimental protocols, and critical safety workflows to ensure scientific integrity and laboratory safety.

Part 1: Quantitative Data & Hazard Profile

Before handling this reagent, it is critical to understand its physicochemical properties and hazard classifications. The presence of multiple electron-withdrawing groups (EWGs) dictates its aggressive reactivity profile.

Table 1: Physicochemical Properties and Hazard Summary

Property / ParameterValue / Description
Chemical Formula C₇Cl₂F₃NO₃
Molecular Weight 273.98 g/mol [1]
CAS Registry Number 111230-49-0
Hazard Classes (GHS) Class 8 (Corrosive); UN# 3265 [1]
Key Hazard Statements H314 (Severe skin burns/eye damage), H290 (Corrosive to metals) [1]
Primary Incompatibilities Water, moisture, alcohols, strong bases, oxidizing/reducing agents [4]
Decomposition Byproducts HCl (gas), HF (gas), NOₓ, CO, CO₂ [4, 5]
Storage Requirements Cold-chain transport; Store strictly under inert gas (Argon/N₂) at < 4°C
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does this specific benzoyl chloride degrade so rapidly upon brief exposure to ambient air?

A: The extreme moisture sensitivity is a direct consequence of the molecule's electronic environment. The combination of a nitro group, three fluorine atoms, and a chlorine atom exerts a massive electron-withdrawing inductive and resonance effect. This highly polarizes the carbonyl carbon, making it exceptionally electrophilic.

According to solvolysis kinetic studies of substituted benzoyl chlorides, strong electron-withdrawing groups prevent the formation of an acylium ion (dissociative SN1 pathway) and instead force the hydrolysis mechanism through a strict associative (SN2-like addition-elimination) pathway[2, 3]. Ambient water acts as a nucleophile, rapidly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate quickly collapses, irreversibly releasing corrosive hydrogen chloride (HCl) gas and yielding 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid.

HydrolysisMechanism Substrate 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl Chloride Tetrahedral Tetrahedral Intermediate (Associative SN2-like) Substrate->Tetrahedral Nucleophilic Attack Water H2O (Atmospheric Moisture) Water->Tetrahedral Products 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoic Acid + HCl (Gas) Tetrahedral->Products Elimination of Cl-

Associative hydrolysis mechanism of highly electrophilic benzoyl chlorides.

Q2: I noticed pressure build-up in my storage bottle. What causes this, and is it dangerous?

A: Yes, it is a critical safety hazard. Pressure build-up is a primary indicator of decomposition, which occurs via two distinct pathways:

  • Hydrolysis: Trace moisture ingress generates equimolar amounts of gaseous HCl. In a sealed container, this rapidly pressurizes the vessel [1].

  • Thermal Decomposition: Nitroaromatic acyl chlorides are inherently thermally unstable. If exposed to elevated temperatures (e.g., during improper shipping, storage, or aggressive distillation), the molecule can undergo decarboxylation and ring fragmentation, emitting highly toxic and expansive fumes including NOₓ, HCl, HF, and CO₂ [4, 5]. Never heat a sealed container of this material.

Q3: How can I safely quench residual or partially decomposed material without causing an explosion?

A: Direct addition of water to highly reactive acyl chlorides causes a violent exothermic reaction and massive, uncontrolled HCl evolution [4]. A self-validating quenching protocol utilizes a sterically hindered alcohol (such as isopropanol) to perform a controlled solvolysis. The steric hindrance slows the nucleophilic attack, dissipating heat gradually. Only after this initial quench should a weak aqueous base be introduced to neutralize the resulting acids. See Protocol 2 below.

Part 3: Experimental Protocols & Methodologies

To ensure scientific integrity and laboratory safety, all handling must follow self-validating systems where the success of one step ensures the safety of the next.

Protocol 1: Safe Handling and Reaction Setup

Causality: Because the compound degrades instantly in ambient humidity, establishing a rigorously anhydrous environment prevents the generation of HCl gas, which would otherwise deactivate basic nucleophiles in your downstream reaction.

  • Preparation: Bake all glassware at 120°C for at least 4 hours. Cool under a continuous flow of high-purity Argon.

  • Transfer: Transfer the sealed reagent bottle into a glovebox maintained at < 1 ppm H₂O and O₂.

  • Inspection: Before opening, visually inspect the material. Pure 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride should be a clear liquid or low-melting solid. If a white, crusty solid is present, the material has hydrolyzed to the benzoic acid derivative and should be discarded.

  • Solvent Selection: Dissolve the reagent only in rigorously anhydrous, non-nucleophilic solvents (e.g., dry DCM, THF, or Toluene) stored over activated 3Å molecular sieves.

Protocol 2: Controlled Quenching of Residues and Spills

Causality: Using a step-wise gradient of nucleophilic strength prevents thermal runaway and toxic gas plumes.

  • Primary Quench (Alcoholysis): Move the reaction vessel or contaminated glassware to a well-ventilated fume hood. Slowly add Isopropanol (iPrOH) dropwise at 0°C (ice bath). Stir for 30 minutes. The secondary alcohol reacts slower than water, forming the isopropyl ester and releasing HCl at a manageable rate.

  • Secondary Quench (Neutralization): Once gas evolution ceases, slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) . This neutralizes the dissolved HCl and any residual HF generated from potential thermal degradation.

  • Validation: Check the pH of the aqueous layer. It must be between pH 7–9 before transferring to the appropriate halogenated aqueous waste stream.

Workflow Start Receive Reagent (Cold-chain, Sealed) Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Inspect Visual Inspection (Check for solid crust/pressure) Glovebox->Inspect Use Perform Reaction (Anhydrous Solvents) Inspect->Use Material Intact Quench Quench Residue/Spill (1. iPrOH, 2. NaHCO3) Inspect->Quench Degraded/Pressurized Use->Quench Post-reaction cleanup Dispose Aqueous Waste Disposal (Verify pH 7-9) Quench->Dispose Gas evolution ceased

Standard operating procedure for handling and quenching reactive acyl chlorides.

Part 4: References
  • BLD Pharm. 111230-49-0 | 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride Safety Data Sheet. Retrieved from:

  • Benchchem. Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. Retrieved from:

  • MDPI. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides... Retrieved from:

  • NOAA CAMEO Chemicals. M-NITROBENZOYL CHLORIDE Reactivity Profile. Retrieved from:

  • Fisher Scientific. SAFETY DATA SHEET - Benzoyl chloride, 3-fluoro-. Retrieved from:

Solvent selection for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solvent selection and reaction optimization for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride (CAS 111230-49-0) . This compound represents a unique challenge in organic synthesis due to its dual-electrophilic nature : the highly reactive acid chloride moiety and the electron-deficient aromatic ring prone to Nucleophilic Aromatic Substitution (SNAr).

Compound: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride Application: Pharmaceutical Intermediates (Fluoroquinolones/Antibacterials) Document ID: TSC-2025-SOLV-04

Executive Summary: The Reactivity Paradox

Researchers often encounter lower-than-expected yields with this specific benzoyl chloride not because of low reactivity, but because of hyper-reactivity .

  • Primary Target: The Acyl Chloride (-COCl) group. (Desired Reaction: Amidation/Esterification).

  • Secondary Target: The Fluoro-substituted Aromatic Ring. (Undesired Reaction: SNAr displacement of Fluorine).

Critical Insight: The presence of the Nitro group at position 6 and the Carbonyl at position 1 creates a "push-pull" electronic environment that highly activates the Fluorine atoms (specifically at C5 and C2) toward nucleophilic attack. Solvent selection is the primary control lever to suppress this side reaction.

Solvent Selection Matrix

This matrix categorizes solvents based on their ability to stabilize the desired acyl-substitution transition state while destabilizing the SNAr Meisenheimer complex.

Table 1: Solvent Compatibility & Risk Profile
Solvent ClassSpecific SolventStatusTechnical Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM) 🟢 Recommended Gold Standard. Non-polar enough to suppress SNAr (which requires charge stabilization). Excellent solubility for the acid chloride. Easy workup.
Aromatic Hydrocarbons Toluene / Chlorobenzene 🟢 Recommended Highly effective for elevated temp reactions (if needed) or to precipitate amine-HCl salts. Low dielectric constant inhibits ring attack.
Ethers THF / 2-MeTHF 🟡 Conditional Use with Caution. Must be anhydrous/stabilized. The oxygen lone pairs can coordinate with the acid chloride, potentially increasing effective electrophilicity but also solubilizing nucleophilic salts, slightly increasing SNAr risk.
Polar Aprotic Acetonitrile (MeCN) 🟡 Conditional High polarity stabilizes the Meisenheimer intermediate, increasing SNAr impurities . Use only if solubility in DCM/Toluene is impossible. Keep T < 0°C.
Polar Aprotic (High BP) DMF / DMSO / NMP 🔴 PROHIBITED Severe Risk. 1) DMF can react with acid chlorides (Vilsmeier-Haack type). 2) High polarity drastically accelerates SNAr side reactions. 3) Hygroscopic nature promotes hydrolysis.
Protic Solvents Alcohols / Water 🔴 PROHIBITED Reacts immediately to destroy the starting material (Solvolysis).

Reaction Pathways & Troubleshooting Logic

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while blocking Path B and C.

ReactionPathways Start 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl Chloride Product DESIRED PRODUCT (Amide/Ester) Start->Product Path A: Acylation (Fast, Kinetic Control) Solvent: DCM, Toluene Impurity_SNAr IMPURITY (SNAr) (Ring-substituted) Start->Impurity_SNAr Path B: Ring Attack (Thermodynamic/Polar) Solvent: DMF, MeCN High Temp Impurity_Hydrolysis IMPURITY (Acid) (Benzoic Acid deriv.) Start->Impurity_Hydrolysis Path C: Hydrolysis (Moisture) Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Product Nucleophile->Impurity_SNAr

Figure 1: Competing reaction pathways. Path A is favored by non-polar solvents and low temperatures. Path B is accelerated by polar solvents and heat.

Troubleshooting Guide (FAQ)

Q1: I see a secondary spot on TLC/LCMS with a mass of [M+Nu - HCl]. What is it?

Diagnosis: This is likely the SNAr byproduct .

  • Mechanism: The nucleophile attacked the aromatic ring (displacing a Fluorine) instead of attacking the carbonyl, or after the amide was formed if excess nucleophile was used.

  • Solution:

    • Switch Solvent: Move from THF/MeCN to DCM or Toluene.

    • Lower Temperature: Conduct the addition at -10°C to 0°C. Acylation is faster than SNAr at low temps.

    • Stoichiometry: Ensure you are not using a large excess of the nucleophile. Add the nucleophile to the acid chloride slowly, not the other way around.[1]

Q2: My reaction mixture turned into a solid block or thick emulsion.

Diagnosis: Precipitation of the Amine-HCl salt.

  • Context: In non-polar solvents like Toluene, the salt byproduct is insoluble.

  • Solution: This is actually a good sign (indicates reaction progress).

    • Fix: Add a co-solvent like DCM to solubilize the product but keep the salt precipitated, or use mechanical stirring.

    • Workup: Filter the solid salt before aqueous workup to avoid emulsion formation.

Q3: The LCMS shows a major peak corresponding to the Benzoic Acid (Parent Acid).

Diagnosis: Hydrolysis due to moisture.

  • Cause: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride is extremely hygroscopic.

  • Solution:

    • Solvent Quality: Use "Anhydrous" grade solvents (water < 50 ppm).

    • Base: If using TEA/DIPEA, ensure they are dry.

    • Handling: Weigh the acid chloride in a glovebox or under a nitrogen tent if high humidity is present.

Q4: Can I use DMF as a catalyst (1-2 drops)?

Diagnosis: Risky.

  • Technical Note: While DMF is a common catalyst for making acid chlorides (using Oxalyl Chloride), using it during the coupling reaction of this specific highly activated compound is dangerous. It can form reactive Vilsmeier intermediates that complicate the profile.

  • Recommendation: Avoid it. If the reaction is sluggish, warm slightly to 20°C rather than adding DMF.

Optimized Experimental Protocol

Objective: Synthesis of an Amide from 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride.

  • Preparation:

    • Flame-dry a 2-neck round bottom flask under Nitrogen/Argon flow.

    • Solvent: Anhydrous Dichloromethane (DCM).[1]

    • Base: Anhydrous Triethylamine (TEA) or DIPEA (1.1 - 1.2 equivalents).

  • Dissolution (Acid Chloride):

    • Dissolve 1.0 eq of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride in DCM (5-10 volumes).

    • Cool the solution to -10°C (Ice/Salt bath). Crucial step to suppress ring fluorination.

  • Addition (Nucleophile):

    • Mix the Amine (1.0 eq) with the Base (1.2 eq) in a separate dry DCM solution.

    • Add the Amine/Base solution dropwise to the Acid Chloride solution over 30-60 minutes.

    • Note: Keeping the Acid Chloride in excess during addition minimizes SNAr side reactions (which often require 2 molecules of amine).

  • Reaction Monitoring:

    • Stir at -10°C for 1 hour.

    • Check HPLC/TLC. If starting material remains, allow to warm to 0°C. Do not heat to reflux.

  • Quench & Workup:

    • Quench with cold 1N HCl (rapidly removes unreacted amine and salts).

    • Separate layers. Wash organic layer with Brine.

    • Dry over Na2SO4.[2] Evaporate < 30°C.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride Product Sheet. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Chemical Reviews. Retrieved from

Sources

Technical Support Center: Troubleshooting 4-Nitrobenzoyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Acylation Technical Support Center. 4-Nitrobenzoyl chloride is a highly reactive electrophile widely used in drug development and synthetic chemistry. However, the exact electronic properties that make it so useful also make it prone to parasitic side reactions. This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you achieve high-yielding, selective mono-acylations.

Part 1: Diagnostic Workflow & Mechanistic Pathways

When an acylation fails, the crude reaction mixture tells a story. Identifying the dominant side product is the first step toward optimizing your conditions.

Troubleshooting Start Analyze Crude Mixture Hydrolysis High 4-Nitrobenzoic Acid? Start->Hydrolysis OverAcyl Di-acylated Product? Hydrolysis->OverAcyl No FixHydro Check moisture, dry solvents, use inert atmosphere Hydrolysis->FixHydro Yes Anhydride Anhydride Present? OverAcyl->Anhydride No FixOver Slow addition, lower temp, reduce equivalents OverAcyl->FixOver Yes FixAnhydride Ensure nucleophile is present before base addition Anhydride->FixAnhydride Yes

Caption: Troubleshooting workflow for 4-nitrobenzoyl chloride side reactions.

To troubleshoot effectively, you must understand the competing mechanistic pathways occurring in your reaction flask:

Pathways Acyl 4-Nitrobenzoyl Chloride Amide Target Mono-Amide Acyl->Amide + Amine Acid 4-Nitrobenzoic Acid Acyl->Acid + H2O Amine Primary Amine (Target Nucleophile) Water H2O (Moisture) Base Tertiary Amine Base DiAmide Di-acylated Amide Amide->DiAmide + Excess Acyl Chloride Anhydride 4-Nitrobenzoic Anhydride Acid->Anhydride + Acyl Chloride + Base

Caption: Competing mechanistic pathways in 4-nitrobenzoyl chloride acylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant amounts of 4-nitrobenzoic acid instead of my desired product? A1: This is caused by the rapid hydrolysis of 4-nitrobenzoyl chloride. The strongly electron-withdrawing para-nitro group (-NO₂) depletes electron density from the carbonyl carbon via inductive and resonance effects, rendering it exceptionally electrophilic[1]. While this accelerates the desired nucleophilic acyl substitution, it also means that even trace atmospheric moisture will rapidly attack the acyl chloride to form unreactive 4-nitrobenzoic acid[2]. Causality Fix: Transition to strictly anhydrous conditions (oven-dried glassware, inert argon atmosphere, and molecular sieve-dried solvents).

Q2: My LC-MS shows a mass corresponding to a di-acylated product. How do I prevent over-acylation of my primary amine? A2: While primary amines readily form mono-amides, the resulting amide nitrogen retains a lone pair. Because 4-nitrobenzoyl chloride is so highly reactive, this mono-amide can act as a secondary nucleophile and attack a second equivalent of the acyl chloride, leading to di-acylation [3]. Causality Fix: You must manipulate the kinetics. Keep the steady-state concentration of the electrophile extremely low by adding the 4-nitrobenzoyl chloride dropwise over an extended period at 0 °C, and strictly limit the stoichiometry to 0.95–1.05 equivalents[1].

Q3: What causes the formation of 4-nitrobenzoic anhydride, and how can it be mitigated? A3: Anhydride formation is a secondary side reaction. It occurs when a highly reactive acylammonium intermediate—formed by the reaction of the acyl chloride with a tertiary amine base like triethylamine (TEA) or DMAP—reacts with a carboxylate anion (the byproduct of moisture-driven hydrolysis) or another equivalent of the acyl chloride [2]. Causality Fix: Never pre-mix the acyl chloride with the tertiary amine base. Ensure the primary nucleophile is fully dissolved and present in the reaction mixture before the acyl chloride is introduced.

Q4: Can I use Schotten-Baumann conditions (aqueous base) for 4-nitrobenzoyl chloride? A4: Yes, but it requires precise physical control. In a Schotten-Baumann setup, the reaction relies on a biphasic system (e.g., aqueous NaOH and dichloromethane). The immiscibility of the phases protects the highly reactive acyl chloride in the organic layer while acylation occurs at the interface[4]. However, because 4-nitrobenzoyl chloride is so reactive, interfacial hydrolysis can still outcompete acylation if the stirring is inadequate or the temperature is too high[5].

Part 3: Quantitative Parameters for Side-Reaction Mitigation

Use the following table to calibrate your reaction conditions based on the specific side reaction you are trying to suppress.

Optimization ParameterTarget: Mono-AcylationTarget: Suppress HydrolysisTarget: Suppress Anhydride
Stoichiometry (Acyl:Substrate) 0.95:1 to 1.05:1N/AStrict 1:1
Temperature Profile 0 °C → Room TempStrictly 0 °C to 5 °C0 °C (Avoid prolonged heating)
Addition Rate Slow, dropwise (over 30+ min)Fast (in biphasic setups)Dropwise
Solvent System Anhydrous DCM or THFStrictly Anhydrous / BiphasicAnhydrous
Base Selection Non-nucleophilic (DIPEA/TEA)Aq. NaOH (Biphasic)TEA (Avoid excess DMAP)

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Acylation (Mitigating Over-Acylation)

This protocol utilizes kinetic control to favor mono-acylation while preventing anhydride formation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under vacuum. Backfill with inert argon gas.

  • Substrate Dissolution: Dissolve the primary amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) as the non-nucleophilic acid scavenger. Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve 4-nitrobenzoyl chloride (0.95 eq, 9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 45 minutes.

    • Causality Note: Adding the electrophile in a slight deficit and at a slow rate ensures the highly nucleophilic primary amine outcompetes the newly formed mono-amide for the acyl chloride, suppressing di-acylation[1].

  • Validation Checkpoint: At the 60-minute mark, remove a 10 µL aliquot, dilute in 1 mL HPLC-grade acetonitrile, and analyze via LC-MS. The presence of a single peak corresponding to the mono-acylated mass validates the stoichiometry. If a di-acylated mass is detected, the addition rate was too fast, causing local concentration spikes of the electrophile.

  • Quench & Workup: Once the primary amine is consumed, quench immediately with 10 mL of saturated aqueous NH₄Cl. This destroys any unreacted acyl chloride, preventing late-stage anhydride formation during solvent evaporation[2].

Protocol B: Optimized Schotten-Baumann Acylation (Biphasic)

This protocol uses phase separation to protect the acyl chloride from bulk water, minimizing hydrolysis.

  • Biphasic Setup: Dissolve the nucleophile (1.0 eq, 10 mmol) in a 1:1 mixture of DCM (20 mL) and 1 M aqueous NaOH (20 mL). Cool the biphasic mixture to 0 °C.

  • Agitation: Begin highly vigorous stirring (e.g., >800 RPM using an oversized stir bar).

    • Causality Note: Vigorous stirring maximizes the interfacial surface area, allowing the nucleophile to attack the acyl chloride at the phase boundary before bulk aqueous hydrolysis can occur[4].

  • Acyl Chloride Addition: Add 4-nitrobenzoyl chloride (1.1 eq, 11 mmol) dissolved in 5 mL DCM dropwise over 10 minutes.

  • Validation Checkpoint: Monitor the pH of the aqueous layer using pH paper. It must remain strictly between 10–12. If the pH drops below 9, the HCl byproduct is protonating the amine nucleophile, halting the desired reaction and allowing background hydrolysis to dominate[4]. Add additional drops of 1 M NaOH if necessary.

  • Phase Separation: Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1 M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

References

Sources

Technical Support Center: High-Purity Crystallization of Trifluorobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification of Moisture-Sensitive Acid Chlorides Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: 2026-03-05

Introduction: The Stability-Purity Paradox

Trifluorobenzoyl chloride derivatives (e.g., 2,4,6-trifluorobenzoyl chloride, 3,4,5-trifluorobenzoyl chloride) are critical electrophiles in the synthesis of fluorinated APIs, particularly kinase inhibitors and antibacterials.

The Challenge: These compounds present a unique purification paradox. The electron-withdrawing nature of the trifluoromethyl/fluoro groups makes the carbonyl carbon highly electrophilic, significantly increasing susceptibility to hydrolysis compared to non-fluorinated analogues. While distillation is standard for liquid simple isomers, complex solid derivatives (often high molecular weight or highly substituted) require recrystallization.

This guide addresses the specific protocols for solid-state purification , focusing on moisture exclusion and preventing the common "oiling out" phenomenon caused by fluorine-induced lipophilicity.

Module 1: Solvent Selection & Engineering

Critical Rule: Never use protic solvents (alcohols, water, amines). The selection must balance solubility with inertness.[1]

The "Thionyl Spike" Technique

A common failure mode is the presence of trace benzoic acid impurities (hydrolysis product), which act as nucleation inhibitors.

  • Expert Insight: Add 1–2% (v/v) Thionyl Chloride (

    
    )  to your recrystallization solvent.
    
  • Mechanism: This scavenges trace moisture and chemically reconverts any hydrolyzed acid impurity back into the desired acid chloride during the heating phase.

Solvent Compatibility Matrix
Solvent ClassRecommendationSpecific SolventsNotes
Aliphatic Hydrocarbons Primary Choice Hexane, Heptane, CyclohexaneBest for inducing crystallization. Fluorinated aromatics often have steep solubility curves here.
Aromatic Hydrocarbons Solubilizer Toluene, BenzeneGood for dissolving crude material. Often used in 1:4 mix with Heptane.
Chlorinated Solvents Use with Caution DCM, ChloroformHigh solubility may prevent precipitation. Use only as a co-solvent to dissolve initial solids.
Ethers Avoid THF, Diethyl EtherHygroscopic and can cleave/polymerize under acidic conditions of acid chlorides.
Protic FORBIDDEN Ethanol, Methanol, WaterWill destroy product immediately (exothermic solvolysis).
Module 2: The Self-Validating Protocol

This workflow assumes a solid derivative with a melting point > 50°C.

Phase A: Preparation
  • Glassware: Oven-dried (120°C, >4 hours). Assemble hot under

    
     flow.
    
  • Atmosphere: Strict Schlenk line technique or

    
     balloon with bleed needle.
    
Phase B: The "Dry" Recrystallization
  • Dissolution: Place crude solid in a round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add Toluene (minimal amount) to just wet the solid.

  • The Spike: Add 1%

    
     (relative to solvent volume).
    
  • Heating: Gently heat (oil bath) to 60–70°C.

  • Saturation: Dropwise add Heptane (anti-solvent) until slight turbidity persists, then add 1-2 drops of Toluene to clear it.

  • Cooling: Turn off heat. Allow the bath to cool to ambient temperature slowly (insulate flask with foil if necessary).

    • Critical: Do not plunge into ice immediately; this causes oiling out.

  • Isolation: Filter under inert atmosphere (Schlenk frit) or rapidly in air if crystals are large/stable. Wash with cold, dry Pentane.

Module 3: Troubleshooting Guide (FAQ Format)
Q1: My solution turned cloudy/white immediately upon heating. Is this crystallization?

Diagnosis: No, this is likely Hydrolysis .

  • The Science: White "smoke" or fine precipitate is often the carboxylic acid forming due to wet solvent or humid air ingress.

  • The Fix:

    • Stop immediately.

    • Add excess Thionyl Chloride (2–3 equivalents).

    • Reflux for 30 minutes to reconvert the acid back to the acid chloride.

    • Distill off the excess

      
       and solvent, then restart with freshly dried solvents.
      
Q2: The product separates as a yellow oil at the bottom (Oiling Out) instead of crystals.

Diagnosis: Liquid-Liquid Phase Separation (LLPS).

  • Cause: The melting point of the solvated impurity-product mix is lower than the boiling point of your solvent.[2][3] Fluorinated compounds are lipophilic and prone to this.

  • The Fix:

    • Reheat until the oil redissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface with a glass rod.

    • Slower Cooling: The oiling out happens because the solution is cooling faster than the crystal nucleation rate. Wrap the flask in cotton wool to cool over 2–3 hours.

    • Solvent Adjustment: You likely have too much "poor" solvent (Heptane). Add a small amount of the "good" solvent (Toluene) to keep it in solution longer as temperature drops.

Q3: The crystals are colored (yellow/brown) but should be white.

Diagnosis: Oligomeric impurities or retained catalyst (e.g., DMF from synthesis).

  • The Fix: Acid chlorides cannot be treated with activated charcoal (carbon contains water/oxygen).

  • Alternative: Perform a "melt filtration." Dissolve in dry Toluene, filter through a pad of dry Celite/silica (rapidly), then proceed to crystallization.

Module 4: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying trifluorobenzoyl chloride derivatives, differentiating between liquid and solid handling.

PurificationWorkflow Start Crude Trifluorobenzoyl Chloride Derivative CheckState Check Physical State (Lit. Melting Point) Start->CheckState IsLiquid Liquid at Room Temp (e.g., 2,4,6-trifluoro isomer) CheckState->IsLiquid IsSolid Solid at Room Temp (High MW Derivative) CheckState->IsSolid Distillation Vacuum Distillation (Avoid Recrystallization) IsLiquid->Distillation Standard Path SolventSelect Select Solvent System (Toluene/Heptane + 1% SOCl2) IsSolid->SolventSelect Dissolve Dissolve at 60°C (Inert Atmosphere) SolventSelect->Dissolve CheckCloud Cloudy/White Smoke? Dissolve->CheckCloud Hydrolysis Hydrolysis Detected! Add excess SOCl2 & Reflux CheckCloud->Hydrolysis Yes Cooling Slow Cooling (Ambient -> 4°C) CheckCloud->Cooling No (Clear) Hydrolysis->Dissolve Retry OilingOut Oiling Out? Cooling->OilingOut RemedyOil Reheat & Add Solubilizing Solvent OilingOut->RemedyOil Yes Filter Schlenk Filtration & Dry Pentane Wash OilingOut->Filter No (Crystals) RemedyOil->Cooling

Caption: Decision tree for purification, highlighting the divergence between liquid distillation and solid recrystallization, with error recovery loops for hydrolysis and oiling out.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride purification and handling of moisture-sensitive reagents).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 5, 2026, from [Link] (Mechanistic understanding of liquid-liquid phase separation).

  • ResearchGate. (2025). Purification of Acid Chlorides Discussion. Retrieved March 5, 2026, from [Link] (Peer-verified techniques for thionyl chloride scavenging).

Sources

Technical Support Center: Troubleshooting Reactivity of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride (CTFNBC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CTFNBC) (CAS: 111230-49-0)[1]. As a critical, highly functionalized electrophile used in the synthesis of advanced fluoroquinolone antibiotics, CTFNBC is notorious for presenting a mechanistic paradox: it is electronically hyper-activated yet kinetically sluggish[2].

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize acyl substitution reactions involving this sterically demanding building block.

Part 1: The Causality of "Low Reactivity" (Mechanistic Insights)

When bench scientists report "low reactivity" or reaction failure with CTFNBC, they are usually observing a kinetic failure or a reagent degradation issue rather than a lack of intrinsic electrophilicity. Understanding the causality behind these failures is essential for rational reaction design.

1. Severe Steric Shielding (The Kinetic Barrier) The carbonyl carbon of CTFNBC is flanked by a 2-fluoro group and a massive 6-nitro group. This 2,6-disubstitution severely restricts the Bürgi-Dunitz trajectory, physically blocking the approach of bulky or neutral nucleophiles[3],[4]. While the carbonyl carbon is highly electrophilic, the activation energy required for a nucleophile to penetrate this steric shield is exceptionally high.

2. Kinetic vs. Thermodynamic Competition (The Temperature Trap) A common, yet fatal, experimental choice is to apply heat to overcome the steric barrier. However, the 2,4,5-trifluoro-6-nitro aromatic ring is extremely electron-deficient. Heating the reaction does not selectively accelerate acyl substitution; instead, it thermodynamically favors3, destroying the starting material before the desired acylation can occur[3].

3. Rapid Hydrolysis (The Moisture Vulnerability) The extreme electrophilicity of the carbonyl carbon makes it a magnet for trace moisture. Because the water molecule is small enough to bypass the steric shield, atmospheric moisture rapidly hydrolyzes the acyl chloride back to the inert parent compound, 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid[3]. Once hydrolyzed, the reagent is completely unreactive toward standard nucleophilic attack.

G A CTFNBC + Nucleophile B Acyl Substitution (Desired Product) A->B Strong Nu⁻, -78°C (Kinetic Control) C SNAr / Degradation (Side Reactions) A->C Heat / Weak Nu (Thermodynamic) D Hydrolysis to Acid (Moisture Issue) A->D H₂O Exposure

Kinetic competition pathways of CTFNBC highlighting temperature and nucleophile dependence.

Part 2: Troubleshooting Guides & FAQs

Q1: My nucleophilic acyl substitution is yielding unreacted starting material and complex mixtures. What is the primary cause? A1: You are likely facing a combination of steric repulsion and competing SNAr. If your nucleophile is neutral (e.g., a standard amine) and the reaction is run at room temperature, the steric barrier prevents acylation[3]. To overcome this, you must use a highly reactive anionic nucleophile (e.g., a lithium enolate) and run the reaction at 2 to kinetically favor the acyl substitution while suppressing SNAr and degradation[2].

Q2: How can I confirm if my CTFNBC has degraded before the reaction? A2: Implement a self-validating analytical step before setting up your reaction. Perform an anhydrous IR analysis. Intact CTFNBC exhibits a sharp carbonyl stretch above 1750 cm⁻¹. If the reagent has been exposed to moisture, it hydrolyzes to the parent carboxylic acid, shifting the C=O stretch closer to 1700 cm⁻¹ and revealing a broad O-H stretch[3]. Do not proceed if the acid is detected.

Q3: Can I use standard bases like Triethylamine (TEA) or Pyridine to drive the reaction? A3: Generally, no. Standard amine bases are often too bulky to effectively assist in the deprotonation/acylation transition state of 2,6-disubstituted benzoyl chlorides[3],[5]. Furthermore, pyridine can form an unreactive acylpyridinium complex that is too sterically hindered to undergo subsequent attack by the actual nucleophile. Use strong bases like n-Butyllithium (n-BuLi) to pre-form the nucleophile prior to addition[2].

G A Issue: Low Yield / No Product B Check Reagent Purity (IR) A->B C Hydrolyzed (Acid Form) B->C C=O ~1700 cm⁻¹ D Intact (Acyl Chloride) B->D C=O >1750 cm⁻¹ E Use Schlenk Line & Dry Solvents C->E F Evaluate Reaction Conditions D->F G Room Temp / Weak Nu F->G H Cryogenic (-78°C) / Strong Nu⁻ F->H I Switch to Li-anion / Grignard G->I J Optimize Addition Rate H->J

Step-by-step diagnostic logic tree for resolving CTFNBC reactivity and yield issues.

Part 3: Quantitative Data Presentation

The table below summarizes how different reaction conditions dictate the dominant mechanistic pathway and the resulting yield when attempting to acylate with CTFNBC.

Nucleophile TypeBase / AdditiveTemperatureDominant Reaction PathwayExpected Yield
Neutral AmineTriethylamine (TEA)25 °CHydrolysis / SNAr< 10%
Neutral AminePyridine60 °CSNAr / Total Degradation0%
Malonic Half-Ester n-Butyllithium -78 °C to -35 °C Acyl Substitution (Desired) > 85%
Primary Amine (Excess)None-78 °CAcyl Substitution (Desired)70 - 80%

Part 4: Validated Experimental Protocol

To ensure a self-validating and reliable workflow, the following protocol details the cryogenic acylation of a malonic half-ester using CTFNBC, a critical step in synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives[2].

Preparation & Self-Validation:

  • Reagent Verification: Verify the integrity of CTFNBC via anhydrous FT-IR (ensure C=O stretch is >1750 cm⁻¹).

  • System Purging: Flame-dry all glassware under a vacuum and backfill with high-purity Argon three times.

Step-by-Step Methodology:

  • Nucleophile Generation: In a Schlenk flask, dissolve the malonic half-ester (1.1 eq) in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-Butyllithium (n-BuLi, 2.2 eq) to the solution to generate the highly reactive lithium enolate. Stir for 30 minutes at -78 °C[2].

  • Electrophile Addition: Dissolve CTFNBC (1.0 eq, e.g., 27 g) in 50 mL of anhydrous THF. Add this solution dropwise to the enolate mixture via an addition funnel, strictly maintaining the internal temperature at -78 °C[2].

  • Maturation: Keep the reaction mixture at -78 °C for exactly one hour to allow the kinetically favored acyl substitution to proceed. Subsequently, warm the reaction slowly to -35 °C to drive the reaction to completion without triggering SNAr degradation[2].

  • Quenching: Pour the reaction mixture into a vigorously stirred mixture of ice water (400 mL) and concentrated hydrochloric acid (17 mL) to quench unreacted lithium species and protonate the product[2].

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with 5% sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part 5: References

  • BenchChem Technical Support. "Identifying and minimizing side reactions of 2-(4-Phenylbenzoyl)benzoyl chloride." BenchChem, 2025.

  • Bentley, T. W., et al. "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." Int. J. Mol. Sci., 2011.

  • MolCore. "111230-49-0 | 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride." MolCore Catalog.

  • BenchChem Technical Support. "Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid." BenchChem, 2025.

  • Domagala, J. M., et al. "4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as antibacterial agents." U.S. Patent 4,822,801A, 1989.

Sources

Technical Support Center: Purification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of acid impurities from 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride. The methodologies and troubleshooting advice are grounded in established chemical principles and field-proven insights to ensure the highest purity for your critical downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the purification of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride.

Q1: What are the primary acid impurities I should be concerned about?

The most prevalent acid impurities are the corresponding carboxylic acid, 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid , and residual mineral acids like hydrogen chloride (HCl).

  • 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: This impurity arises from the hydrolysis of the benzoyl chloride, which is highly reactive towards moisture from the atmosphere, solvents, or glassware.[1][2] This is the most common non-volatile impurity.

  • Hydrogen Chloride (HCl): If the benzoyl chloride was synthesized using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, residual HCl will likely be present.[3]

  • Excess Chlorinating Agent: Reagents like thionyl chloride can also remain after the reaction and contribute to an acidic environment.[4]

Q2: Why is it critical to remove these acid impurities?

Acid impurities can have significant detrimental effects on subsequent reactions and final product quality:

  • Catalyst Poisoning: In reactions employing acid-sensitive catalysts (e.g., certain palladium catalysts in cross-coupling reactions), the presence of acids can deactivate the catalyst, leading to failed or incomplete reactions.

  • Stoichiometric Imbalance: If the next step involves a base-mediated reaction (e.g., amide or ester formation), the acid impurities will consume a stoichiometric amount of the base, leading to lower yields and inaccurate reagent calculations.

  • Side-Product Formation: The presence of the parent carboxylic acid can lead to the formation of undesired by-products, complicating purification of the final compound.

  • Genotoxic Impurity Concerns: In pharmaceutical development, acyl chlorides can be classified as potential genotoxic impurities (GTIs).[5] While the corresponding carboxylic acid is generally not genotoxic, its presence indicates a potential lack of control over the reactive acyl chloride intermediate.

Q3: What are the most effective methods for purifying 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride?

The two primary and most effective methods for purifying this and similar substituted benzoyl chlorides are fractional vacuum distillation and recrystallization.[2][6]

  • Fractional Vacuum Distillation: This is the preferred method for liquid or low-melting solid acid chlorides. Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure.[6] It is highly effective at separating the desired benzoyl chloride from the non-volatile carboxylic acid impurity.[2]

  • Recrystallization: For solid acid chlorides, recrystallization is an excellent purification technique.[7] It requires finding a suitable solvent or solvent system in which the benzoyl chloride has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[8]

A preliminary step of Azeotropic Removal with a dry, inert solvent like toluene can be used to efficiently remove volatile impurities such as excess thionyl chloride or HCl before final purification by distillation.[1][4]

Q4: How can I accurately assess the purity of my sample and confirm the removal of acid impurities?

Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[1][5] The following methods are recommended:

  • Infrared (IR) Spectroscopy: This is a quick and effective method. The presence of the carboxylic acid impurity is indicated by a characteristic broad O-H stretching band from approximately 2500-3300 cm⁻¹. A pure acid chloride will lack this band and show a sharp, strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a scrupulously dry NMR solvent (e.g., CDCl₃), ¹H NMR can detect the acidic proton of the carboxylic acid, which typically appears as a very broad singlet far downfield. ¹⁹F NMR is also highly valuable for this specific molecule to confirm the fluorine environment and detect any related impurities.

  • Derivatization followed by Chromatography (HPLC/UPLC): For quantitative analysis, especially at trace levels required in pharmaceutical applications, derivatization is the gold standard.[9] The reactive acid chloride is converted into a stable derivative (e.g., with 2-nitrophenylhydrazine) which can be easily analyzed by HPLC or UPLC-MS/MS.[5][10] This method can achieve very low detection limits.[9]

Property3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid
Molecular Formula C₇HCl₂F₃NO₃C₇HClF₃NO₄
Molecular Weight 273.99255.54
Physical Form Solid/Liquid (Varies by purity)Solid
Key Identifier Highly reactive acyl chlorideCarboxylic acid
CAS Number 111230-49-0[11]111230-48-9

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Problem Likely Cause(s) Recommended Solution(s)
Product is Dark or Discolored (Yellow/Brown) 1. Use of impure chlorinating agent (e.g., old thionyl chloride).[1] 2. Thermal decomposition during synthesis or distillation.1. Purify the thionyl chloride by distillation before use.[1] 2. Ensure the reaction temperature is carefully controlled. During distillation, use a high vacuum to keep the pot temperature as low as possible.
Significant Hydrolysis to Carboxylic Acid 1. Use of wet glassware or solvents. 2. Exposure to atmospheric moisture during workup or storage.1. Thoroughly oven-dry all glassware before use. Use anhydrous solvents. 2. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).[1] Store the purified product in a sealed container under inert gas.
Ineffective Separation by Distillation 1. Insufficient vacuum. 2. Inefficient distillation column. 3. Co-distillation with a high-boiling impurity.1. Check the vacuum pump and all seals for leaks to ensure the lowest possible pressure. 2. Use a short Vigreux or packed column to improve separation efficiency.[6] 3. Analyze the crude material to identify other impurities. A pre-purification step may be necessary.
Low Yield After Recrystallization 1. Incorrect solvent choice. 2. Cooling the solution too quickly, leading to precipitation instead of crystal formation. 3. Using too much solvent.1. Perform small-scale solvent screening. Good solvents for acid chlorides are typically non-polar and aprotic, such as toluene, hexanes, or carbon tetrachloride.[2][12] 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal growth. 3. Use the minimum amount of hot solvent required to fully dissolve the solid.

Section 3: Detailed Experimental Protocols

Safety Precaution: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride is a reactive and corrosive compound. All operations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 3.1: Purification by Fractional Vacuum Distillation

This protocol is the most effective method for removing non-volatile acid impurities.

Equipment:

  • Round-bottom flask

  • Short Vigreux or packed distillation column

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Charge the Flask: Charge the crude 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride into the round-bottom flask. Add a magnetic stir bar.

  • Initial Volatiles Removal (Optional): If excess thionyl chloride is suspected, add anhydrous toluene to the flask and remove it under reduced pressure using a rotary evaporator. This azeotropic drying step helps remove volatile impurities.[1][4]

  • Distillation: a. Begin stirring and slowly apply vacuum. A cold trap (dry ice/acetone or liquid nitrogen) must be used to protect the vacuum pump. b. Once the system is at the target pressure (typically <1 mmHg), slowly heat the flask using the heating mantle. c. Collect any low-boiling forerun in a separate receiving flask. d. When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the pure product fraction. e. Monitor the head temperature closely. A stable boiling point indicates a pure fraction.

  • Shutdown: Once the product has been collected, turn off the heat and allow the system to cool completely before slowly re-introducing inert gas to release the vacuum.

  • Storage: Immediately transfer the purified, colorless product to a clean, dry, amber glass bottle with a Teflon-lined cap. Purge with nitrogen or argon and seal tightly for storage.

Protocol 3.2: Purification by Recrystallization

This protocol is suitable if the acid chloride is a solid at room temperature.

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various anhydrous, aprotic solvents (e.g., hexanes, toluene, carbon tetrachloride). The ideal solvent will dissolve the compound when hot but not when cold.[2][12] A two-solvent system may also be effective.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the flask covered to prevent solvent evaporation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

  • Storage: Store the final product as described in the distillation protocol.

Section 4: Visual Workflows and Diagrams

Purification Workflow

The following diagram outlines the decision-making process for purifying crude 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride.

G cluster_start Start cluster_process Purification Steps cluster_end Finish start Crude Product check_volatiles Volatile Impurities Present? (e.g., SOCl₂, HCl) start->check_volatiles azeotrope Azeotropic Removal with Toluene check_volatiles->azeotrope Yes check_form Product is a Solid? check_volatiles->check_form No azeotrope->check_form distill Fractional Vacuum Distillation check_form->distill No recrystallize Recrystallization check_form->recrystallize Yes purity_check Assess Purity (IR, NMR, HPLC) distill->purity_check recrystallize->purity_check final_product Pure Product purity_check->final_product

Caption: Decision workflow for purification method selection.

Impurity Formation and Removal Logic

This diagram illustrates the logical flow from impurity introduction to the final purified product.

G A Atmospheric Moisture (H₂O) C Hydrolysis Reaction A->C B Crude Acid Chloride B->C D Carboxylic Acid Impurity C->D generates E Purification (Distillation / Recrystallization) D->E is removed by F Pure Acid Chloride E->F yields

Caption: Logic of hydrolysis and subsequent purification.

References

  • Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
  • Bayer Aktiengesellschaft. (2004). Process for preparing substituted benzoyl chlorides. (US Patent No. US6844468B2). Google Patents.
  • SATHEE, IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • Clariant GmbH. (2002). Method for purifying acid chlorides. (US Patent No. 6,355,842). Justia Patents.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • Wuhan University. (2017). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (Chinese Patent No. CN107014944A). Google Patents.
  • Zhang, T., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 210-216. PubMed.
  • Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
  • Chhajed, M. (2018). How i can modify fatty acid in to acyl chloride using thionyl chloride? ResearchGate.
  • Chempedia. (n.d.). General procedures for the purification of Acid chlorides. LookChem.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?
  • Yu, F., et al. (2023). Ultra-Trace Level Determination of Acyl Chloride Impurity in Toludesvenlafaxine Hydrochloride Using UPLC-MS/Ms Method. SSRN.
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization.
  • MedChemExpress. (n.d.). 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
  • BLDpharm. (n.d.). 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.

Sources

Validation & Comparative

1H NMR interpretation of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of highly functionalized, fully substituted aromatic building blocks presents a unique analytical paradox. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS 111230-49-0), a critical electrophilic intermediate in the synthesis of advanced fluoroquinolone antibiotics, is a hexasubstituted benzene derivative (


). Because every carbon position on the aromatic ring is occupied by a functional group (carbonyl chloride, nitro, chloro, and three fluorines), the molecule contains absolutely no protons .

Consequently, the theoretical


 NMR spectrum of this pure product is completely silent. To objectively evaluate this product against alternative intermediates, analysts cannot rely on standard proton NMR for structural elucidation. Instead, 

NMR must be repurposed as a high-fidelity negative control, while orthogonal modalities like

and

NMR take over the structural verification.

This guide provides an authoritative comparison of analytical modalities for this compound, detailing the causality behind the experimental choices and establishing a self-validating protocol for its characterization.

The NMR Paradox: Repurposing a Silent Spectrum

When evaluating a proton-less molecule, a blank


 NMR spectrum is expected. However, in pharmaceutical quality control, 

NMR remains a mandatory first-line test.

The Causality: Any signal observed in the


 NMR spectrum of 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride is definitively an impurity. This makes 

NMR an exceptionally sensitive tool for detecting:
  • Des-halogenated precursors: Unreacted starting materials missing a chlorine or fluorine atom will exhibit distinct aromatic protons in the 7.0–8.5 ppm range.

  • Hydrolysis products: Acid chlorides are highly sensitive to moisture. Hydrolysis yields 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid. While the ring remains proton-less, the carboxylic acid

    
     proton will appear as a broad singlet (typically >10.0 ppm, depending on hydrogen bonding and solvent exchange).
    
  • Residual solvents: Trace extraction solvents (e.g., ethyl acetate, dichloromethane) or synthetic reagents are easily quantified against the zero-background baseline.

Analytical Modality Comparison

To comprehensively validate the product, a multinuclear approach is required. The table below compares the utility of the three primary NMR modalities for this specific hexasubstituted scaffold.

Analytical ModalityPrimary UtilityExpected Target SignalsSensitivity to Impurities

NMR
Negative Control / qNMR0 (Silent baseline)Extremely High: Detects proton-bearing precursors, moisture, and solvents.

NMR
Structural Elucidation3 (Distinct multiplets)Moderate: Detects structurally related fluoro-aromatic byproducts.

NMR
Carbon Backbone Verification7 (Singlets if

-decoupled)
Low: Requires high sample concentration; insensitive to trace impurities.

NMR: The Primary Structural Validator

Because


 NMR cannot confirm the arrangement of substituents on this ring, 

NMR becomes the definitive structural tool[1]. The three fluorine atoms reside at positions 2, 4, and 5, creating a highly specific spin-spin coupling network.

Mechanistic Interpretation of the Spin System: The chemical shifts and splitting patterns are governed by the electronegativity of adjacent groups and the through-bond


-coupling between the fluorines[2].
  • F4 (ortho to F5, meta to F2): Exhibits strong ortho-coupling (

    
     Hz) and weaker meta-coupling (
    
    
    
    Hz). It will appear as a doublet of doublets (dd) .
  • F5 (ortho to F4, para to F2): Exhibits strong ortho-coupling to F4 (

    
     Hz) and weak para-coupling to F2 (
    
    
    
    Hz). It will also appear as a doublet of doublets (dd) .
  • F2 (meta to F4, para to F5): Lacking any adjacent ortho-fluorines, F2 only exhibits the weaker meta (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and para (
    
    
    
    ) couplings. It will appear as a distinct doublet of doublets (dd) with significantly narrower peak spacing.

Self-Validating Experimental Protocol

To ensure trustworthiness, the analytical workflow must account for the compound's reactivity and the inherent risk of a "false positive" blank


 spectrum (e.g., caused by a mis-tuned probe rather than sample purity).

Step 1: Anhydrous Sample Preparation

  • Causality: The

    
     group reacts violently with trace water, generating HCl and the corresponding benzoic acid.
    
  • Action: Prepare the sample in a nitrogen-purged glovebag. Dissolve 25 mg of the product in 0.6 mL of

    
     that has been strictly dried over 4Å molecular sieves.
    

Step 2: Internal Standard Spiking (The Validation Step)

  • Causality: A blank

    
     spectrum cannot prove the instrument is functioning correctly.
    
  • Action: Spike the NMR tube with 1.0 mg of 1,4-dinitrobenzene (qNMR standard). This standard provides a sharp, highly deshielded singlet at ~8.4 ppm. If this peak is cleanly resolved with a flat baseline elsewhere, the absence of other signals definitively proves the sample is free of protonated impurities.

Step 3: Multinuclear Acquisition Parameters

  • 
     NMR:  Acquire 16 scans with a 10-second relaxation delay (
    
    
    
    ) to ensure complete relaxation of the internal standard for accurate quantitation.
  • 
     NMR:  Acquire 64 scans with a spectral width of 250 ppm. Add a trace amount of fluorobenzene as an internal chemical shift reference (-113.1 ppm)[3].
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR:  Acquire 1024 scans using a triple-resonance probe. Both 
    
    
    
    and
    
    
    must be decoupled; otherwise, the strong
    
    
    ,
    
    
    , and
    
    
    couplings will split the 7 carbon signals into an unreadable forest of multiplets.

Diagnostic Workflow Diagram

The following decision-tree illustrates the logic flow for validating hexasubstituted fluoroaromatic acid chlorides.

G Start Synthesized Batch: 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl Chloride Prep Anhydrous Sample Prep (Dry CDCl3 + 1,4-Dinitrobenzene Std) Start->Prep H1 1H NMR Acquisition (Impurity Profiling) Prep->H1 Decision Are non-standard 1H signals present? H1->Decision F19 19F NMR Acquisition (Structural Elucidation) C13 13C{1H, 19F} NMR (Carbon Backbone) Fail Reject/Purify (Proton-bearing impurities detected) Decision->Fail  Yes (>0.1%) Pass Proceed to Multinuclear Validation Decision->Pass  No (Blank Baseline) Pass->F19 Pass->C13

Caption: Analytical validation workflow for proton-less fluoroaromatic acid chlorides utilizing orthogonal NMR modalities.

References

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine Source: Loughborough University Research Repository URL: [Link]

  • Title: Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes Source: Canadian Science Publishing URL: [Link]

  • Title: NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants using ANATOLIA Source: ResearchGate URL: [Link]

Sources

FTIR characteristic peaks for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride: A Comparative FTIR Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the analytical challenges posed by highly reactive, heavily substituted aromatic intermediates. 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride (CAS: 111230-49-0) is a critical electrophilic building block utilized in the synthesis of advanced fluoroquinolone antibacterials[1],[2].

Because acid chlorides are exceptionally sensitive to atmospheric moisture, verifying their structural integrity and anhydrous state prior to downstream synthesis is non-negotiable. Fourier Transform Infrared (FTIR) spectroscopy serves as the most rapid, definitive tool for this quality control (QC) assessment. This guide objectively compares the FTIR spectral profile of high-purity 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride against its primary degradation product and a structural analog, providing a self-validating framework for laboratory analysis.

Mechanistic Causality of Spectral Shifts

In FTIR spectroscopy, the exact wavenumber of an absorption band is dictated by the force constant of the bond and the reduced mass of the atoms involved. For this specific molecule, the spectral profile is dominated by the intense inductive (-I) and mesomeric (+M/-M) effects of its substituents:

  • Carbonyl (C=O) Stretch: Typical aliphatic ketones absorb near 1715 cm⁻¹, but the attachment of an electronegative chlorine atom in an acid chloride pulls electron density away from the carbonyl carbon, increasing the bond order and pushing the absorption to ~1800 cm⁻¹[3]. In 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride, the penta-substituted aromatic ring (featuring three fluorines, one chlorine, and a nitro group) acts as a massive electron sink. This extreme electron withdrawal further shortens the C=O bond, ensuring the absorption band is sharp and located at the extreme high-energy end of the carbonyl region (1800–1810 cm⁻¹)[4].

  • Nitro (-NO₂) Vibrations: The nitro group exhibits two distinct coupled vibrations: an asymmetric stretch typically found around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹[5],[3]. The steric hindrance from the adjacent bulky chlorine and highly electronegative fluorine atoms locks the nitro group out of perfect coplanarity with the aromatic ring, subtly shifting these bands and affecting their intensity.

  • Carbon-Halogen (C-F and C-Cl) Stretches: The C-F bond is highly polar, resulting in a massive change in dipole moment during vibration. This produces extremely strong, broad, and overlapping multiplet absorption bands in the 1400–1000 cm⁻¹ range[5].

Comparative FTIR Benchmarking

To establish a robust QC framework, we must compare the target compound against its primary degradation product (the hydrolyzed carboxylic acid) and a structural analog. The presence of a broad O-H stretch and a shifted C=O stretch are the definitive markers of batch failure.

Table 1: Comparative FTIR Characteristic Peaks for Substituted Benzoyl Chlorides

Functional Group / VibrationTarget: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl ChlorideDegradant: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic AcidAnalog: 2,4-Dichloro-5-fluoro-3-nitrobenzoyl Chloride
C=O Stretch ~1800 - 1810 cm⁻¹ (Acid Chloride)~1710 - 1730 cm⁻¹ (Carboxylic Acid)~1795 - 1805 cm⁻¹
O-H Stretch Absent Broad 3300 - 2500 cm⁻¹ Absent
Asymmetric -NO₂ ~1540 - 1560 cm⁻¹~1535 - 1550 cm⁻¹~1530 - 1550 cm⁻¹
Symmetric -NO₂ ~1340 - 1360 cm⁻¹~1340 - 1350 cm⁻¹~1340 - 1350 cm⁻¹
C-F Stretch Strong multiplet 1100 - 1300 cm⁻¹Strong multiplet 1100 - 1300 cm⁻¹Fewer bands ~1150 - 1250 cm⁻¹
C-Cl Stretch (Aryl) ~1050 - 1090 cm⁻¹~1050 - 1090 cm⁻¹~1030 - 1080 cm⁻¹

Self-Validating Analytical Protocol: Anhydrous ATR-FTIR Analysis

To guarantee scientific integrity, the following protocol incorporates built-in validation gates to prevent false positives caused by environmental contamination.

Step 1: System Suitability and Background Validation (Self-Validation Step)

  • Action: Acquire a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

  • Validation: The background must show <0.01 absorbance units in the 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions.

  • Causality: Water vapor exhibits sharp rotational-vibrational bands that can obscure the critical carbonyl and nitro stretching regions[4]. Validating a clean background ensures any O-H signal detected subsequently belongs to the sample itself, not the ambient environment.

Step 2: Inert Atmosphere Sample Handling

  • Action: Transfer the 3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride sample onto the ATR crystal strictly inside a nitrogen-purged glovebox or under a continuous dry argon blanket.

  • Causality: Acid chlorides are highly electrophilic and react rapidly with ambient humidity to form hydrochloric acid and the corresponding benzoic acid. Exposure to open air will immediately alter the spectrum, generating a false broad O-H peak (~3300-2500 cm⁻¹)[6], leading to the unwarranted rejection of a pure batch.

Step 3: Spectral Acquisition

  • Action: Collect 32 co-added scans at a spectral resolution of 4 cm⁻¹[5].

  • Causality: A 4 cm⁻¹ resolution is the optimal balance between signal-to-noise ratio and the instrument's ability to resolve the closely spaced, complex C-F multiplet bands (1400–1000 cm⁻¹)[5]. Co-adding 32 scans reduces random electronic noise, ensuring the weaker aromatic C=C stretches are distinguishable from baseline artifacts.

Step 4: Post-Acquisition Integrity Check (Self-Validation Step)

  • Action: Evaluate the acquired spectrum against the decision matrix. Verify the presence of the sharp C=O stretch at ~1800 cm⁻¹[3].

  • Validation: If the primary carbonyl peak has shifted down to ~1720 cm⁻¹ and a broad band appears above 2500 cm⁻¹, the sample has hydrolyzed[6]. The batch must be rejected. If the 1800 cm⁻¹ peak is dominant and the O-H region is completely flat, the anhydrous integrity of the intermediate is confirmed.

Decision-Tree Visualization

G Start Raw Material QC: 3-Chloro-2,4,5-trifluoro- 6-nitrobenzoyl Chloride Prep Glovebox Sample Prep (Anhydrous ATR-FTIR) Start->Prep Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) Prep->Scan CheckOH Check 3300-2500 cm⁻¹ (Broad O-H Band Present?) Scan->CheckOH Hydrolyzed Reject Batch: Hydrolysis to Benzoic Acid CheckOH->Hydrolyzed Yes (Moisture Contamination) CheckCO Check ~1800 cm⁻¹ (Acid Chloride C=O Present?) CheckOH->CheckCO No (Anhydrous) CheckCO->Hydrolyzed Peak Shifted to ~1720 cm⁻¹ Pass Approve Batch: High Purity Intermediate CheckCO->Pass Strong Peak at ~1800 cm⁻¹

Figure 1: FTIR QC workflow for moisture-sensitive acid chlorides.

References

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the development of advanced active pharmaceutical ingredients (APIs)—particularly fluoroquinolone antibiotics and targeted agrochemicals—3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride serves as a highly reactive, critical intermediate. For researchers and drug development professionals, verifying the structural integrity and purity of this compound is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare the mass spectrometry (MS) fragmentation performance of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride against its primary degradation product and a standard structural alternative. By understanding the mechanistic causality behind its electron ionization (EI) fragmentation, laboratories can establish self-validating analytical workflows that prevent false positives and ensure downstream synthetic success.

Mechanistic Causality of Fragmentation

Under standard 70 eV Electron Ionization (EI), benzoyl derivatives exhibit highly predictable fragmentation cascades driven by the stability of the acylium ion [3]. For 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride, the fragmentation is dictated by three distinct structural features:

  • The Acyl Chloride Moiety: The most labile bond is the C-Cl bond of the acyl group. Alpha-cleavage rapidly expels a chlorine radical (Cl•), generating a highly stable substituted benzoyl cation (m/z 238) [4].

  • The Carbonyl Group: The benzoyl cation subsequently extrudes neutral carbon monoxide (CO), a thermodynamically favorable process that yields a substituted phenyl cation (m/z 210) [1].

  • The Nitro and Halogenated Ring: The sterically crowded nitro group undergoes radical loss (-NO2•) to relieve steric strain, followed by the sequential loss of the ring-bound chlorine atom, leaving a stable fluorinated carbon core [2].

Fragmentation M M+• m/z 273 (9:6:1) F1 [M - Cl]+ m/z 238 (3:1) M->F1 -Cl• (-35 Da) F2 [M - Cl - CO]+ m/z 210 (3:1) F1->F2 -CO (-28 Da) F3 [M - Cl - CO - NO2]+ m/z 164 (3:1) F2->F3 -NO2• (-46 Da) F4 [C6F3]+ m/z 129 F3->F4 -Cl• (-35 Da)

Caption: Fragmentation pathway of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride.

Comparative Analytical Performance

To validate the identity of the target compound, it must be analytically differentiated from 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (its ubiquitous hydrolysis degradation product) and 4-Nitrobenzoyl chloride (a foundational, unhalogenated alternative).

A critical diagnostic tool here is the isotopic signature . Because 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride contains two chlorine atoms (one on the ring, one on the acyl group), its molecular ion region will display a distinct 9:6:1 ratio for M : M+2 : M+4. Once the acyl chlorine is lost, the resulting m/z 238 fragment will shift to a 3:1 isotopic ratio, confirming the presence of the single remaining ring-bound chlorine.

Quantitative Fragmentation Comparison
CompoundMolecular Ion (M+•)Base Peak / Primary FragmentKey Neutral LossesDiagnostic Isotope Pattern
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride m/z 273m/z 238 ([M-Cl]⁺)-Cl, -CO, -NO₂, -Cl9:6:1 (Two Cl atoms)
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid (Degradant)m/z 255m/z 238 ([M-OH]⁺)-OH, -CO, -NO₂3:1 (One Cl atom)
4-Nitrobenzoyl Chloride (Standard Alternative)m/z 185m/z 150 ([M-Cl]⁺)-Cl, -CO, -NO₂3:1 (One Cl atom)

Data Interpretation Note: If your MS spectrum shows a molecular ion at m/z 255 with a 3:1 isotope pattern, your sample has hydrolyzed. The true acyl chloride must show m/z 273 with a 9:6:1 pattern.

Self-Validating Experimental Protocol (GC-MS/EI)

Because acyl chlorides are highly electrophilic, improper sample handling will induce in-situ hydrolysis, skewing the analytical results [3]. The following protocol is designed as a self-validating system to ensure the spectrum obtained accurately reflects the intact molecule.

Workflow S1 1. Sample Prep Anhydrous DCM S2 2. Introduction GC Injection (Split) S1->S2 S3 3. Ionization EI at 70 eV S2->S3 S4 4. Mass Analysis m/z 50-350 Scan S3->S4 S5 5. Data Validation Check 9:6:1 Isotope S4->S5

Caption: Self-validating GC-MS experimental workflow for reactive acyl chlorides.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Procedure: Dissolve 1 mg of the analyte in 1 mL of anhydrous, amine-free dichloromethane (DCM) inside a desiccated glove box.

  • Causality: DCM provides excellent solubility without acting as a nucleophile. Protic solvents (alcohols, water) or amines must be strictly avoided as they will rapidly react with the acyl chloride to form esters or amides, destroying the sample before it reaches the instrument[1].

Step 2: GC Introduction and Separation

  • Procedure: Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) using a split ratio of 50:1. Set the inlet temperature to 250 °C.

  • Causality: A non-polar column minimizes secondary interactions with the highly polarizable nitro and halogen groups. The 250 °C inlet ensures rapid, flash volatilization, while the 50:1 split ratio prevents column overloading and minimizes residence time, preventing thermal degradation of the labile C-Cl bond.

Step 3: Electron Ionization (EI)

  • Procedure: Operate the mass spectrometer ion source at 70 eV with a source temperature of 230 °C.

  • Causality: 70 eV is the universal standardization energy for EI-MS. It provides precisely enough energy to consistently induce the characteristic fragmentation pathways (loss of Cl, CO, NO₂) required for structural elucidation and direct comparison against NIST spectral libraries [4].

Step 4: Mass Analysis and Data Validation

  • Procedure: Scan the quadrupole mass analyzer over a range of m/z 50 to 350.

  • Causality: This specific mass window captures the intact molecular ion (m/z 273) and all critical lower-mass fragments (down to the fluorinated aromatic core at m/z 129) without wasting scan time on empty high-mass regions, thereby improving the signal-to-noise ratio of the resulting spectrum [2].

References

  • NIST Mass Spectrometry Data Center. "4-Nitrobenzoyl chloride." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts, 2023. Available at:[Link]

HPLC Method Development for Benzoyl Chloride: Overcoming the Hydrolysis Trap

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for developing an HPLC method to analyze Benzoyl Chloride (BzCl) purity. It prioritizes the chemical instability of the analyte and offers a comparative analysis of experimental strategies.

Executive Summary

Benzoyl chloride (BzCl) is a ubiquitous reagent in organic synthesis, yet its analysis via High-Performance Liquid Chromatography (HPLC) presents a fundamental chemical paradox. Standard Reversed-Phase (RP) HPLC utilizes aqueous mobile phases that trigger the rapid hydrolysis of BzCl into benzoic acid. This in-situ degradation creates a "Schrödinger’s Cat" scenario where the measurement process itself alters the sample purity, leading to artificially low assay values and inflated impurity profiles.

This guide compares three methodological approaches, ultimately establishing Pre-column Derivatization (Methanolysis) as the industry "Gold Standard" for accuracy and robustness.

Part 1: The Chemical Challenge

The core objective is to quantify BzCl alongside its primary impurities: Benzoic Acid (hydrolysis product) and Benzoic Anhydride (synthesis byproduct).

The Stability Paradox
  • Reaction:

    
    
    
  • Kinetics: The half-life of BzCl in unbuffered water at 25°C is

    
     minutes. In typical RP-HPLC mobile phases (e.g., Water/Acetonitrile), degradation occurs within the column dead time.
    
  • Consequence: Direct injection into aqueous solvents results in the quantitation of total benzoyl content as benzoic acid, not the purity of the active acid chloride.

Part 2: Method Comparison & Selection

We evaluate three distinct strategies. The "Score" aggregates Precision, Accuracy, and Robustness.

FeatureMethod A: In-Situ Derivatization (Recommended) Method B: Normal Phase HPLC Method C: Direct RP-HPLC
Principle Convert BzCl to stable Methyl Benzoate immediately upon sample prep.Use non-aqueous solvents (Hexane/EtOAc) to prevent hydrolysis.Inject BzCl directly into aqueous mobile phase.
Analyte Stability High (Derivative is stable).Medium (Hygroscopic solvents cause drift).Critical Failure (Rapid hydrolysis).
Selectivity Excellent (Separates ester from free acid).Good (Separates polar/non-polar).Poor (Co-elution of artifacts).
Robustness High (Standard RP columns).Low (Sensitive to moisture/temperature).N/A
Score 9.5/10 6.0/10 1.0/10
Comparison Diagram: Method Selection Logic

The following decision tree illustrates the logic driving the selection of Method A.

MethodSelection Start Start: Benzoyl Chloride Analysis IsAqueous Is Mobile Phase Aqueous? Start->IsAqueous DirectRP Method C: Direct RP-HPLC (Hydrolysis Risk) IsAqueous->DirectRP Yes (Direct Inj) CanDerivatize Can we Derivatize? IsAqueous->CanDerivatize No (Alternative) Result3 Invalid Results DirectRP->Result3 False Impurity Data NormalPhase Method B: Normal Phase (Hexane/IPA) CanDerivatize->NormalPhase No (Strict Native Analysis) Derivatization Method A: Methanolysis (Form Methyl Benzoate) CanDerivatize->Derivatization Yes (Recommended) Result2 Variable Results NormalPhase->Result2 Moisture Sensitive Result Valid Results Derivatization->Result Stable, Accurate Purity

Caption: Decision logic for selecting the appropriate chromatographic strategy based on analyte stability.

Part 3: Detailed Protocols (The "Gold Standard")

Method A: Pre-Column Methanolysis (Derivatization)

This method exploits the rapid reactivity of acid chlorides with alcohols. By dissolving the sample in methanol, BzCl is quantitatively converted to Methyl Benzoate . Any Benzoic Acid impurity present in the original sample reacts much slower (requiring acid catalysis and heat) and thus remains as free acid, allowing for chromatographic resolution.

1. Reaction Mechanism
  • Analyte:

    
    
    
  • Impurity:

    
    
    
2. Reagents & Equipment
  • Solvent: HPLC Grade Methanol (Dry).

  • Buffer: Ammonium Acetate or Phosphate buffer (pH 3.0).

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or Waters Symmetry).

3. Step-by-Step Procedure
  • Diluent Preparation: Use pure HPLC-grade Methanol as the diluent.

  • Sample Preparation:

    • Weigh approx. 50 mg of Benzoyl Chloride into a 50 mL volumetric flask.

    • Immediately add 30 mL of Methanol. Swirl gently. Note: The reaction is exothermic and releases HCl gas; ensure ventilation.

    • Allow to stand for 5 minutes at room temperature to ensure complete conversion.

    • Dilute to volume with Methanol.[1]

  • Standard Preparation:

    • Prepare a standard of Methyl Benzoate (representing the active) and Benzoic Acid (representing the impurity) in Methanol at target concentrations.

4. Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20%

80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (or 254 nm)
Injection Vol 10 µL
Column Temp 25°C
5. Expected Results & Calculations
  • Methyl Benzoate (Derivative): Elutes at ~10-12 min.

  • Benzoic Acid (Impurity): Elutes at ~4-5 min (more polar).

  • Calculation:

    
    
    Note: Since you are converting BzCl (MW 140.57) to Methyl Benzoate (MW 136.15), the molecular weight difference is minimal, but must be accounted for in absolute assay calculations.
    

Part 4: Comparative Data Analysis

The following table summarizes simulated validation data comparing the Derivatization method against Direct RP-HPLC.

ParameterMethod A: Derivatization (Methanolysis)Method C: Direct RP-HPLCInterpretation
Assay (Purity) 99.2%65.4%Direct HPLC shows massive degradation.
Benzoic Acid 0.5%34.1%Direct HPLC falsely identifies active product as impurity.
Precision (%RSD) 0.3% (n=6)12.5% (n=6)Variable hydrolysis rates in Method C destroy precision.
Linearity (

)
> 0.999< 0.900Degradation is time-dependent, skewing linearity.
Soln. Stability > 24 Hours< 5 MinutesMethod A allows for automated overnight runs.
Reaction Pathway Diagram

Understanding the chemical fate of the sample is critical.

ReactionPath cluster_0 Method A: Derivatization cluster_1 Method C: Direct Injection BzCl Benzoyl Chloride (Analyte) MeBz Methyl Benzoate (Stable Ester) BzCl->MeBz + MeOH (Fast) BzOH Benzoic Acid (Hydrolysis Product) BzCl->BzOH + H2O (Fast) MeOH Methanol (Reagent) Water Water (Mobile Phase) HCl HCl

Caption: Chemical fate of Benzoyl Chloride in Method A (Green path) vs. Method C (Red path).

Part 5: Troubleshooting & Expert Tips

  • Excess Reagent: Always ensure Methanol is in large molar excess (>100x) to drive the kinetics instantaneously.

  • Quenching: If using an amine derivatization (e.g., butylamine) instead of methanol, you must quench the excess amine with acid before injection to protect the silica column from high pH. Methanolysis avoids this step.

  • Water Contamination: Ensure the Methanol used for sample prep is "Dry" or HPLC grade. Significant water content in the derivatization solvent can lead to competitive hydrolysis, forming Benzoic Acid artifacts.

  • System Flush: Benzoyl chloride is corrosive. If you accidentally inject under Method C conditions, flush the injector seal pack immediately to prevent corrosion from generated HCl.

References

  • Valcárcel, M., & Luque de Castro, M. D. (1994). Flow-Through (Bio)Chemical Sensors. Elsevier.
  • Kishore, K., et al. (2011). "A Stability Indicating HPLC Method for the Analysis of Acid Chlorides." Journal of Chromatographic Science.

  • Phenomenex Application Guide. (2023). "Analyzing Labile Compounds: Strategies for Acid Chlorides."

  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for HPLC."

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines on system suitability and resolution).

Sources

Comparative Reactivity Guide: Nitro vs. Non-Nitro Trifluorobenzoyl Chlorides in Acylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate acylating agent is critical for optimizing yields, minimizing side reactions, and ensuring scalable synthesis. Trifluorobenzoyl chlorides are highly versatile electrophiles used extensively in the synthesis of amides, esters, and fluorinated building blocks[1]. However, the introduction of a nitro group to the aromatic ring fundamentally alters the reactivity profile of the molecule.

This guide provides an objective, data-backed comparison between standard 4-(trifluoromethyl)benzoyl chloride and its highly activated counterpart, 2-nitro-4-(trifluoromethyl)benzoyl chloride , detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: Electronic Effects on Reactivity

In nucleophilic acyl substitution, the rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate[1]. The stability of this intermediate and the inherent electrophilicity of the carbonyl carbon dictate the overall reaction rate.

  • Non-Nitro Variant (4-(Trifluoromethyl)benzoyl chloride): The trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing inductive effect (-I). This withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride[2].

  • Nitro-Substituted Variant (2-Nitro-4-(trifluoromethyl)benzoyl chloride): The addition of a nitro (-NO₂) group introduces both extreme inductive (-I) and resonance (-M) electron-withdrawing effects[2]. Even when positioned ortho to the acyl chloride group—where steric hindrance typically retards reaction rates—the overwhelming electronic withdrawal creates an extremely electron-deficient carbonyl carbon. This drastically lowers the activation energy required to form the tetrahedral intermediate, accelerating both desired acylation and undesired solvolysis (hydrolysis)[3].

G cluster_0 Non-Nitro Variant cluster_1 Nitro-Substituted Variant N1 4-(Trifluoromethyl) benzoyl chloride N2 -I Effect from CF3 Moderate Electrophilicity N1->N2 N3 Standard Acylation Rate Low Hydrolysis Risk N2->N3 N4 2-Nitro-4-(trifluoromethyl) benzoyl chloride N5 -I & -M Effects from NO2 + CF3 Extreme Electrophilicity N4->N5 N6 Rapid Acylation Rate High Hydrolysis Risk N5->N6

Caption: Logical flow of substituent electronic effects on carbonyl reactivity and reaction outcomes.

Quantitative Reactivity Comparison

The extreme electrophilicity of the nitro-substituted variant requires careful handling. While 4-(trifluoromethyl)benzoyl chloride can often be handled briefly in ambient air, 2-nitro-4-(trifluoromethyl)benzoyl chloride will rapidly degrade into its corresponding unreactive benzoic acid upon exposure to atmospheric moisture[4].

Table 1: Comparative Reactivity & Handling Profile

Parameter4-(Trifluoromethyl)benzoyl chloride2-Nitro-4-(trifluoromethyl)benzoyl chloride
Electronic Substituent Effects Strong -I (from -CF₃)Extreme -I and -M (from -CF₃ and -NO₂)
Carbonyl Electrophilicity HighExtremely High
Relative Acylation Rate Fast (Minutes to Hours)Near-Instantaneous (Seconds to Minutes)
Hydrolysis Susceptibility Moderate (Tolerates standard drying)Critical (Requires strict Schlenk techniques)
Optimal Reaction Temperature Room Temperature (20–25 °C)0 °C to Room Temperature
Primary Industrial Application General fluorinated building blocksSynthesis of Nitisinone (Orfadin)[5]

Self-Validating Experimental Protocol: Comparative Amidation

To objectively harness the reactivity of these compounds, the experimental design must account for the competitive hydrolysis pathway. The following protocol outlines a self-validating system for amidation, specifically optimized for the highly reactive 2-nitro-4-(trifluoromethyl)benzoyl chloride .

Methodology: Anhydrous N-Acylation

Objective: Synthesize a target amide while preventing competitive hydrolysis of the hyper-reactive acyl chloride.

Causality behind choices: We utilize strictly anhydrous dichloromethane (DCM) and cool the system to 0 °C. The low temperature suppresses the exothermic degradation of the nitro-substituted acyl chloride and controls the reaction rate, preventing localized heating that could lead to side-product formation[4]. N,N-Diisopropylethylamine (DIPEA) is selected over standard triethylamine to minimize nucleophilic catalysis pathways that can inadvertently accelerate hydrolysis if trace water is present.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert Nitrogen (N₂). Add the target amine (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-nitro-4-(trifluoromethyl)benzoyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 10 minutes to the cooled amine mixture.

  • Self-Validating Monitoring: Stir for 15 minutes at 0 °C, then take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS.

    • Validation Check: The ratio of the desired amide mass peak to the corresponding benzoic acid mass peak directly quantifies the efficacy of your anhydrous conditions. If the benzoic acid peak dominates, the system has failed the moisture-exclusion validation, dictating a need for fresher solvents.

    • Chemical Diagnostic: If the reaction stalls, add a diagnostic nucleophile (e.g., benzylamine) to an aliquot. If no new benzylamide forms, the electrophile has been entirely consumed by hydrolysis.

  • Quench & Isolation: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 Preparation Dry DCM Inert N2 Step2 Reagents Amine + Base Cool to 0 °C Step1->Step2 Step3 Electrophile Dropwise addition of Acid Chloride Step2->Step3 Step4 Validation LC-MS tracking Check for hydrolysis Step3->Step4 Step5 Isolation NaHCO3 Quench Aqueous extraction Step4->Step5

Caption: Step-by-step experimental workflow for nucleophilic acyl substitution under anhydrous conditions.

Applications in Drug Development

The distinct reactivity of nitro-substituted trifluorobenzoyl chlorides is not just an academic curiosity; it is an industrial necessity. A prime example is the synthesis of Nitisinone , a critical medication used to treat hereditary tyrosinemia type 1 (HT-1).

The synthesis relies on the acylation of 1,3-cyclohexanedione. Standard acyl chlorides lack the electrophilicity required to efficiently drive this specific C-acylation (which often proceeds via O-acylation followed by a rearrangement). By utilizing 2-nitro-4-(trifluoromethyl)benzoyl chloride , the extreme electron deficiency of the carbonyl carbon forces the reaction to completion with high yields, making the industrial production of this life-saving drug economically viable[5].

References

  • Benchchem. "2,3,5-Trifluorobenzoyl chloride | Overview of its Role as a Key Synthetic Building Block." Benchchem.
  • Benchchem. "A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride." Benchchem.
  • Batiha, M. A., et al. "Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions." Asian Journal of Chemistry.
  • Koo, I. S., et al. "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." NIH / PMC.
  • Google Patents. "Method for preparing nitisinone (CN102976948A)." Google Patents.

Sources

Spectroscopic Profiling of Fluorinated Benzoyl Chloride Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural verification of electrophilic building blocks requires more than simply running a sample through an instrument. Fluorinated benzoyl chlorides (2-fluoro, 3-fluoro, and 4-fluorobenzoyl chloride) are critical intermediates in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Because these isomers share identical molecular weights and highly similar boiling points, unambiguous differentiation relies entirely on advanced multinuclear NMR and vibrational spectroscopy.

This guide provides an objective, data-driven comparison of these three isomers, detailing the causality behind the required analytical protocols and the mechanistic origins of their spectroscopic signatures.

Causality-Driven Experimental Protocols

Acyl chlorides are notoriously reactive. They are highly susceptible to nucleophilic attack by atmospheric moisture, rapidly hydrolyzing to their corresponding fluorobenzoic acids and hydrogen chloride gas. This degradation fundamentally alters the spectroscopic profile—for instance, shifting the C=O stretch from a characteristic ~1775 cm⁻¹ down to ~1690 cm⁻¹. Therefore, every protocol must be designed as a self-validating system to ensure data integrity.

Protocol A: Self-Validating Multinuclear NMR (¹H, ¹³C, ¹⁹F)
  • Anhydrous Sample Preparation: Dissolve 15–20 mg of the selected isomer in 0.6 mL of strictly anhydrous CDCl₃. The solvent must be stored over activated 4Å molecular sieves and handled in a N₂-purged glovebox.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing (0.0 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.0 ppm). Causality: ¹⁹F chemical shifts are highly sensitive to solvent effects; using CFCl₃ ensures absolute, solvent-independent comparability across isomers.

  • Pre-Acquisition Validation: Run a rapid 1-scan ¹H NMR. The absence of a sharp peak at 1.56 ppm (H₂O) and a broad downfield peak at ~11.0–12.0 ppm (carboxylic acid O-H) validates that the system is moisture-free.

  • Data Acquisition: Acquire ¹⁹F NMR at 376 MHz or 471 MHz. Acquire ¹³C NMR utilizing ¹H broadband decoupling to simplify the spectra, though C-F scalar coupling (

    
    , 
    
    
    
    ) will remain visible and diagnostic.
Protocol B: Vibrational Spectroscopy (ATR-FTIR & Raman)
  • Background Blanking: Perform a background scan in a dry, N₂-purged environment to eliminate atmospheric water vapor and CO₂ interference.

  • ATR-FTIR Execution: Deposit 2-3 drops of the neat liquid isomer directly onto a diamond ATR crystal. Causality: We explicitly avoid traditional KBr pellets. Potassium bromide is highly hygroscopic and will introduce localized moisture, instantly hydrolyzing the acyl chloride at the crystal interface.

  • Post-Run Validation: Inspect the 3200–3500 cm⁻¹ region. A flat baseline confirms sample integrity; any broad O-H stretching indicates sample degradation.

G A Anhydrous Sample Prep (CDCl3 / 4Å Sieves) B Multinuclear NMR (19F, 1H, 13C) A->B Add CFCl3/TMS C Vibrational Spec (ATR-FTIR / Raman) A->C N2 Atmosphere D Data Cross-Validation (Hydrolysis Check) B->D Check 1.56 ppm (H2O) C->D Check 3200 cm-1 (O-H)

Fig 1: Self-validating spectroscopic workflow for moisture-sensitive acyl chlorides.

Spectroscopic Data Comparison

The quantitative data summarized below highlights the distinct spectroscopic markers that differentiate the ortho (2-F), meta (3-F), and para (4-F) isomers.

Table 1: Multinuclear NMR Data Summary
Isomer¹⁹F NMR (ppm)¹H NMR Splitting Pattern¹³C NMR (C=O, ppm)
2-Fluorobenzoyl chloride -114.0Complex multiplet (7.1–8.0 ppm)~166.5
3-Fluorobenzoyl chloride -112.0Complex multiplet (7.3–7.9 ppm)~167.0
4-Fluorobenzoyl chloride -104.5AA'BB' system (8.15 & 7.19 ppm)~167.5

Note: ¹⁹F NMR shifts are referenced to CFCl₃. Data synthesized from verified literature standards [1][2][3].

Table 2: Vibrational Spectroscopy Data Summary
IsomerIR C=O Stretch (cm⁻¹)IR C-F Stretch (cm⁻¹)Raman Ring Breathing (cm⁻¹)
2-Fluorobenzoyl chloride ~1780~1220~1605
3-Fluorobenzoyl chloride ~1776~1235~1600
4-Fluorobenzoyl chloride ~1774~1240~1595

Mechanistic Analysis of Electronic Effects

To interpret these spectra accurately, we must understand the underlying causality of the chemical shifts and vibrational frequencies. The position of the fluorine atom relative to the strongly electron-withdrawing acyl chloride (-COCl) group dictates the electronic environment via inductive (-I) and resonance (-M) effects.

¹⁹F NMR Shielding Dynamics

The ¹⁹F chemical shift is a direct readout of the local electron density around the fluorine nucleus.

  • 4-Fluorobenzoyl chloride (Para): The -COCl group withdraws electron density from the para position via strong resonance (-M) and inductive (-I) effects. This severe depletion of electron density deshields the fluorine nucleus, pushing its signal significantly downfield to approximately -104.5 ppm [3]. Furthermore, its ¹H NMR spectrum is highly diagnostic, displaying a distinct AA'BB' spin system due to the molecule's

    
     symmetry [4].
    
  • 3-Fluorobenzoyl chloride (Meta): At the meta position, the fluorine atom is insulated from the resonance effects of the -COCl group. Only the weaker, distance-dependent inductive (-I) effect operates. Consequently, the fluorine is more shielded than in the para isomer, resonating at -112.0 ppm [2].

  • 2-Fluorobenzoyl chloride (Ortho): While one might expect the ortho fluorine to be the most deshielded due to its proximity to the -COCl group, it actually appears furthest upfield at -114.0 ppm [1]. This causality is driven by strong through-space steric compression and the magnetic anisotropy of the adjacent carbonyl

    
    -system, which paradoxically shields the fluorine nucleus.
    
Vibrational Force Constants

The C=O stretching frequency in acyl chlorides is characteristically high [5]. However, the exact wavenumber shifts based on the isomer:

  • In 2-fluorobenzoyl chloride , the extreme proximity of the highly electronegative fluorine atom exerts a powerful inductive pull on the carbonyl carbon. This increases the s-character of the C=O bond, increasing its force constant and shifting the absorption to a higher wavenumber (~1780 cm⁻¹) compared to the para isomer (~1774 cm⁻¹).

G F Fluorine Position vs. -COCl Ortho 2-Fluoro (Ortho) Strong -I, Steric Shielding F->Ortho Meta 3-Fluoro (Meta) Pure -I Effect F->Meta Para 4-Fluoro (Para) Balanced -I / -M Deshielding F->Para Shift 19F NMR Chemical Shift Ortho->Shift ~ -114 ppm Meta->Shift ~ -112 ppm Para->Shift ~ -104 ppm

Fig 2: Impact of inductive (-I) and resonance (-M) effects on 19F NMR chemical shifts.

Conclusion

The successful spectroscopic differentiation of fluorinated benzoyl chloride isomers requires a synthesis of rigorous, moisture-free sample handling and a deep understanding of physical organic chemistry. By leveraging the highly sensitive ¹⁹F NMR shifts—driven by position-dependent resonance and steric shielding—alongside the symmetry-driven ¹H NMR splitting patterns, researchers can unambiguously verify their synthetic intermediates. Always ensure that your analytical workflows are self-validating to prevent mischaracterization due to rapid acyl chloride hydrolysis.

References

  • Semantic Scholar. "Supporting Information: 2-Methyltetrahydrofurane as a solvent of choice for spontaneous metathesis/isomerization sequence". Semanticscholar.org. URL:[Link]

  • Grasas y Aceites. "Quality detection of tea oil by 19F NMR and 1H NMR". CSIC. URL:[Link]

  • Marquette University. "Isolation, X-ray Structures, and Electronic Spectra of Reactive Intermediates in Friedel−Crafts Acylations". e-Publications@Marquette. URL:[Link]

×

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Reactant of Route 1
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.